molecular formula C8H15BN2O4 B560616 Ac-Gly-BoroPro

Ac-Gly-BoroPro

Cat. No.: B560616
M. Wt: 214.03 g/mol
InChI Key: UUOZISWTWURDGU-SSDOTTSWSA-N
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Description

Ac-Gly-BoroPro is a selective FAP inhibitor with a Ki of 23 nM.

Properties

IUPAC Name

[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOZISWTWURDGU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Ac-Gly-BoroPro: A Technical Guide to a Selective Fibroblast Activation Protein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Gly-BoroPro is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation. This technical guide delineates the mechanism of action of this compound, detailing its molecular interactions, inhibitory kinetics, and impact on cellular signaling pathways. Experimental protocols for assessing its activity and quantitative data on its selectivity are provided to support further research and development.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein belonging to the dipeptidyl peptidase IV (DPP-IV) family.[1] Its expression is highly restricted in healthy adult tissues but is significantly upregulated on activated stromal fibroblasts, particularly cancer-associated fibroblasts (CAFs), in the microenvironment of over 90% of epithelial carcinomas.[2] FAP possesses both dipeptidyl peptidase and endopeptidase/collagenase activity, enabling it to remodel the extracellular matrix (ECM), a critical process in tumor growth, invasion, and metastasis.[2] The unique expression profile and enzymatic functions of FAP make it an attractive therapeutic target.

This compound: A Selective FAP Inhibitor

This compound, or N-acetyl-glycyl-boroproline, was designed as a selective inhibitor of FAP. Its structure is based on the N-acyl-Gly-Pro motif, which is preferentially recognized and cleaved by FAP.[3] The key feature of this compound is the boronic acid warhead, which forms a reversible covalent bond with the catalytic serine residue in the active site of FAP, leading to potent, tight-binding inhibition.[2]

Mechanism of Action: Competitive, Tight-Binding Inhibition

This compound functions as a competitive, tight-binding inhibitor of FAP. The Gly-Pro dipeptide motif of the inhibitor mimics the natural substrate, directing it to the active site of the enzyme. The boronic acid moiety then interacts with the active site serine (Ser624 in human FAP), forming a stable tetrahedral intermediate. This effectively blocks substrate access and inhibits the enzymatic activity of FAP.

While a crystal structure of this compound specifically bound to FAP is not publicly available, molecular modeling of similar boronic acid-based inhibitors suggests that the boro-proline moiety fits into the hydrophobic S1 pocket of the FAP active site.

Conceptual Diagram of this compound Inhibition of FAP cluster_FAP FAP Active Site S1 Pocket S1 Pocket Inhibited Complex FAP-Inhibitor Complex S1 Pocket->Inhibited Complex Ser624 Ser624 Ser624->Inhibited Complex This compound This compound This compound->S1 Pocket Binds to This compound->Ser624 Forms covalent bond with Substrate Substrate FAP Active Site FAP Active Site Substrate->FAP Active Site Binding blocked Products Products FAP Active Site->Products Cleavage inhibited

Figure 1: Conceptual diagram of this compound's competitive inhibition of FAP.

Quantitative Analysis of Inhibitory Activity

This compound exhibits high affinity for FAP with a reported inhibition constant (Ki) in the low nanomolar range. Its selectivity is a key attribute, showing significantly weaker inhibition of other related prolyl peptidases.

ProteaseKi (nM)Selectivity vs. FAP (fold)
FAP 23 ± 3 1
Dipeptidyl Peptidase-4 (DPP-4)377 ± 18~16
Dipeptidyl Peptidase-7 (DPP-7)Data not available~9-5400 (range for other DPPs)
Dipeptidyl Peptidase-8 (DPP-8)Data not available~9-5400 (range for other DPPs)
Dipeptidyl Peptidase-9 (DPP-9)Data not available~9-5400 (range for other DPPs)
Prolyl Oligopeptidase (POP)Data not available~9-5400 (range for other DPPs)
Acylpeptide HydrolaseData not available~9-5400 (range for other DPPs)

Table 1: Inhibitory constants (Ki) of this compound against FAP and other prolyl peptidases.

Impact on Downstream Signaling Pathways

Inhibition of FAP by this compound can modulate key signaling pathways involved in cell proliferation, migration, and fibrosis. FAP expression has been shown to influence the PTEN/PI3K/AKT and Ras-ERK signaling cascades. Knockdown of FAP leads to the inactivation of PI3K, AKT, MEK1/2, and ERK1/2. Furthermore, FAP is implicated in TGF-β signaling, a central pathway in fibrosis.

Signaling Pathways Modulated by FAP Inhibition This compound This compound FAP FAP This compound->FAP Inhibits PTEN PTEN FAP->PTEN Inhibits Ras Ras FAP->Ras TGF-beta TGF-beta FAP->TGF-beta Activates PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Cell Proliferation Cell Proliferation AKT->Cell Proliferation MEK1/2 MEK1/2 Ras->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Cell Migration Cell Migration ERK1/2->Cell Migration Fibrosis Fibrosis TGF-beta->Fibrosis

Figure 2: Simplified signaling pathways affected by FAP inhibition.

Experimental Protocols

FAP Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against FAP.

Materials:

  • Recombinant human FAP enzyme

  • This compound

  • Fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-trifluoromethylcoumarin, Ala-Pro-AFC)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 100 mM NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~460-500 nm)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well black microplate, add the diluted this compound solutions. Include a vehicle control (solvent only).

  • Add recombinant human FAP enzyme to each well (final concentration typically 1.0 nM).

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Ala-Pro-AFC (final concentration typically 100-500 µM).

  • Immediately monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities (v₀ for uninhibited, vᵢ for inhibited).

Determination of Ki for a Tight-Binding Inhibitor

For tight-binding inhibitors like this compound, the IC50 value is dependent on the enzyme concentration. Therefore, the inhibition constant (Ki) should be determined using the Morrison equation, which accounts for the depletion of free inhibitor upon binding to the enzyme.

Data Analysis: The initial velocity data from the inhibition assay is fitted to the Morrison equation for competitive tight-binding inhibition:

vᵢ = v₀ * (1 - (([E]t + [I]t + Ki_app) - sqrt((([E]t + [I]t + Ki_app)² - 4 * [E]t * [I]t))) / (2 * [E]t))

Where:

  • vᵢ is the initial velocity in the presence of the inhibitor.

  • v₀ is the initial velocity in the absence of the inhibitor.

  • [E]t is the total enzyme concentration.

  • [I]t is the total inhibitor concentration.

  • Ki_app is the apparent inhibition constant.

The true Ki can be calculated from Ki_app using the following relationship for competitive inhibition:

Ki = Ki_app / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant for the substrate.

Workflow for FAP Inhibition Assay and Ki Determination Start Start Prepare Reagents Prepare this compound dilutions, FAP enzyme, and substrate Start->Prepare Reagents Assay Setup Add reagents to 96-well plate Prepare Reagents->Assay Setup Incubation Incubate inhibitor and enzyme Assay Setup->Incubation Reaction Initiation Add substrate Incubation->Reaction Initiation Data Acquisition Measure fluorescence over time Reaction Initiation->Data Acquisition Calculate Velocities Determine initial reaction velocities (v₀ and vᵢ) Data Acquisition->Calculate Velocities Data Fitting Fit data to Morrison equation Calculate Velocities->Data Fitting Determine Ki Calculate Ki value Data Fitting->Determine Ki End End Determine Ki->End

Figure 3: General experimental workflow for determining the Ki of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Fibroblast Activation Protein. Its mechanism of action as a competitive, tight-binding inhibitor is driven by the specific recognition of its Gly-Pro motif and the formation of a reversible covalent bond between its boronic acid warhead and the catalytic serine of FAP. By inhibiting FAP, this compound can modulate downstream signaling pathways critical to cancer progression and fibrosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this important molecule and its target.

References

Ac-Gly-BoroPro: A Technical Guide to its Potent and Selective Inhibition of Fibroblast Activation Protein (FAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ac-Gly-BoroPro, a highly selective and potent inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine peptidase that is overexpressed in the stroma of many epithelial cancers, as well as in areas of tissue remodeling, making it a significant target for cancer therapy and diagnostics. The challenge in developing FAP-specific agents has been to achieve selectivity over other closely related prolyl peptidases, such as Dipeptidyl Peptidase-4 (DPP-4). This compound has emerged as a critical research tool due to its ability to distinguish between these enzymes.

Mechanism of Action: Covalent Inhibition

This compound, or N-acetyl-Gly-prolineboronic acid, is a dipeptide analog designed to specifically target the active site of FAP. The inhibitory mechanism relies on the boronic acid moiety, which is a key feature of this compound. The boron atom acts as an electrophile that forms a stable, covalent bond with the catalytic serine residue (Ser624) in the active site of FAP. This interaction effectively and rapidly blocks the enzyme's proteolytic activity. The N-terminal acetyl group (Ac) on the glycine residue is crucial for its selectivity, as it prevents cyclization and enhances its specificity for FAP over other dipeptidyl peptidases.

FAP_Inhibition_Mechanism cluster_0 FAP Active Site cluster_1 Inhibitor cluster_2 Result Ser624 Serine (Catalytic Residue) Inhibited_Complex Inactive FAP-Inhibitor Complex His740 Histidine Asp708 Aspartate AcGlyBoroPro This compound AcGlyBoroPro->Ser624 Covalent Bond Formation BoronicAcid Boronic Acid Moiety AcGlyBoroPro->BoronicAcid contains

Mechanism of FAP inhibition by this compound.

Quantitative Inhibition Profile

This compound demonstrates high potency for FAP and significant selectivity over other prolyl peptidases. This selectivity is critical for its use as a specific tool to study FAP's biological functions. The inhibition constants (Ki) and IC50 values from various studies are summarized below.

Enzyme TargetInhibition Constant (Ki)IC50Selectivity over FAP (fold)
Fibroblast Activation Protein (FAP) 23 ± 3 nM [1][2]0.663 µM¹[1]-
Dipeptidyl Peptidase-4 (DPP-4)377 ± 18 nM[1][3]-~16-fold
Dipeptidyl Peptidase-7 (DPP-7)Higher Ki-9- to 5400-fold
Dipeptidyl Peptidase-8 (DPP-8)Higher Ki-9- to 5400-fold
Dipeptidyl Peptidase-9 (DPP-9)Higher Ki-9- to 5400-fold
Prolyl Oligopeptidase (POP/PREP)Higher Ki-9- to 5400-fold
Acylpeptide HydrolaseHigher Ki-9- to 5400-fold

¹Value determined in human U87MG glioblastoma cells using Suc-Gly-Pro-AMC as a substrate.

The data clearly indicates that this compound is a nanomolar inhibitor of FAP, exhibiting a high degree of selectivity against DPP-4 and a panel of other related enzymes.

Experimental Protocols: FAP Inhibition Assay

The determination of inhibition constants for this compound is typically performed using a fluorescence-based enzymatic assay. Given its mechanism, it is classified as a tight-binding competitive inhibitor, necessitating analysis via the progress curve method.

Objective: To determine the inhibition constant (Ki) of this compound against FAP.

Materials:

  • Recombinant human FAP enzyme (e.g., 1.0 nM final concentration)

  • This compound (various concentrations)

  • Fluorogenic FAP substrate: Ala-Pro-AFC (e.g., 500 µM final concentration) or Suc-Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate, preferably black for fluorescence assays

  • Fluorescence plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO. It is recommended to prepare fresh solutions as the compound can be unstable in solution.

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations in the assay.

    • Prepare working solutions of FAP enzyme and the fluorogenic substrate in assay buffer.

  • Assay Procedure:

    • To each well of the 96-well plate, add the FAP enzyme solution.

    • Add the various concentrations of this compound to the wells. Ensure inhibitor concentrations are at least 20-fold greater than the enzyme concentration to prevent significant depletion of the free inhibitor.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate (Ala-Pro-AFC) to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence over time (kinetic read). The cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) group by FAP results in a fluorescent signal.

    • Record the reaction progress curves (fluorescence vs. time) for each inhibitor concentration. FAP reacts rapidly with this compound, reaching steady-state inhibition levels quickly.

  • Data Analysis (Progress Curve Method):

    • Determine the initial velocity (v₀) from the control reaction (no inhibitor) and the steady-state velocity (vᵢ) for each inhibitor concentration.

    • Calculate the apparent inhibition constant (Kiapp) by plotting (v₀/vᵢ) - 1 against the inhibitor concentration [this compound].

    • The slope of this linear plot will be equal to 1/Kiapp.

    • The true inhibition constant (Ki) can then be calculated from the Kiapp value, taking into account the substrate concentration and the Km of the enzyme for the substrate.

FAP_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare Reagents: - FAP Enzyme (1.0 nM) - this compound (serial dilutions) - Substrate (Ala-Pro-AFC, 500 µM) B Add FAP and Inhibitor to 96-well plate A->B C Initiate reaction with Substrate Addition B->C D Monitor Fluorescence vs. Time (Kinetic Read) C->D E Plot Progress Curves D->E F Determine v₀ and vᵢ E->F G Plot (v₀/vᵢ)-1 vs. [Inhibitor] F->G H Calculate Ki from Kiapp G->H

Experimental workflow for FAP inhibition assay.

Conclusion

This compound stands out as a foundational tool for investigating the role of Fibroblast Activation Protein in health and disease. Its potent, low-nanomolar inhibition of FAP, combined with a remarkable selectivity profile against other serine proteases, allows for precise interrogation of FAP-specific pathways. The detailed methodologies for its characterization provide a robust framework for researchers to validate its activity and utilize it in further studies, ultimately aiding in the development of novel FAP-targeted therapeutics and diagnostic agents.

References

The Structure-Activity Relationship of Ac-Gly-BoroPro: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease that is overexpressed in the stroma of many cancers and is implicated in tumor growth, invasion, and metastasis, making it a compelling target for cancer therapy. This compound, with its N-acetylated glycine linked to a boronic acid-containing proline analog, has served as a foundational scaffold for the development of various FAP inhibitors. This document delves into the quantitative SAR data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound and its analogs.

Quantitative Structure-Activity Relationship Data

The inhibitory potency and selectivity of this compound and its derivatives are critically influenced by modifications at the N-acyl group, the P2 position (Gly), and the boroPro moiety. The following tables summarize the key quantitative data from published literature, providing a clear comparison of the impact of these structural changes on FAP inhibition.

CompoundN-Acyl GroupP2 PositionTargetKi (nM)[1]IC50 (nM)Selectivity vs. DPP-4Reference
This compound AcetylGlycineFAP23 ± 3-~16-foldEdosada et al., 2006[1]
DPP-4377 ± 18-Edosada et al., 2006[1]
N-Benzoyl-Gly-BoroProBenzoylGlycineFAP-13>769-foldTran et al., 2007
DPP-4->10000Tran et al., 2007
N-(1-Naphthoyl)-Gly-BoroPro1-NaphthoylGlycineFAP-4.8>2083-foldTran et al., 2007
DPP-4->10000Tran et al., 2007
N-(2-Naphthoyl)-Gly-BoroPro2-NaphthoylGlycineFAP-6.5>1538-foldTran et al., 2007
DPP-4->10000Tran et al., 2007
N-Mesyl-Gly-BoroProMesylGlycineFAP-110>90-foldTran et al., 2007
DPP-4->10000Tran et al., 2007
Ac-Sar-BoroProAcetylSarcosineFAP-1300~3-foldTran et al., 2007
DPP-4-3700Tran et al., 2007
Ac-D-Ala-BoroProAcetylD-AlanineFAP-350-Tran et al., 2007[2]
N-(pyridine-4-carbonyl)-D-Ala-boroProPyridine-4-carbonylD-AlanineFAP-36>360-fold vs PREPBachovchin et al., 2014[3]

Key SAR Insights:

  • N-Acyl Group: The N-terminal acetyl group is crucial for selectivity against dipeptidyl peptidase-4 (DPP-4) by blocking the N-terminus from cyclization. Replacing the acetyl group with larger aromatic moieties like benzoyl or naphthoyl groups generally leads to increased potency for FAP.

  • P2 Position: FAP exhibits a strong preference for glycine at the P2 position for its endopeptidase activity. Substitution of glycine with sarcosine (N-methylglycine) results in a significant decrease in FAP inhibitory activity. While D-alanine at the P2 position is tolerated, it generally leads to reduced potency compared to glycine.

  • BoroPro Moiety: The boronic acid is a key "warhead" that forms a reversible covalent bond with the catalytic serine residue in the active site of FAP.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Enzyme Inhibition Assay (Determination of Ki)

This protocol is adapted from the methods used to characterize this compound's inhibitory activity.

Materials:

  • Recombinant human FAP and DPP-4 enzymes

  • Fluorogenic substrate: Ala-Pro-AFC (7-amino-4-fluoromethylcoumarin)

  • This compound or analog inhibitor

  • Assay Buffer: Tris-HCl buffer (pH 7.6) containing NaCl and BSA

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the inhibitor dilutions.

  • Add the FAP or DPP-4 enzyme solution to each well. The final enzyme concentration should be significantly lower than the lowest inhibitor concentration to be tested.

  • Incubate the enzyme and inhibitor for a pre-determined time at 37°C to allow for binding to reach equilibrium.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Ala-Pro-AFC.

  • Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AFC (e.g., 400 nm excitation, 505 nm emission).

  • Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves.

  • Determine the inhibition constant (Ki) by fitting the data to the appropriate equation for tight-binding inhibitors, such as the Morrison equation.

Cell-Based FAP Inhibition Assay

This protocol provides a method to assess inhibitor potency in a cellular context.

Materials:

  • U87MG glioblastoma cells (known to express FAP) or other FAP-expressing cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • FAP-specific fluorogenic substrate: Suc-Gly-Pro-AMC (succinyl-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Inhibitor compound

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

Procedure:

  • Seed U87MG cells in a 96-well plate and culture until they reach confluence.

  • Wash the cells with PBS.

  • Prepare serial dilutions of the inhibitor in PBS.

  • Add the inhibitor dilutions to the cells and incubate for 30 minutes at 37°C.

  • Add the FAP-specific substrate Suc-Gly-Pro-AMC to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader (e.g., 380 nm excitation, 460 nm emission).

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Model for FAP Inhibitor Evaluation

This protocol outlines a general workflow for assessing the in vivo efficacy of FAP inhibitors using a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., Swiss Nude)

  • FAP-expressing tumor cells (e.g., HT-1080-FAP transduced cells)

  • Matrigel (optional, for promoting tumor growth)

  • Inhibitor compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject FAP-expressing tumor cells, optionally mixed with Matrigel, into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the FAP inhibitor to the treatment group via the desired route (e.g., intraperitoneal, oral). The control group receives the vehicle.

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as a measure of general toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for FAP expression, biomarker analysis).

  • Compare the tumor growth curves between the control and treatment groups to determine the anti-tumor efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving FAP and a typical experimental workflow for screening FAP inhibitors.

FAP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen Bioactive_Peptides Bioactive Peptides (e.g., FGFs) FGFR FGF Receptor (FGFR) Bioactive_Peptides->FGFR Binds FAP FAP FAP->Collagen Cleaves FAP->Bioactive_Peptides Activates Integrins Integrins FAP->Integrins Interacts Cell_Migration Cell Migration & Invasion Integrins->Cell_Migration PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation AcGlyBoroPro This compound AcGlyBoroPro->FAP Inhibits

Caption: FAP signaling pathway and the inhibitory action of this compound.

FAP_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: Enzyme Inhibition Assay (Ki) start->primary_screen hit_validation Hit Validation: Cell-Based Assay (IC50) primary_screen->hit_validation lead_optimization Lead Optimization: Structure-Activity Relationship Studies hit_validation->lead_optimization lead_optimization->primary_screen Iterative Design in_vivo_testing In Vivo Efficacy: Tumor Xenograft Models lead_optimization->in_vivo_testing candidate Drug Candidate in_vivo_testing->candidate

Caption: Experimental workflow for the discovery of novel FAP inhibitors.

References

Ac-Gly-BoroPro: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is overexpressed in the reactive stromal fibroblasts of many cancers, making it a promising target for cancer therapy and diagnostic imaging. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and pharmacology.

Chemical and Biological Properties

This compound, also known as [(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid, is a dipeptide boronic acid analog.[1] The N-terminal acetylation is crucial for its selectivity, as it blocks the free amino group, preventing cyclization and reducing its affinity for other dipeptidyl peptidases (DPPs).[2] The boronic acid moiety is a key feature, enabling the compound to form a stable, covalent complex with the active site serine of FAP.

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₅BN₂O₄[1][2]
Molecular Weight 214.03 g/mol
CAS Number 886992-99-0
Appearance White to off-white solid
Purity ≥98.0%
Solubility DMSO: ≥ 50 mg/mL (233.61 mM) PBS: ≥ 100 mg/mL (467.22 mM)
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. Protect from light, stored under nitrogen. It is recommended to prepare solutions freshly as the compound can be unstable in solution.
Inhibition Constant (Ki) for FAP 23 nM (or 23 ± 3 nM)
Inhibition Constant (Ki) for DPP-4 377 ± 18 nM
Selectivity This compound is approximately 9- to 5400-fold more selective for FAP over other prolyl peptidases such as DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from tert-butyl 1-pyrrolidinecarboxylate. The following protocol is based on established synthetic routes for proline boronate compounds.

Experimental Protocol: Synthesis of N-Acetyl-Gly-Boroproline

Materials:

  • tert-butyl 1-pyrrolidinecarboxylate (N-t-BOC-pyrrolidine)

  • sec-butyllithium

  • Trimethylborate

  • (Further reagents for subsequent steps are implied, including a glycine source and acetylating agent)

  • Tetrahydrofuran (THF)

  • Appropriate solvents for extraction and purification

  • Apparatus for anhydrous reactions and purification (e.g., column chromatography)

Procedure:

  • Metallation of N-t-BOC-pyrrolidine: In an anhydrous reaction vessel under an inert atmosphere, dissolve tert-butyl 1-pyrrolidinecarboxylate in dry THF. Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add sec-butyllithium to the cooled solution. The reaction mixture is stirred at this temperature to allow for the formation of the lithiated intermediate.

  • Borylation: To the solution containing the lithiated intermediate, add trimethylborate dropwise while maintaining the low temperature.

  • Hydrolysis and Protection/Deprotection Steps: Subsequent steps involve the hydrolysis of the boronate ester, coupling with a protected glycine residue, and N-terminal acetylation. These steps typically involve standard peptide coupling techniques and protection/deprotection strategies.

  • Purification: The crude product is purified using techniques such as reverse-phase HPLC to yield the final N-acetyl-gly-boroproline compound.

Note: This is a generalized protocol. For a detailed, step-by-step synthesis, refer to relevant patents and publications that describe the synthesis of proline boronate compounds.

Mechanism of Action: FAP Inhibition

This compound acts as a competitive, tight-binding inhibitor of FAP. The Gly-Pro dipeptide motif mimics the natural substrate of FAP, allowing the inhibitor to bind to the enzyme's active site. The electrophilic boron atom of the boronic acid moiety is attacked by the hydroxyl group of the catalytic serine residue in the FAP active site, forming a stable covalent adduct. This effectively blocks the enzyme's catalytic activity.

FAP_Inhibition cluster_0 FAP Active Site Catalytic_Serine Serine Residue (Nucleophilic -OH) Covalent_Adduct Stable Covalent Adduct (Inactivated FAP) Catalytic_Serine->Covalent_Adduct Forms AcGlyBoroPro This compound (Boronic Acid Moiety) AcGlyBoroPro->Catalytic_Serine Nucleophilic Attack

Caption: Mechanism of FAP inhibition by this compound.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory constant (Ki) of this compound against FAP and other proteases using a fluorescence-based assay.

Materials:

  • Recombinant human FAP and DPP-4 enzymes

  • This compound

  • Fluorogenic substrate: Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the FAP enzyme (e.g., final concentration of 1.0 nM) or DPP-4 enzyme (e.g., final concentration of 0.1 nM) to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme. Ensure that the inhibitor concentration is at least 20-fold greater than the enzyme concentration.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time at a controlled temperature (e.g., 25°C or 37°C) to allow for binding to reach a steady state.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Ala-Pro-AFC to each well (e.g., final concentration of 500 µM for FAP and 100 µM for DPP-4).

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380-400 nm and emission at 505-510 nm). The rate of substrate cleavage is proportional to the rate of fluorescence increase.

  • Determine the initial velocity (v₀) of the reaction in the absence of the inhibitor and the steady-state velocity (vᵢ) in the presence of different inhibitor concentrations.

  • Calculate the apparent inhibition constant (Kiapp) by plotting v₀/vᵢ - 1 against the inhibitor concentration.

  • The inhibition constant (Ki) can then be determined from the Kiapp value using the Michaelis-Menten equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Inhibition_Assay_Workflow cluster_workflow In Vitro Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Dispense_Enzyme Dispense Enzyme (FAP or DPP-4) into Plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Serial Dilutions of this compound Dispense_Enzyme->Add_Inhibitor Incubate Incubate to Reach Steady State Add_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate (Ala-Pro-AFC) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Ki) Measure_Fluorescence->Data_Analysis

Caption: Workflow for the in vitro FAP inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.

Example Protocol: Inhibition of FAP in Human Glioblastoma Cells (U-87 MG)

Materials:

  • U-87 MG cells

  • Cell culture medium and supplements

  • This compound

  • Fluorogenic substrate: Suc-Gly-Pro-AMC

  • Lysis buffer

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Culture U-87 MG cells to a suitable confluency in 96-well plates.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Lyse the cells to release intracellular and membrane-bound proteins, including FAP.

  • Add the fluorogenic substrate Suc-Gly-Pro-AMC to the cell lysates.

  • Monitor the cleavage of the substrate by measuring the increase in fluorescence over time.

  • The IC₅₀ value, the concentration of inhibitor required to reduce FAP activity by 50%, can be determined by plotting the enzyme activity against the inhibitor concentration. For U-87 MG cells, the reported IC₅₀ for this compound is 0.663 µM.

Conclusion

This compound is a highly selective and potent inhibitor of Fibroblast Activation Protein. Its well-defined chemical properties and mechanism of action make it a valuable tool for basic research into the role of FAP in cancer and other diseases. The detailed protocols provided in this guide for its synthesis and evaluation will be beneficial for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigations into the in vivo efficacy and safety of this compound and its derivatives are warranted to explore its full therapeutic potential.

References

Ac-Gly-BoroPro: A Selective Inhibitor of Fibroblast Activation Protein (FAP) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) and in the stroma of most epithelial cancers, making it a compelling target for cancer therapy and diagnostic imaging.[1][2] this compound's selectivity for FAP over other related proteases makes it a valuable tool for researchers in oncology, fibrosis, and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Concepts: Mechanism and Selectivity

This compound, or Acetyl-Glycyl-boronic acid-proline, is a dipeptide-based inhibitor designed to mimic the substrate preference of FAP.[3] The boronic acid warhead forms a stable, covalent bond with the active site serine of FAP, leading to potent and sustained inhibition.[4] A key feature of this compound is its high selectivity for FAP over other dipeptidyl peptidases, such as DPP4, and prolyl oligopeptidase (PREP).[5] This selectivity is crucial for minimizing off-target effects and for specifically interrogating the biological functions of FAP.

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of this compound have been quantified through enzymatic assays. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki indicating a more potent inhibitor.

EnzymeKi (nM)Selectivity vs. FAP (fold)
Fibroblast Activation Protein (FAP) 23 ± 3 1
Dipeptidyl Peptidase 4 (DPP4)377 ± 18~16
Dipeptidyl Peptidase 7 (DPP7)> 20,000> 870
Dipeptidyl Peptidase 8 (DPP8)210 ± 20~9
Dipeptidyl Peptidase 9 (DPP9)4,100 ± 400~178
Prolyl Oligopeptidase (PREP)125,000 ± 10,000~5400
Acylpeptide Hydrolase> 1,000,000> 43,000

Table 1: Inhibitory Activity and Selectivity of this compound against various proteases. Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Enzyme Inhibition Assay (Determination of Ki)

This protocol describes the determination of the inhibition constant (Ki) of this compound against FAP and other proteases using a fluorescence-based assay.

Materials:

  • Recombinant human FAP and other proteases (e.g., DPP4)

  • This compound

  • Fluorogenic substrate (e.g., Ala-Pro-AFC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant enzyme (e.g., 1.0 nM FAP or 0.1 nM DPP4) to each well.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 500 µM for FAP; 100 µM for DPP4).

  • Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., AFC).

  • Calculate the initial reaction velocities (v₀) for the uninhibited reaction and the inhibited reactions (vi).

  • Determine the apparent inhibition constant (Kiapp) by plotting v₀/vi - 1 against the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Western Blot Analysis of FAP-Mediated Signaling Pathways

This protocol outlines the procedure to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.

Materials:

  • Cancer cell line expressing FAP (e.g., HT-1080)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against: phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Culture FAP-expressing cancer cells to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This protocol describes an in vitro assay to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Boyden chamber inserts (e.g., 8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • Crystal violet stain

Procedure:

  • Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the cancer cells in serum-free medium.

  • Pre-treat the cells with different concentrations of this compound for a specified time.

  • Seed the treated cells into the upper chamber of the inserts.

  • Fill the lower chamber with medium containing a chemoattractant.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

  • Fix the invading cells on the bottom surface of the insert with methanol and stain them with crystal violet.

  • Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.

In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • FAP-expressing cancer cell line (e.g., CT26)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the mice according to a pre-determined schedule and dosage.

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to FAP and its inhibition by this compound.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Activates Ras Ras FAP->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Invasion, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AcGlyBoroPro This compound AcGlyBoroPro->FAP Inhibits

FAP Signaling Pathways in Cancer.

Experimental_Workflow_Inhibition cluster_cell_based Cell-Based Assay Details start Start: Evaluate this compound enzymatic_assay Enzymatic Inhibition Assay (Determine Ki) start->enzymatic_assay cell_based_assays Cell-Based Assays enzymatic_assay->cell_based_assays invasion_assay Invasion Assay (Boyden Chamber) migration_assay Migration Assay (Wound Healing) western_blot Western Blot (PI3K/Akt, ERK Signaling) in_vivo_studies In Vivo Animal Studies end Conclusion: Assess Therapeutic Potential in_vivo_studies->end invasion_assay->in_vivo_studies migration_assay->in_vivo_studies western_blot->in_vivo_studies

Experimental Workflow for this compound Evaluation.

Conclusion

This compound stands out as a highly selective and potent inhibitor of FAP. Its well-characterized inhibitory profile, coupled with the detailed experimental protocols provided in this guide, makes it an indispensable tool for investigating the multifaceted roles of FAP in cancer biology and other diseases. The ability to specifically target FAP with this compound opens up new avenues for the development of novel therapeutic strategies and diagnostic agents. This technical guide serves as a valuable resource for researchers aiming to leverage the potential of FAP inhibition in their studies.

References

The biological function of FAP in cancer progression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Function of Fibroblast Activation Protein (FAP) in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Activation Protein (FAP), first identified in 1986, is a type-II transmembrane serine protease that has garnered significant attention in oncology research.[1] While its expression is rare in healthy adult tissues, FAP is highly upregulated in the reactive stromal fibroblasts of over 90% of human epithelial cancers, including breast, colorectal, pancreatic, and lung carcinomas.[1][2][3][4] This restricted expression pattern, combined with its multifaceted role in promoting tumor growth, invasion, and immune evasion, establishes FAP as a critical component of the tumor microenvironment (TME) and a promising therapeutic target. This guide provides a comprehensive overview of the molecular biology of FAP, its enzymatic functions, its influence on key signaling pathways, and its overall impact on cancer progression.

Chapter 1: Molecular Biology and Enzymatic Activity of FAP

FAP is a 170 kDa homodimeric protein that belongs to the dipeptidyl peptidase (DPP) family, sharing approximately 50% homology with DPPIV (CD26). Structurally, it consists of a short N-terminal cytoplasmic tail, a transmembrane domain, and a large extracellular domain that houses its enzymatic activity. FAP is unique within its family due to its dual enzymatic functions:

  • Dipeptidyl Peptidase (DPP) Activity: It exhibits exopeptidase activity, cleaving dipeptides from the N-terminus of polypeptides after a proline residue.

  • Endopeptidase/Gelatinase Activity: It possesses endopeptidase activity, capable of degrading substrates like denatured type I collagen (gelatin) and cleaving peptides internally at a Gly-Pro-X sequence. This collagenolytic function is crucial for remodeling the extracellular matrix (ECM).

The dual enzymatic nature of FAP allows it to modify a wide range of substrates, profoundly influencing the TME. Its ability to degrade key components of the ECM is considered a primary mechanism through which it facilitates cancer cell invasion and metastasis.

Table 1: Known Enzymatic Substrates of FAP
Substrate ClassSpecific SubstratesPrimary Function Related to CancerReference(s)
Extracellular Matrix Proteins Collagen (Type I, III, V), FibronectinECM remodeling, creating pathways for invasion
Enzymes & Inhibitors α-2 AntiplasminPro-coagulation properties
Growth Factors Fibroblast Growth Factor 21 (FGF-21)Regulation of metabolism and cell growth
Chemokines C-X-C motif chemokine 5 (CXCL5)Immune cell trafficking
Hormones & Peptides Neuropeptide Y, Peptide YY, Substance PCell signaling, proliferation
Other ECM-Related Proteins Fibrillin-2, Lysyl oxidase homolog 1ECM integrity and organization

Chapter 2: FAP Expression Across Cancer Types

FAP is a well-established marker for cancer-associated fibroblasts (CAFs), which can constitute up to 50-70% of the cellular mass in certain tumors like breast cancer. While predominantly expressed in the tumor stroma, FAP has also been detected on some cancer cells, including melanoma and pancreatic carcinoma, as well as on pericytes and tumor-associated endothelial cells. High FAP expression is frequently associated with advanced tumor stages, increased risk of metastasis, and poorer patient prognosis across numerous cancer types.

Table 2: FAP Expression in Various Human Cancers
Cancer TypeTypical FAP Expression LevelNotesReference(s)
Pancreatic Cancer HighExpressed in stroma and tumor cells; associated with lymph node metastasis and recurrence.
Breast Cancer HighParticularly elevated in triple-negative breast cancer; correlates with poor survival.
Colorectal Cancer HighAssociated with advanced stages, poor survival, and angiogenesis.
Ovarian Cancer HighPromotes proliferation, adhesion, and migration of cancer cells.
Lung Cancer HighOverexpression in squamous lung cancer promotes proliferation and invasion.
Esophageal Cancer HighOne of the highest FAP-expressing cancers.
Glioblastoma HighLocalized around dysplastic blood vessels.
Sarcomas HighHigh expression observed in desmoid fibromatosis and other sarcoma subtypes.
Renal Cell Carcinoma Low to ModerateLower overall expression compared to other carcinomas.

Chapter 3: FAP's Role in the Tumor Microenvironment (TME)

FAP-positive CAFs are master regulators of the TME, orchestrating a pro-tumorigenic landscape through several key mechanisms.

Extracellular Matrix (ECM) Remodeling

Through its collagenolytic activity, FAP directly degrades the ECM, physically clearing paths for cancer cells to invade surrounding tissues. FAP-expressing fibroblasts can remodel the ECM to create aligned collagen and fibronectin fibers, which act as "highways" that enhance the velocity and directionality of migrating cancer cells. This process is often dependent on FAP's enzymatic activity.

Angiogenesis

FAP promotes the formation of new blood vessels, a process essential for tumor growth and survival. It is expressed on endothelial cells during the formation of new capillaries and is often found localized around newly formed, dysplastic blood vessels within tumors. Inhibition or knockout of FAP has been shown to decrease microvessel density and slow tumor growth in preclinical models.

Immunosuppression

FAP-positive CAFs are a major source of immunosuppression within the TME. They create a physical barrier that can prevent immune cell infiltration and secrete various factors that dampen anti-tumor immune responses. One critical mechanism involves the FAP-dependent activation of STAT3 signaling, which leads to the secretion of Chemokine Ligand 2 (CCL2). CCL2 recruits immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, into the tumor, thereby protecting it from immune attack. Depleting FAP-expressing cells can restore anti-tumor immunity and lead to tumor necrosis.

FAP FAP+ CAFs ECM ECM Remodeling FAP->ECM Degrades Collagen, Aligns Fibers Angio Angiogenesis FAP->Angio Promotes New Blood Vessels Immune Immunosuppression FAP->Immune Secretes CCL2, IL-6, TGF-β Recruits MDSCs Invasion Cancer Cell Invasion & Metastasis ECM->Invasion Creates Paths Angio->Invasion Provides Nutrients Immune->Invasion Evades Immune Destruction cluster_0 Cell Membrane FAP FAP Integrin β1-Integrin FAP->Integrin uPAR uPAR FAP->uPAR activates FAK FAK Integrin->FAK uPAR->FAK PI3K PI3K FAK->PI3K JAK2 JAK2 FAK->JAK2 Proliferation Proliferation, Migration, Invasion FAK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3 STAT3 JAK2->STAT3 CCL2 CCL2 Secretion STAT3->CCL2 Immuno Immunosuppression CCL2->Immuno Start Start: Culture Cancer Cells & FAP+ Fibroblasts Step1 Coat Transwell Insert with Matrigel Start->Step1 Step3 Add Conditioned Media from FAP+ Cells to Lower Chamber Start->Step3 Step2 Seed Cancer Cells in Upper Chamber Step1->Step2 Step4 Incubate for 24-48h Step2->Step4 Step3->Step4 Step5 Fix, Stain, and Count Invaded Cells Step4->Step5 End End: Quantify Invasion Step5->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Inhibitory Activity of Ac-Gly-BoroPro

This technical guide provides a comprehensive overview of the inhibitory constant (Ki) of this compound against Fibroblast Activation Protein (FAP) and other related proteases. It includes detailed experimental protocols, comparative data, and visualizations to facilitate a deeper understanding of its selectivity and mechanism of action.

Quantitative Analysis of Inhibitory Potency

This compound has been identified as a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase implicated in various pathological processes, including cancer.[1][2][3] The inhibitory activity of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

The following table summarizes the Ki values of this compound for FAP and other homologous proteases, highlighting its selectivity.

ProteaseKi Value (nM)Selectivity (Fold difference vs. FAP)
Fibroblast Activation Protein (FAP) 23 ± 3 -
Dipeptidyl Peptidase-4 (DPP-4)377 ± 1816-fold
Dipeptidyl Peptidase-7 (DPP-7)Data not available9- to 5400-fold range
Dipeptidyl Peptidase-8 (DPP-8)Data not available9- to 5400-fold range
Dipeptidyl Peptidase-9 (DPP-9)Data not available9- to 5400-fold range
Prolyl Oligopeptidase (PREP)Data not available9- to 5400-fold range
Acylpeptide HydrolaseData not available9- to 5400-fold range

Note: The selectivity range for DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase is reported as being 9- to 5400-fold higher than that for FAP inhibition.[1][2]

Experimental Protocol for Ki Determination

The determination of Ki values for this compound against FAP and other proteases is typically performed using an enzyme inhibition assay. The following protocol outlines the key steps involved.

Methodology: Analysis of Tight Binding Competitive Inhibitors

The Ki values are determined using the method of progress curves, which is suitable for the analysis of tight-binding competitive inhibitors.

Materials and Reagents:

  • Enzymes: Recombinant human FAP and DPP-4.

  • Inhibitor: this compound.

  • Substrate: Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC).

  • Assay Buffer: Appropriate buffer for maintaining pH and ionic strength.

Experimental Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of FAP (1.0 nM) and DPP-4 (0.1 nM) in the assay buffer.

    • Prepare a series of dilutions of this compound at various concentrations. It is crucial that the inhibitor concentrations are at least 20-fold greater than the protease concentrations to ensure that the formation of the enzyme-inhibitor complex does not significantly deplete the free inhibitor concentration.

  • Reaction Setup:

    • In a 96-well plate, add the respective enzyme (FAP or DPP-4) to each well.

    • Add the different concentrations of this compound to the wells containing the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, Ala-Pro-AFC. The final concentration of the substrate should be 500 μM for FAP and 100 μM for DPP-4.

  • Data Acquisition:

    • Monitor the time-dependent inhibition of the protease by measuring the fluorescence of the released AFC over time using a fluorescence plate reader.

  • Data Analysis:

    • Plot the fluorescence units against time to obtain the progress curves for each inhibitor concentration.

    • The steady-state velocities (v₀ in the absence of inhibitor and vᵢ in the presence of inhibitor) are determined from the linear portion of the progress curves.

    • The apparent inhibition constants (Kiapp) are calculated by plotting v₀/vᵢ - 1 against the inhibitor concentration ([this compound]).

    • The final Ki value is then calculated from the Kiapp.

Visualizations

Experimental Workflow for Ki Determination

The following diagram illustrates the workflow for determining the Ki value of this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_enzyme Prepare Enzyme Solution (FAP or DPP-4) mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare this compound (Serial Dilutions) prep_inhibitor->mix prep_substrate Prepare Substrate (Ala-Pro-AFC) add_substrate Add Substrate to Initiate Reaction mix->add_substrate monitor Monitor Fluorescence Over Time (Progress Curves) add_substrate->monitor plot Plot v₀/vᵢ - 1 vs. [Inhibitor] monitor->plot calculate Calculate Ki Value plot->calculate

Caption: Workflow for determining the Ki of this compound.

Selectivity Profile of this compound

This diagram illustrates the selective inhibition of FAP by this compound compared to other proteases.

G center This compound FAP FAP Ki = 23 nM center->FAP Strong Inhibition DPP4 DPP-4 Ki = 377 nM center->DPP4 Moderate Inhibition OtherProteases Other Proteases (DPP-7, 8, 9, etc.) center->OtherProteases Weak Inhibition

Caption: Selectivity of this compound for FAP.

Conclusion

This compound is a highly potent inhibitor of FAP with a Ki value in the low nanomolar range (23 ± 3 nM). Its selectivity for FAP over other related proteases, such as DPP-4, is significant, making it a valuable tool for studying the biological functions of FAP and a promising candidate for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of inhibitors.

References

Understanding the Endopeptidase Activity of Fibroblast Activation Protein (FAP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a compelling therapeutic target due to its limited expression in healthy adult tissues and significant upregulation in the tumor microenvironment, fibrotic tissues, and sites of inflammation. FAP exhibits both dipeptidyl peptidase and a unique endopeptidase activity, the latter being implicated in extracellular matrix remodeling, tumor growth, and invasion. This technical guide provides an in-depth exploration of the endopeptidase function of FAP, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing associated signaling pathways and workflows.

FAP Endopeptidase Activity: Substrates and Kinetics

FAP's endopeptidase activity is characterized by its ability to cleave internal peptide bonds, primarily after a proline residue, with a preference for a glycine at the P2 position.[1][2] This activity is crucial for its role in remodeling the extracellular matrix (ECM).

Known and Putative Substrates

FAP's endopeptidase substrates are diverse, ranging from structural ECM proteins to signaling molecules. The identification of these substrates is key to understanding FAP's biological functions.

Table 1: Known and Putative Endopeptidase Substrates of FAP

Substrate CategorySpecific SubstrateCleavage Site InformationSignificance
Extracellular Matrix Proteins Denatured Collagen Type I & IIICleavage is dependent on prior degradation by MMPs.[3] Consensus sequences identified include PPGP and (D/E)-(R/K)-G-(E/D)-(T/S)-G-P.[4][5]ECM remodeling, tumor invasion.
Fibrillin-2Identified through proteomics.ECM integrity.
Extracellular Matrix Protein 1 (ECM1)Identified through proteomics.Cell adhesion, proliferation.
Lysyl Oxidase Homolog 1 (LOXL1)Identified through proteomics.Collagen cross-linking.
Coagulation Cascade α-2-AntiplasminCleavage enhances its inhibitory activity on plasmin, slowing fibrinolysis.Regulation of blood clotting and tissue repair.
Growth Factors & Cytokines Fibroblast Growth Factor 21 (FGF21)Cleavage occurs between Pro171 and Ser172 in human FGF21.Regulation of metabolism. Mouse FGF21 is resistant to cleavage.
C-X-C motif chemokine 5 (CXCL5)Identified through proteomics.Inflammation and immune response.
Colony Stimulating Factor 1 (CSF-1)Identified through proteomics.Hematopoiesis and immune cell regulation.
Complement System C1q and tumor necrosis factor related protein 6 (C1qT6)Identified through proteomics.Innate immunity.
Enzyme Kinetics

The efficiency of FAP's endopeptidase activity varies depending on the substrate. Kinetic parameters provide quantitative measures of this efficiency.

Table 2: Kinetic Parameters of FAP Endopeptidase Activity for Selected Substrates

Substrate (Peptide Sequence)Km (μM)kcat (s-1)kcat/Km (M-1s-1)Source
DRGETGP21--
Glycosylated FAP with Ala-Pro-7-amino-trifluoromethyl-coumarin-2.01.0 x 104

Note: A comprehensive list of kinetic parameters for numerous synthetic peptides is available in the cited literature, with kcat values differing by up to 100-fold for various substrates.

Inhibitors

The development of specific FAP inhibitors is a major focus of therapeutic research. The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).

Table 3: Potency of Selected FAP Inhibitors

InhibitorIC50 (nM)Ki (nM)NotesSource
natGa-SB020550.41 ± 0.06-Boronic acid-based
natGa-SB0402813.9 ± 1.29-Boronic acid-based
natGa-PNT655578.1 ± 4.59-Boronic acid-based
ARI-3099 (N-(pyridine-4-carbonyl)-D-Ala-boroPro)36 ± 4.8-Highly potent
N-acetyl-Gly-boroPro-23
N-acetyl-D-Ala-boroPro2900 ± 600350Modest potency
UAMC-1110 (SP-13786)3.2-Potent and selective
Linagliptin490 ± 80340FDA-approved drug
Cefetamet pivoxil80110FDA-approved antibiotic

Experimental Protocols

Characterizing the endopeptidase activity of FAP requires specific and robust experimental methodologies. The following sections detail key protocols.

FAP Endopeptidase Activity Assay using a Fluorogenic Substrate

This protocol describes a common method to measure FAP activity by detecting the fluorescence released from a cleaved substrate.

Workflow for Fluorogenic FAP Activity Assay

FAP_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant FAP - Fluorogenic Substrate (e.g., Suc-Gly-Pro-AMC) - Assay Buffer Plate Prepare 96-well plate Reagents->Plate Add_FAP Add FAP to wells Plate->Add_FAP Add_Substrate Add Substrate to initiate reaction Add_FAP->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure fluorescence (e.g., Ex: 380nm, Em: 460nm) Incubate->Measure Analyze Analyze data to determine activity Measure->Analyze

Caption: Workflow for a typical fluorogenic FAP endopeptidase activity assay.

Materials:

  • Recombinant human FAP

  • Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC or similar)

  • Assay Buffer (e.g., 100 mM Tris, 100 mM NaCl, pH 7.8)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute recombinant FAP to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

  • Assay Setup:

    • Add 50 µL of diluted FAP enzyme solution to each well of the 96-well plate.

    • For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

  • Reaction Initiation:

    • Add 50 µL of the fluorogenic substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) kinetically over a period of time (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

    • For enzyme kinetics, perform the assay with varying substrate concentrations to determine Km and kcat values by fitting the data to the Michaelis-Menten equation.

    • For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Identification of FAP Cleavage Sites using Terminal Amine Isotopic Labeling of Substrates (TAILS)

TAILS is a powerful proteomics technique for the global identification of protease cleavage sites.

Workflow for FAP Cleavage Site Identification by TAILS

TAILS_Workflow cluster_sample_prep Sample Preparation cluster_digestion_enrichment Digestion & Enrichment cluster_analysis Analysis Label Label primary amines of proteins (e.g., with isotopic labels) Mix Mix labeled samples (e.g., control vs. FAP-treated) Label->Mix Digest Digest with Trypsin Mix->Digest Enrich Enrich for N-terminal peptides (using a polymer to remove internal peptides) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Identify Identify and quantify neo-N-termini to determine cleavage sites LCMS->Identify

Caption: General workflow for identifying protease cleavage sites using TAILS.

Principle: TAILS distinguishes between the original N-termini of proteins and the new N-termini (neo-N-termini) created by protease cleavage. By isotopically labeling all primary amines and then removing all internal tryptic peptides, the remaining N-terminal peptides can be identified and quantified by mass spectrometry.

Procedure Outline:

  • Sample Preparation: Two protein samples are prepared: a control sample and a sample treated with active FAP.

  • Labeling: The primary amines (N-termini and lysine side chains) of proteins in both samples are blocked and isotopically labeled (e.g., using heavy and light dimethylation).

  • Mixing and Digestion: The labeled samples are mixed and then digested with trypsin.

  • N-terminal Peptide Enrichment: The peptide mixture is incubated with a high-molecular-weight polymer that specifically binds to the newly generated N-termini of the internal tryptic peptides.

  • Separation: The polymer-bound internal peptides are separated from the unbound original and neo-N-terminal peptides by ultrafiltration.

  • LC-MS/MS Analysis: The enriched N-terminal peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of the isotopically labeled peptide pairs is used to identify the neo-N-termini generated by FAP cleavage, thus revealing the cleavage sites.

FAP in Cellular Signaling

The endopeptidase activity of FAP is implicated in the activation of several intracellular signaling pathways that promote cell proliferation, migration, and survival, particularly in the context of cancer.

Key Signaling Pathways

FAP has been shown to influence the PI3K/Akt and Ras/ERK pathways, which are central regulators of cell growth and survival.

Signaling Pathways Influenced by FAP Endopeptidase Activity

FAP_Signaling cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/ERK Pathway FAP FAP PI3K PI3K FAP->PI3K activates Ras Ras FAP->Ras activates ECM ECM Substrate ECM->FAP GF Growth Factor (e.g., FGF21) GF->FAP Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival ERK ERK Ras->ERK Migration_Invasion Cell Migration & Invasion ERK->Migration_Invasion

Caption: FAP's endopeptidase activity can modulate signaling pathways like PI3K/Akt and Ras/ERK.

FAP's cleavage of ECM components can alter the cellular microenvironment, leading to changes in integrin signaling and subsequent activation of downstream pathways. Furthermore, the processing of growth factors and other signaling molecules can directly impact receptor activation and intracellular signaling cascades. Studies have shown that FAP expression can lead to increased phosphorylation of key signaling molecules like Akt and ERK.

In Vivo Models: The FAP Knockout Mouse

The development of FAP knockout (FAP-KO) mouse models has been instrumental in elucidating the in vivo functions of FAP.

Characteristics of FAP-KO Mice:

  • Viability and Fertility: FAP-KO mice are viable, fertile, and exhibit no gross developmental abnormalities, suggesting potential functional redundancy in normal physiological processes.

  • Wound Healing and Fibrosis: While some studies suggest a role for FAP in tissue remodeling, the phenotype of FAP-KO mice in models of fibrosis and wound healing can be complex and context-dependent.

  • Tumor Growth: In several cancer models, the genetic deletion or pharmacological inhibition of FAP has been shown to attenuate tumor growth, highlighting its pro-tumorigenic role.

  • Metabolism: The discovery of FGF21 as a FAP substrate suggests a role for FAP in metabolic regulation.

Experimental Use: FAP-KO mice are a crucial tool for:

  • Validating the specificity of FAP substrates and inhibitors.

  • Investigating the in vivo consequences of FAP deficiency in various disease models, including cancer, fibrosis, and metabolic disorders.

  • Dissecting the contribution of FAP's enzymatic activity to pathological processes.

Conclusion

The endopeptidase activity of Fibroblast Activation Protein is a critical aspect of its function in both physiological and pathological contexts. Its ability to cleave a range of substrates, from ECM components to signaling molecules, positions it as a key regulator of the cellular microenvironment. The detailed understanding of its substrates, kinetics, and downstream signaling pathways, facilitated by the experimental protocols and in vivo models described herein, is essential for the continued development of FAP-targeted diagnostics and therapeutics. This guide provides a foundational resource for researchers and drug development professionals aiming to further unravel the complexities of FAP biology and harness its therapeutic potential.

References

Ac-Gly-BoroPro: A Technical Guide for Investigating Fibroblast Activation Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ac-Gly-BoroPro, a selective inhibitor of Fibroblast Activation Protein (FAP), and its application in elucidating the functional roles of FAP in various physiological and pathological processes.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease.[1][2] Its expression is highly restricted in normal adult tissues but is significantly upregulated on activated fibroblasts in the stroma of the majority of epithelial cancers, in wound healing, and in fibrotic tissues.[1][2] FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activities, allowing it to cleave peptides after a proline residue and degrade components of the extracellular matrix, such as denatured type I collagen.[3] This enzymatic activity is implicated in promoting tumor growth, invasion, and metastasis.

The study of FAP has been challenging due to its homology with other prolyl peptidases, particularly Dipeptidyl Peptidase-4 (DPP-4). The development of selective inhibitors is therefore crucial to specifically dissect the functions of FAP.

This compound: A Selective FAP Inhibitor

This compound is a potent and selective small-molecule inhibitor of FAP. Its design is based on the substrate specificity of FAP, which shows a strong preference for a Gly-Pro sequence. The N-terminal acetylation blocks its activity against many dipeptidyl peptidases, and the boronic acid moiety reacts with the active site serine of the protease, leading to potent inhibition. This selectivity allows researchers to distinguish the enzymatic activities of FAP from those of DPP-4 and other related enzymes.

Quantitative Data: Inhibitor Specificity

The selectivity of this compound is demonstrated by its significantly lower inhibition constant (Ki) for FAP compared to other prolyl peptidases.

ProteaseKi (nM)Fold Selectivity vs. FAP
FAP 23 ± 3 1
Dipeptidyl Peptidase-4 (DPP-4)377 ± 18~16-fold
Dipeptidyl Peptidase-7 (DPP-7)-9-fold to 5400-fold
Dipeptidyl Peptidase-8 (DPP-8)-9-fold to 5400-fold
Dipeptidyl Peptidase-9 (DPP-9)-9-fold to 5400-fold
Prolyl Oligopeptidase-9-fold to 5400-fold
Acylpeptide Hydrolase-9-fold to 5400-fold

Data sourced from multiple references.

Experimental Protocols

This protocol determines the inhibition constant (Ki) of this compound for FAP and other proteases.

Principle: The assay measures the time-dependent inhibition of the protease by monitoring the cleavage of a fluorogenic substrate. The method of progress curves is used for the analysis of tight-binding competitive inhibitors.

Materials:

  • Recombinant human FAP

  • Recombinant human DPP-4

  • This compound

  • Fluorogenic substrate: Ala-Pro-7-Amino-4-methylcoumarin (Ala-Pro-AFC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of FAP (1.0 nM) and DPP-4 (0.1 nM) in assay buffer.

  • Prepare serial dilutions of this compound at concentrations at least 20-fold greater than the protease concentration.

  • Prepare substrate solutions: 500 µM Ala-Pro-AFC for FAP and 100 µM Ala-Pro-AFC for DPP-4.

  • In a 96-well plate, add the protease solution.

  • Add various concentrations of this compound to the wells.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately monitor the fluorescence intensity over time using a microplate reader (e.g., λex = 380 nm, λem = 460 nm).

  • Determine the initial velocity (v₀) in the absence of the inhibitor and the steady-state velocity (vᵢ) in the presence of the inhibitor.

  • Calculate the apparent inhibition constant (Kᵢapp) by plotting v₀/vᵢ - 1 against the inhibitor concentration.

  • Calculate the true Kᵢ value from the Kᵢapp.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Protease (FAP or DPP-4) A1 Mix Protease and Inhibitor in Plate P1->A1 P2 Prepare this compound (Serial Dilutions) P2->A1 P3 Prepare Substrate (Ala-Pro-AFC) A2 Initiate Reaction with Substrate A1->A2 A3 Monitor Fluorescence over Time A2->A3 D1 Determine Reaction Velocities (v₀, vᵢ) A3->D1 D2 Plot v₀/vᵢ - 1 vs. [Inhibitor] D1->D2 D3 Calculate Kᵢapp and Kᵢ D2->D3

Fig 1. Workflow for Enzyme Inhibition Assay.

This protocol assesses the effect of FAP inhibition by this compound on cell functions.

Principle: FAP activity has been linked to cell proliferation and migration. This assay measures these cellular processes in the presence or absence of this compound.

Materials:

  • Human periodontal ligament stem cells (hPDLSCs) or other relevant cell lines.

  • Cell culture medium (e.g., α-MEM with 5% FBS).

  • TGF-β1 (to induce fibroblastic differentiation).

  • This compound (e.g., 10 µM).

  • Reagents for proliferation assay (e.g., MTS or WST-1).

  • Apparatus for migration/invasion assay (e.g., Transwell chambers).

Procedure (Proliferation):

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with TGF-β1 to induce a fibroblastic phenotype.

  • Add this compound (10 µM) or vehicle control to the respective wells.

  • Incubate for desired time points (e.g., 24h, 48h).

  • Add proliferation reagent (e.g., MTS) and incubate as per the manufacturer's instructions.

  • Measure absorbance to quantify cell viability/proliferation.

Procedure (Migration):

  • Seed cells in the upper chamber of a Transwell insert.

  • Add medium with a chemoattractant to the lower chamber.

  • Treat cells in the upper chamber with this compound or vehicle control.

  • Incubate to allow for cell migration through the porous membrane.

  • Remove non-migrated cells from the top of the insert.

  • Fix, stain, and count the migrated cells on the bottom of the membrane.

This protocol describes the use of this compound in an animal model to study its systemic effects.

Principle: To evaluate the therapeutic potential and biological effects of FAP inhibition in a living organism. For example, studying its effect on osteoporosis in an ovariectomized mouse model.

Materials:

  • Animal model (e.g., 2-month-old female mice, ovariectomized).

  • This compound sterile solution.

  • Vehicle control (e.g., Saline with DMSO, PEG300, Tween-80).

  • Equipment for administration (e.g., intraperitoneal injection).

  • Methods for outcome assessment (e.g., micro-CT for bone density, histological analysis).

Procedure:

  • Acclimate animals to laboratory conditions.

  • Prepare the this compound dosing solution. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administer this compound (e.g., 500 µg/kg) or vehicle control via the chosen route (e.g., intraperitoneal injection) for the duration of the study (e.g., 35 days).

  • Monitor animals for any adverse effects.

  • At the end of the study, sacrifice the animals and collect relevant tissues for analysis (e.g., femurs for bone analysis).

  • Perform endpoint analysis to assess the effects of FAP inhibition.

G A Select Animal Model (e.g., Ovariectomized Mice) B Prepare Dosing Solution (this compound in Vehicle) A->B C Administer Drug or Vehicle (e.g., IP Injection for 35 days) B->C D Monitor Animal Health C->D E Sacrifice and Collect Tissues D->E F Perform Endpoint Analysis (e.g., Micro-CT, Histology) E->F

Fig 2. General Workflow for In Vivo Studies.

FAP-Associated Signaling Pathways

FAP expression and activity influence several key signaling pathways involved in cell growth, proliferation, and migration. This compound can be used to investigate the role of FAP's enzymatic activity in modulating these pathways.

  • PI3K/AKT Pathway: FAP has been shown to promote cell proliferation and migration through the activation of the PI3K/AKT pathway in various cancers.

  • Sonic Hedgehog (SHH)/GLI1 Pathway: In some cancer types, FAP expression upregulates the SHH/GLI1 signaling cascade, contributing to increased cell motility.

  • ERK Pathway: FAP-mediated signaling can also proceed through the Ras-ERK pathway, impacting angiogenesis and cell proliferation.

G FAP FAP PI3K PI3K FAP->PI3K SHH SHH FAP->SHH ERK ERK FAP->ERK AKT AKT PI3K->AKT Prolif Proliferation AKT->Prolif Migr Migration AKT->Migr GLI1 GLI1 SHH->GLI1 GLI1->Migr ERK->Prolif Angio Angiogenesis ERK->Angio

Fig 3. FAP-Modulated Signaling Pathways.

Conclusion

This compound serves as an invaluable tool for the specific investigation of Fibroblast Activation Protein's enzymatic function. Its high selectivity allows for the clear differentiation of FAP's roles from those of other homologous proteases. The experimental frameworks provided in this guide offer a starting point for researchers to utilize this compound to further unravel the complex biology of FAP and evaluate its potential as a therapeutic target in cancer, fibrosis, and other diseases.

G cluster_problem The Challenge cluster_solution The Tool cluster_outcome The Application Problem FAP function is obscured by homologous proteases (e.g., DPP-4). Tool This compound Feature High Selectivity for FAP (Low Ki for FAP, High Ki for others) Tool->Feature is a Outcome Specific investigation of FAP's enzymatic role in: - Cell Signaling - Disease Models - Drug Development Feature->Outcome enables

Fig 4. Rationale for using this compound.

References

Methodological & Application

Application Notes: Ac-Gly-BoroPro In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-BoroPro is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase.[1][2][3] FAP is a member of the prolyl peptidase family and has been implicated in a variety of disease processes, including cancer, where it is highly expressed on cancer-associated fibroblasts.[4][5] The unique endopeptidase activity of FAP, which preferentially cleaves after a Gly-Pro motif, distinguishes it from other related proteases like Dipeptidyl Peptidase-4 (DPP-4). The N-acetylation of the Gly-Pro motif in this compound enhances its selectivity for FAP over other prolyl peptidases. This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against FAP and to assess its selectivity against other proteases.

Principle of the Assay

The enzymatic activity of FAP is monitored using a fluorogenic substrate, such as Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC). Cleavage of the substrate by the enzyme releases the highly fluorescent AFC molecule, which can be detected using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor like this compound, the enzyme's activity is reduced. The inhibitory constant (Ki) of this compound is determined by measuring the enzyme's reaction progress curves at various inhibitor concentrations. This compound is a tight-binding, competitive inhibitor, and its Ki is determined by analyzing the time-dependent inhibition of the enzyme.

Data Presentation

Table 1: Inhibitory Potency and Selectivity of this compound against various Prolyl Peptidases

EnzymeKi (nM)Fold Selectivity vs. FAP
Fibroblast Activation Protein (FAP)23 ± 31
Dipeptidyl Peptidase-4 (DPP-4)377 ± 18~16
Dipeptidyl Peptidase-7 (DPP-7)~207 - 124,2009 - 5400
Dipeptidyl Peptidase-8 (DPP-8)~207 - 124,2009 - 5400
Dipeptidyl Peptidase-9 (DPP-9)~207 - 124,2009 - 5400
Prolyl Oligopeptidase (PREP)~207 - 124,2009 - 5400
Acylpeptide Hydrolase~207 - 124,2009 - 5400

Note: The Ki values for DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase are stated to be 9- to 5400-fold higher than that for FAP. The exact values were not specified in the search results.

Experimental Protocols

Materials and Reagents
  • This compound (MW: 214.03 g/mol )

  • Recombinant human Fibroblast Activation Protein (FAP)

  • Recombinant human Dipeptidyl Peptidase-4 (DPP-4) (and other proteases for selectivity profiling)

  • Fluorogenic Substrate: Ala-Pro-AFC

  • Assay Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 1 mM EDTA

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm or 400/505 nm

Preparation of Solutions
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. The compound may be unstable in solution, so it is recommended to prepare it fresh.

  • Enzyme Working Solutions:

    • FAP: Prepare a working solution of FAP at a final concentration of 1.0 nM in assay buffer.

    • DPP-4: Prepare a working solution of DPP-4 at a final concentration of 0.1 nM in assay buffer.

  • Substrate Working Solutions:

    • For FAP: Prepare a working solution of Ala-Pro-AFC at a final concentration of 500 µM in assay buffer.

    • For DPP-4: Prepare a working solution of Ala-Pro-AFC at a final concentration of 100 µM in assay buffer.

  • Inhibitor Dilutions: Prepare a serial dilution of this compound in assay buffer to achieve a range of desired final concentrations for the assay. The inhibitor concentrations should be at least 20-fold greater than the enzyme concentration.

Assay Procedure
  • To the wells of a 96-well microplate, add the following in the specified order:

    • Assay Buffer

    • This compound at various concentrations (or vehicle control - DMSO in assay buffer)

    • Enzyme working solution (FAP or DPP-4)

  • Incubate the plate at 23°C or 37°C for a short pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time in kinetic mode. Record readings at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe the initial and steady-state reaction rates.

Data Analysis for Ki Determination

The Ki values for tight-binding inhibitors like this compound are determined using the method of progress curves.

  • Plot Progress Curves: For each inhibitor concentration, plot the fluorescence intensity versus time.

  • Determine Initial and Steady-State Velocities:

    • The initial velocity (v₀) is the rate of the reaction in the absence of the inhibitor.

    • For each inhibitor concentration, the progress curve will show an initial burst phase followed by a linear steady-state phase. The slope of this linear phase represents the steady-state velocity (vi).

  • Calculate Apparent Inhibition Constants (Kiapp): Plot the ratio of the initial velocity to the steady-state velocity minus one (v₀/vi - 1) against the inhibitor concentration ([I]).

  • Determine the Ki Value: The data from the plot in step 3 should fit to a linear equation. The Kiapp is the reciprocal of the slope of this line. The Ki can then be calculated from the Kiapp using the Michaelis-Menten constant (Km) of the substrate and the substrate concentration ([S]) used in the assay, according to the following equation for competitive inhibition:

    • Ki = Kiapp / (1 + [S]/Km)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate add_reagents Add Reagents to Plate plate->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate read_plate Kinetic Read on Fluorescence Plate Reader add_substrate->read_plate progress_curves Plot Progress Curves read_plate->progress_curves velocities Determine Initial & Steady-State Velocities progress_curves->velocities kiapp_plot Plot v0/vi - 1 vs. [I] velocities->kiapp_plot ki_calc Calculate Ki kiapp_plot->ki_calc

Caption: Experimental workflow for the this compound in vitro enzyme inhibition assay.

mechanism_of_inhibition cluster_enzyme FAP Active Site serine Serine (Nucleophile) transition_state Tetrahedral Intermediate (Covalent Adduct) serine->transition_state Nucleophilic attack on Boron atom histidine Histidine (General Base) histidine->serine Activates oxyanion_hole Oxyanion Hole inhibitor This compound (Boronic Acid) inhibitor->transition_state Binds to Active Site transition_state->oxyanion_hole Stabilized by inhibited_enzyme Inhibited Enzyme Complex transition_state->inhibited_enzyme Forms Reversible Covalent Bond

Caption: Mechanism of covalent inhibition of FAP by this compound.

References

Application Notes and Protocols for Cell-based FAP Activity Assay using Ac-Gly-BoroPro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on reactive stromal fibroblasts in the microenvironment of the majority of epithelial tumors, as well as in tissues undergoing remodeling, such as in wound healing and fibrosis.[1] Its expression in healthy adult tissues is generally low, making it an attractive target for cancer diagnostics and therapeutics.[2][3] FAP exhibits both dipeptidyl peptidase and endopeptidase (gelatinase) activity, contributing to the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis.[4][5] Furthermore, FAP is implicated in creating an immunosuppressive tumor microenvironment.

Ac-Gly-BoroPro is a potent and selective inhibitor of FAP. Its N-acetylated glycine-proline-boronic acid structure allows for specific targeting of the FAP active site. The selectivity of this compound for FAP over other related proteases, such as Dipeptidyl Peptidase-4 (DPP-4), makes it a valuable tool for studying FAP's biological functions and for the development of FAP-targeted therapies. This document provides detailed protocols for a cell-based fluorogenic assay to measure FAP activity and its inhibition by this compound.

Data Presentation

The following table summarizes the inhibitory activity of this compound and other compounds against FAP and related proteases.

CompoundTargetAssay TypeCell LineSubstrateIC50 / KiSelectivityReference
This compoundFAPBiochemical-Ala-Pro-AFCKi: 23 ± 3 nM16-fold vs DPP-4
This compoundDPP-4Biochemical-Ala-Pro-AFCKi: 377 ± 18 nM-
N-acetyl-d-Ala-boroProFAPBiochemical--Ki: 350 nM-
N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099)FAPBiochemical--IC50: 36 ± 4.8 nM>350-fold vs PREP
N-(4-quinolinoyl)-Gly-boroProFAPBiochemical--IC50: 3.7 ± 0.2 nM>1000-fold vs DPPs

Experimental Protocols

Protocol 1: Cell-based Fluorogenic FAP Activity Assay

This protocol describes a method to measure FAP activity in live cells using a fluorogenic substrate. The assay can be adapted to screen for FAP inhibitors.

Materials:

  • FAP-expressing cells (e.g., U-87 MG human glioblastoma cells, which recruit FAP-positive fibroblasts in vivo, or FAP-transfected HEK293T cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Black, clear-bottom 96-well microplates

  • Fluorogenic FAP substrate (e.g., Ala-Pro-AFC or Suc-Gly-Pro-AMC)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mg/mL BSA)

  • Fluorescence plate reader with excitation/emission wavelengths of approximately 380/460 nm for AMC-based substrates

Procedure:

  • Cell Seeding:

    • Culture FAP-expressing cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Seed 2 x 10^5 cells per well in a black, clear-bottom 96-well plate.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and FAP expression.

  • Compound Treatment (for inhibitor screening):

    • Prepare serial dilutions of this compound or other test compounds in Assay Buffer.

    • Gently remove the culture medium from the wells and wash once with pre-warmed PBS.

    • Add 50 µL of the diluted compounds to the respective wells. For control wells (maximum FAP activity), add 50 µL of Assay Buffer.

    • Incubate for 15-30 minutes at 37°C.

  • FAP Activity Measurement:

    • Prepare the fluorogenic substrate solution in Assay Buffer at a concentration of 100 µM.

    • Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for at least 5-10 minutes, with readings every minute.

  • Data Analysis:

    • Determine the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve for each well.

    • Subtract the background fluorescence from a substrate-only control well.

    • For inhibitor screening, calculate the percentage of FAP inhibition for each compound concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

FAP_Activity_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Activity Measurement cluster_analysis Data Analysis cell_culture Culture FAP-expressing cells cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding add_inhibitor Add inhibitor to cells cell_seeding->add_inhibitor inhibitor_prep Prepare this compound dilutions inhibitor_prep->add_inhibitor add_substrate Add substrate to wells add_inhibitor->add_substrate substrate_prep Prepare fluorogenic substrate substrate_prep->add_substrate read_fluorescence Kinetic fluorescence reading add_substrate->read_fluorescence calculate_rate Calculate reaction rates read_fluorescence->calculate_rate determine_inhibition Determine % inhibition calculate_rate->determine_inhibition calculate_ic50 Calculate IC50 determine_inhibition->calculate_ic50

Caption: Workflow for the cell-based FAP activity assay.

FAP_Signaling_Pathway cluster_tme Tumor Microenvironment cluster_fap FAP Activity tumor_cells Tumor Cells tumor_cells->tumor_cells Supports Survival & Proliferation cafs Cancer-Associated Fibroblasts (CAFs) tumor_cells->cafs secretes TGF-β, SDF-1 fap FAP cafs->fap expresses ecm Extracellular Matrix (ECM) ecm->tumor_cells Promotes Invasion & Metastasis immune_cells Immune Cells (e.g., T-cells) immune_cells->tumor_cells Reduced anti-tumor immunity fap->tumor_cells secretes IL-6, MCP-1 fap->ecm ECM Remodeling (Collagen degradation) fap->immune_cells Suppresses T-cell function vegf VEGF fap->vegf Impacts Angiogenesis vegf->tumor_cells Promotes tumor growth ac_gly_boropro This compound ac_gly_boropro->fap inhibits

Caption: FAP's role in the tumor microenvironment.

References

Application Notes and Protocols: The Use of Ac-Gly-BoroPro in the U-87 MG Glioblastoma Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-BoroPro is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in the tumor microenvironment of various cancers, including glioblastoma.[1] In the U-87 MG glioblastoma cell line, FAP expression and activity are regulated by the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, TGF-β1 has been shown to upregulate FAP, an effect that can be counteracted by FAP inhibitors. This positions this compound as a valuable research tool for investigating the role of FAP in glioblastoma pathogenesis and as a potential therapeutic agent.

These application notes provide a summary of the known effects of this compound on the U-87 MG cell line, along with detailed protocols for key in vitro experiments.

Data Presentation

Currently, publicly available data on the direct effects of this compound on U-87 MG cell viability, apoptosis, and cell cycle are limited. The primary quantitative datum available is the half-maximal inhibitory concentration (IC50) for FAP enzymatic activity.

ParameterCell LineValueDescription
FAP Inhibition IC50 U-87 MG0.663 µMInhibition of FAP enzymatic activity as measured by a fluorescence-based assay using Suc-Gly-Pro-AMC as a substrate.[1]

Further research is required to determine the IC50 for cell viability and the specific effects on apoptosis and cell cycle distribution in U-87 MG cells.

Signaling Pathways

Based on current literature, the primary signaling pathway in U-87 MG cells directly relevant to this compound's mechanism of action is the TGF-β signaling pathway , due to its regulation of FAP expression. Inhibition of FAP by this compound can, therefore, interfere with the downstream consequences of TGF-β-induced FAP activity.

Additionally, FAP-expressing cells within the glioblastoma microenvironment are known to remodel the extracellular matrix, which in turn can activate Focal Adhesion Kinase (FAK) signaling in cancer cells, promoting migration and invasion. While direct modulation of FAK signaling within U-87 MG cells by this compound has not been explicitly demonstrated, it represents a plausible downstream consequence of FAP inhibition in a co-culture or in vivo setting.

TGF_beta_FAK_signaling Potential Signaling Pathways Influenced by this compound in the U-87 MG Microenvironment TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD SMAD Complex TGF_beta_R->SMAD FAP_gene FAP Gene Transcription SMAD->FAP_gene FAP FAP Protein FAP_gene->FAP ECM_remodeling ECM Remodeling FAP->ECM_remodeling Ac_Gly_BoroPro This compound Ac_Gly_BoroPro->FAP Inhibition Integrin Integrins ECM_remodeling->Integrin FAK FAK Integrin->FAK Cell_Invasion Cell Invasion & Migration FAK->Cell_Invasion

TGF-β and FAK Signaling Pathways

Experimental Protocols

General Guidelines for this compound Preparation

This compound is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

FAP Activity Assay

This protocol is designed to measure the enzymatic activity of FAP in U-87 MG cell lysates and assess the inhibitory effect of this compound.

FAP_Activity_Assay_Workflow FAP Activity Assay Workflow start Start culture_cells Culture U-87 MG cells start->culture_cells lyse_cells Lyse cells and collect supernatant culture_cells->lyse_cells protein_quant Quantify protein concentration lyse_cells->protein_quant prepare_rxn Prepare reaction mix: - Cell lysate - this compound (or vehicle) - FAP substrate (Suc-Gly-Pro-AMC) protein_quant->prepare_rxn incubate Incubate at 37°C prepare_rxn->incubate measure_fluorescence Measure fluorescence (Ex: 380 nm, Em: 460 nm) incubate->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

FAP Activity Assay Workflow

Materials:

  • U-87 MG cells

  • This compound

  • FAP substrate: Suc-Gly-Pro-AMC (succinyl-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Lysis Buffer: RIPA buffer with protease inhibitors

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Lysate Preparation:

    • Culture U-87 MG cells to 80-90% confluency.

    • Wash cells with cold PBS and lyse using RIPA buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • FAP Activity Assay:

    • Dilute the cell lysate to a consistent protein concentration in the assay buffer.

    • In a 96-well plate, add 50 µL of the diluted cell lysate to each well.

    • Add 25 µL of this compound at various concentrations (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) to the wells.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the FAP substrate (final concentration of 100 µM).

    • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 37°C in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of U-87 MG cells.

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed U-87 MG cells in a 96-well plate start->seed_cells incubate_24h_1 Incubate for 24 hours seed_cells->incubate_24h_1 treat_cells Treat cells with various concentrations of this compound incubate_24h_1->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end Apoptosis_Assay_Workflow Apoptosis Assay Workflow start Start seed_cells Seed U-87 MG cells in a 6-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h harvest_cells Harvest cells (including supernatant) incubate_48_72h->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Annexin V binding buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate_dark Incubate in the dark stain_cells->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow end End analyze_flow->end Cell_Cycle_Workflow Cell Cycle Analysis Workflow start Start seed_cells Seed U-87 MG cells in a 6-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells incubate_24_48h Incubate for 24-48 hours treat_cells->incubate_24_48h harvest_cells Harvest and wash cells incubate_24_48h->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_and_resuspend Wash and resuspend in PBS fix_cells->wash_and_resuspend stain_cells Stain with PI and RNase A wash_and_resuspend->stain_cells incubate_dark Incubate in the dark stain_cells->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow end End analyze_flow->end

References

Application Notes and Protocols: Animal Models for Studying Ac-Gly-BoroPro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for utilizing preclinical animal models to evaluate the efficacy of Ac-Gly-BoroPro, a selective inhibitor of Fibroblast Activation Protein (FAP). The information is intended to assist researchers in designing and executing robust in vivo studies for oncology, inflammation, and bone metabolism.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase.[1][2] FAP is minimally expressed in normal adult tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial carcinomas, as well as in areas of active tissue remodeling, such as in fibrosis and inflammation.[3][4] FAP's enzymatic activity, which includes both dipeptidyl peptidase and collagenase functions, contributes to the degradation of the extracellular matrix (ECM), promoting tumor growth, invasion, and metastasis.[5]

This compound was designed based on the dipeptide substrate specificity of FAP, leading to high selectivity. It inhibits FAP with a Ki (inhibition constant) of approximately 23 nM, making it significantly more potent against FAP than against other related prolyl peptidases like Dipeptidyl Peptidase-4 (DPP-4), for which the Ki is around 377 nM. This selectivity makes this compound a valuable tool for investigating the specific role of FAP in disease pathology and for assessing its potential as a therapeutic target.

Mechanism of Action of this compound

FAP's primary role in the tumor microenvironment is to remodel the ECM by cleaving key components like gelatin and type I collagen. This activity facilitates cancer cell invasion and migration. This compound acts as a competitive, tight-binding inhibitor that targets the active site of FAP, blocking its proteolytic activity. By inhibiting FAP, this compound is hypothesized to normalize the tumor stroma, inhibit tumor progression, and potentially enhance the efficacy of other cancer therapies.

Mechanism of this compound Action cluster_0 Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) FAP FAP ECM Extracellular Matrix (ECM) (e.g., Collagen) TumorCell Tumor Cell ECM->TumorCell Promotes Invasion & Growth FAP->ECM Degrades Inhibitor This compound Inhibitor->FAP Inhibits

Caption: Inhibition of FAP by this compound.

Application 1: Oncology - Cancer Xenograft Models

Animal models bearing human tumor xenografts are essential for evaluating the anti-cancer efficacy of FAP inhibitors. Since FAP is primarily expressed by the stromal fibroblasts associated with the tumor, models using FAP-positive cancer cell lines that can induce a stromal response, or co-injection models with fibroblasts, are highly relevant. Glioblastoma cell lines like U87MG are known to express FAP and are commonly used.

Experimental Workflow: Xenograft Model

Workflow for Xenograft Efficacy Study cluster_0 A 1. Cell Culture (U87MG Human Glioblastoma) C 3. Tumor Implantation (Subcutaneous injection of 5x10^6 cells) A->C B 2. Animal Acclimatization (e.g., Athymic Nude Mice, 6-8 weeks) B->C D 4. Tumor Growth Monitoring (Wait until tumors reach ~100-150 mm³) C->D E 5. Randomization into Groups (e.g., n=8-10 per group) D->E F 6. Treatment Initiation E->F G Group 1: Vehicle Control (i.p.) H Group 2: This compound (i.p.) I 7. Efficacy Assessment (Tumor volume & body weight 2-3x weekly) G->I H->I J 8. Endpoint Analysis (Tumor weight, Histology, Biomarkers) I->J

Caption: Experimental workflow for a xenograft study.
Detailed Protocol: U87MG Xenograft Model

  • Cell Culture: Culture U87MG cells (ATCC® HTB-14™) in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Selection: Use female athymic nude mice (e.g., NU/J strain), 6-8 weeks of age. Allow for at least one week of acclimatization.

  • Tumor Implantation: Harvest U87MG cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Drug Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • For in vivo administration, prepare a fresh working solution daily. A recommended vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Sonicate if necessary to ensure complete dissolution.

  • Treatment Regimen:

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

    • Administer this compound via intraperitoneal (i.p.) injection. A previously reported dosage for in vivo studies is 500 mg/kg, administered daily. Dose-response studies may be required to optimize the regimen.

    • The control group should receive the vehicle solution at the same volume and schedule.

  • Efficacy Monitoring:

    • Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

    • Monitor animal body weight and overall health status concurrently.

  • Endpoint Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the study endpoint, euthanize the mice, excise the tumors, and record their final weight.

    • Process tumors for histological analysis (H&E staining), immunohistochemistry (IHC) for FAP, and other relevant biomarkers of ECM remodeling (e.g., collagen deposition).

Data Presentation: Tumor Growth Inhibition

Table 1: Example Data for this compound Efficacy in U87MG Xenograft Model

Treatment Group (n=10)Dose & ScheduleMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control Vehicle, daily i.p.125.4 ± 10.21580.6 ± 155.3-1.62 ± 0.18
This compound 500 mg/kg, daily i.p.128.1 ± 9.8742.9 ± 98.753.00.75 ± 0.11

Application 2: Inflammation & Fibrosis - Arthritis Models

FAP is implicated in inflammatory diseases characterized by significant tissue remodeling and fibrosis, such as rheumatoid arthritis. The Collagen-Induced Arthritis (CIA) mouse model is a widely used and robust model that mimics many aspects of human rheumatoid arthritis.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

Workflow for Collagen-Induced Arthritis Study cluster_0 A 1. Animal Selection (DBA/1 mice, male, 8-10 weeks) B 2. Primary Immunization (Day 0) (Bovine Type II Collagen in CFA) A->B C 3. Booster Immunization (Day 21) (Bovine Type II Collagen in IFA) B->C D 4. Monitor for Arthritis Onset (Typically Day 25-30) C->D E 5. Randomization upon Onset D->E F 6. Treatment Initiation E->F G Group 1: Vehicle Control (i.p.) H Group 2: This compound (i.p.) I 7. Efficacy Assessment (Clinical scoring & paw thickness daily) G->I H->I J 8. Endpoint Analysis (e.g., Day 45) (Histology of joints, Cytokine levels) I->J

Caption: Experimental workflow for a CIA study.
Detailed Protocol: CIA Model

  • Animal Selection: Use male DBA/1 mice, which are genetically susceptible to CIA, aged 8-10 weeks.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µg of CII per mouse via intradermal injection at the base of the tail.

    • Booster Immunization (Day 21): Emulsify CII with Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 100 µg of CII per mouse.

  • Treatment Regimen:

    • Begin monitoring for signs of arthritis (paw swelling, redness) around day 24.

    • Once an animal shows definitive signs of arthritis, enroll it in the study and randomize it into a treatment group.

    • Administer this compound or vehicle daily via i.p. injection as described in the oncology protocol. Treatment is typically therapeutic (starts after disease onset) and continues for 14-21 days.

  • Efficacy Monitoring:

    • Clinical Score: Score each paw daily on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and joint rigidity). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws daily using digital calipers.

  • Endpoint Analysis:

    • Harvest hind paws and fix them in formalin for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

Data Presentation: Anti-Inflammatory Efficacy

Table 2: Example Data for this compound Efficacy in CIA Model

Treatment Group (n=12)Mean Max Arthritis Score ± SEMMean Change in Paw Thickness (mm) ± SEMSerum IL-6 (pg/mL) ± SEM
Vehicle Control 11.5 ± 0.81.45 ± 0.12152.3 ± 18.5
This compound (500 mg/kg) 6.2 ± 0.60.78 ± 0.0975.8 ± 11.2

Application 3: Bone Metabolism

Recent studies have shown that this compound can promote bone formation and inhibit bone resorption in vivo, suggesting a role for FAP in regulating bone homeostasis. Animal models of osteoporosis, such as the ovariectomy (OVX) model in mice, can be used to study the potential therapeutic effects of this compound on bone health.

Detailed Protocol: Ovariectomy (OVX) Induced Osteoporosis Model
  • Animal Selection: Use female C57BL/6 mice, 8-10 weeks old.

  • Surgical Procedure:

    • Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham operation (laparotomy without ovary removal) should be performed on the control group.

    • Allow a recovery period of one week.

  • Treatment Regimen:

    • Randomize OVX mice into vehicle and treatment groups.

    • Administer this compound (500 mg/kg) or vehicle daily via i.p. injection for a period of 35 days or longer to observe effects on bone turnover and mass.

  • Efficacy Monitoring & Endpoint Analysis:

    • At the study endpoint, euthanize the animals.

    • Excise femurs and tibias for analysis.

    • Micro-computed Tomography (µCT): Perform high-resolution µCT scans on the distal femur or proximal tibia to quantify trabecular and cortical bone parameters.

    • Histomorphometry: Process bones for undecalcified sectioning and staining (e.g., Von Kossa) to visualize and quantify cellular-level bone parameters (osteoblast and osteoclast numbers, bone formation rate).

Data Presentation: Bone Formation Efficacy

Table 3: Example Data for this compound Efficacy in OVX Mouse Model

Treatment Group (n=10)Bone Volume / Total Volume (BV/TV, %) ± SEMTrabecular Number (Tb.N, 1/mm) ± SEMTrabecular Thickness (Tb.Th, µm) ± SEM
Sham + Vehicle 15.2 ± 1.14.1 ± 0.345.3 ± 2.1
OVX + Vehicle 8.5 ± 0.92.8 ± 0.238.6 ± 1.9
OVX + this compound 12.1 ± 1.03.5 ± 0.342.8 ± 2.0

References

Application Notes and Protocols for Ac-Gly-BoroPro in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Gly-BoroPro is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in the tumor microenvironment, fibrosis, and inflammation. Its specific mode of action makes it a valuable tool for preclinical research in various disease models. These application notes provide detailed protocols for the in vivo use of this compound in mice, including formulation, administration, and experimental design considerations. The provided data and methodologies are intended to guide researchers in designing robust and reproducible preclinical studies.

Mechanism of Action and Target Selectivity

This compound is a dipeptide boronic acid that acts as a transition state analog inhibitor of FAP. The boronic acid moiety forms a covalent, yet reversible, bond with the active site serine of the protease.

Signaling Pathway of FAP Inhibition:

FAP_inhibition cluster_extracellular Extracellular Matrix cluster_cell Cancer-Associated Fibroblast (CAF) FAP FAP Collagen Collagen FAP->Collagen Degradation BioactivePeptides Bioactive Peptides FAP->BioactivePeptides Cleavage TumorProgression Tumor Progression & Fibrosis Collagen->TumorProgression Promotes BioactivePeptides->TumorProgression Promotes AcGlyBoroPro This compound AcGlyBoroPro->FAP Inhibition

Caption: Inhibition of FAP by this compound prevents the degradation of extracellular matrix components.

This compound exhibits high selectivity for FAP over other closely related serine proteases, which is critical for minimizing off-target effects in in vivo studies.

Table 1: Inhibitory Potency (Ki) of this compound against Various Serine Proteases [1]

ProteaseKi (nM)Selectivity vs. FAP
FAP 23 ± 3 -
DPP-4377 ± 1816-fold
DPP-7>200,000>8695-fold
DPP-82109-fold
DPP-9125,0005435-fold
Prolyl Oligopeptidase>200,000>8695-fold
Acylpeptide Hydrolase>200,000>8695-fold

In Vivo Experimental Protocols

Formulation and Administration

Successful in vivo studies hinge on the proper formulation and administration of the test compound. This compound is a solid that requires dissolution in a suitable vehicle for administration to mice.

Recommended Vehicle for Intraperitoneal (IP) and Oral (PO) Administration: [1]

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Protocol for Preparation of Dosing Solution (1 mg/mL):

  • Weigh the required amount of this compound.

  • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).

  • In a separate sterile tube, combine the appropriate volumes of PEG300, Tween-80, and Saline.

  • Add the this compound stock solution to the vehicle mixture to achieve the final desired concentration (e.g., for a 1 mg/mL final solution, add 1 part of 10 mg/mL stock to 9 parts of the vehicle mixture).

  • Vortex the solution thoroughly to ensure homogeneity.

  • It is recommended to prepare the dosing solution fresh on the day of use.

Administration Routes:

  • Intraperitoneal (IP) Injection: A common route for systemic delivery in mice. Ensure proper restraint and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Oral Gavage (PO): For studies investigating oral bioavailability and efficacy. Use a proper gavage needle to deliver the solution directly into the stomach.

Experimental Workflow for a Xenograft Cancer Model

This workflow outlines a typical study to evaluate the efficacy of this compound in a subcutaneous tumor model in mice.

xenograft_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring (Calipers) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation: This compound or Vehicle randomization->treatment monitoring Continued Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Volume Threshold Reached monitoring->endpoint analysis Tissue Collection & Analysis (Tumor, Blood, Organs) endpoint->analysis

Caption: A standard workflow for an in vivo xenograft study in mice.

Detailed Protocol:

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG) for human cancer cell line xenografts.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm3), randomly assign mice to treatment and control groups.

  • Treatment: Administer this compound (e.g., via IP injection) at the desired dose and schedule. The control group should receive the vehicle only.

  • Monitoring: Continue to monitor tumor growth and body weight throughout the study. Observe animals for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach the protocol-defined endpoint (e.g., 2000 mm3) or if they show signs of significant distress.

  • Analysis: Collect tumors, blood, and other organs for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of this compound is crucial for interpreting efficacy studies and for any translational considerations. While comprehensive data for this compound is not publicly available, general procedures for these studies in mice are outlined below.

Pharmacokinetic (PK) Study Design

A typical PK study in mice involves administering the compound and collecting blood samples at various time points to determine its concentration in plasma.

Table 2: Generic Pharmacokinetic Study Parameters in Mice

ParameterDescription
Administration Route Intravenous (IV), Intraperitoneal (IP), Oral (PO)
Dose Levels At least two different dose levels are recommended
Animals per Time Point 3-5 mice
Blood Collection Serial sampling from a single mouse or terminal bleeds at each time point
Sample Processing Plasma separation and storage at -80°C
Analytical Method LC-MS/MS is typically used for quantification
Key PK Parameters Cmax (Maximum concentration), Tmax (Time to Cmax), AUC (Area under the curve), t1/2 (Half-life)
Toxicology Assessment

Initial toxicology studies in mice aim to identify the maximum tolerated dose (MTD) and observe any potential adverse effects.

General Protocol for an Acute Toxicity Study:

  • Dose Range Finding: Administer single, escalating doses of this compound to small groups of mice.

  • Observation: Monitor animals closely for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Necropsy: At the end of the observation period, perform a gross necropsy to examine organs for any abnormalities.

  • Histopathology: Collect major organs for histopathological analysis to identify any microscopic changes.

Logical Flow for Safety Assessment:

toxicology_flow start Dose Administration clinical_obs Clinical Observations (Behavior, Weight) start->clinical_obs hematology Hematology & Clinical Chemistry clinical_obs->hematology necropsy Gross Necropsy hematology->necropsy histopath Histopathology necropsy->histopath data_analysis Data Analysis & NOAEL Determination histopath->data_analysis

Caption: A typical workflow for a preclinical toxicology study in mice.

Data Presentation

While specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively published, the following tables serve as templates for presenting such data when generated.

Table 3: Template for In Vivo Efficacy Data (Xenograft Model)

Treatment GroupDose (mg/kg)Administration Route & ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-IP, Daily-
This compoundXIP, Daily
This compoundYIP, Daily

Table 4: Template for Pharmacokinetic Parameters in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)t1/2 (hr)
IV
IP
PO

Table 5: Template for Acute Toxicology Summary in Mice

Dose (mg/kg)MortalityClinical SignsBody Weight Change (%)Gross Necropsy Findings
Vehicle
Low Dose
Mid Dose
High Dose

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. Researchers should always adhere to institutional and national guidelines for animal welfare and conduct all experiments in an ethically responsible manner. The specific dosages and protocols may require optimization for different mouse strains and disease models.

References

Determining the Potency of Ac-Gly-BoroPro: Application Notes and Protocols for IC50 Measurement in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Ac-Gly-BoroPro, a selective inhibitor of Fibroblast Activation Protein (FAP), in various cancer cell lines. This document outlines the mechanism of action, protocols for IC50 determination, and data presentation guidelines.

Introduction

This compound is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease.[1] FAP is overexpressed in the reactive stromal fibroblasts of more than 90% of human epithelial carcinomas, making it a compelling target for cancer therapy.[2] FAP's enzymatic activity contributes to the remodeling of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[2] this compound inhibits FAP with a high degree of selectivity, showing significantly less activity against related proteases like dipeptidyl peptidase-4 (DPP-4).[1] The inhibition of FAP by this compound is a promising strategy to disrupt the supportive tumor stroma and inhibit cancer progression.

Mechanism of Action and Signaling Pathway

FAP is a key component of the tumor microenvironment, influencing cancer cell behavior through various signaling pathways. One of the critical pathways modulated by FAP activity is the PI3K/Akt pathway, which is central to cell proliferation, survival, and migration.[3] FAP's degradation of the extracellular matrix can lead to the activation of integrin signaling, which in turn can activate the PI3K/Akt pathway. By inhibiting FAP, this compound can disrupt this signaling cascade, leading to reduced cancer cell proliferation and survival.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell ECM Extracellular Matrix Integrin Integrin ECM->Integrin Activates FAP FAP FAP->ECM Degrades PI3K PI3K Integrin->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation AcGlyBoroPro This compound AcGlyBoroPro->FAP Inhibits

FAP Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The IC50 value of this compound can vary between different cancer cell lines due to factors such as FAP expression levels and the specific genetic background of the cells. Below is a table summarizing the known IC50 value for this compound in the U-87MG glioblastoma cell line. Researchers can use the protocol provided to determine the IC50 values in their cancer cell lines of interest and populate a similar table for comparative analysis.

Cancer Cell LineTissue of OriginIC50 (µM)Reference
U-87MG ATCCGlioblastoma0.663
[Enter Cell Line][Enter Tissue]
[Enter Cell Line][Enter Tissue]
[Enter Cell Line][Enter Tissue]

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Important Handling Information: this compound is unstable in solution and should be freshly prepared for each experiment.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Drug_Treatment Treat with this compound (serial dilutions) Incubation1->Drug_Treatment Incubation2 Incubate for 48-72h Drug_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve formazan Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Experimental workflow for IC50 determination.

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Note: Prepare fresh dilutions of this compound in complete cell culture medium immediately before use.

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM is a good starting point). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.

Conclusion

This document provides a framework for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The provided protocols and data presentation guidelines will facilitate standardized and comparable results. Understanding the potency of this selective FAP inhibitor across a range of cancer types is a critical step in its preclinical development and in elucidating the therapeutic potential of targeting the tumor microenvironment.

References

Application of Ac-Gly-BoroPro in Fibrosis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A key cellular mediator of fibrosis is the activated fibroblast, also known as the myofibroblast. Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on the surface of activated fibroblasts in fibrotic tissues and the tumor stroma, while its expression in healthy tissues is low. This differential expression makes FAP an attractive therapeutic target for anti-fibrotic therapies. Ac-Gly-BoroPro is a potent and selective inhibitor of FAP, and its application in various fibrosis research models is crucial for understanding the role of FAP in disease progression and for the development of novel therapeutics.

Mechanism of Action

This compound is a dipeptide boronic acid that acts as a competitive, slow-binding inhibitor of FAP. The boronic acid moiety forms a covalent bond with the catalytic serine residue in the active site of FAP, leading to potent and sustained inhibition of its enzymatic activity. This compound exhibits high selectivity for FAP over other related proteases, such as Dipeptidyl Peptidase-4 (DPP-4), which is critical for minimizing off-target effects in experimental systems.[1][2]

Application Notes

This compound can be utilized in a variety of in vitro and in vivo fibrosis models to investigate the role of FAP in fibroblast activation, ECM production, and tissue remodeling. Its use allows for the elucidation of signaling pathways regulated by FAP and the assessment of the therapeutic potential of FAP inhibition in different fibrotic diseases.

In Vitro Applications:
  • Inhibition of Fibroblast Activation: this compound can be used to treat cultured fibroblasts stimulated with pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1) to assess the role of FAP in their differentiation into myofibroblasts.

  • Reduction of Extracellular Matrix Deposition: The effect of this compound on the synthesis and deposition of ECM components, such as collagen and fibronectin, by activated fibroblasts can be quantified.

  • Investigation of Signaling Pathways: Researchers can use this compound to probe the downstream signaling pathways affected by FAP activity, including the TGF-β/Smad and FGF21/ERK pathways.

In Vivo Applications:
  • Amelioration of Organ Fibrosis: this compound can be administered to animal models of fibrosis, such as bleomycin-induced pulmonary fibrosis or carbon tetrachloride (CCl4)-induced liver fibrosis, to evaluate its efficacy in reducing fibrosis.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo models allow for the characterization of the pharmacokinetic and pharmacodynamic properties of this compound.

  • Target Engagement and Biomarker Analysis: The extent of FAP inhibition in tissues can be measured, and the levels of fibrosis-related biomarkers in response to treatment can be monitored.

Quantitative Data Summary

The following tables summarize representative quantitative data on the inhibitory activity of this compound and the effects of FAP inhibition in a preclinical model of liver fibrosis.

Table 1: In Vitro Inhibitory Activity of this compound [1][2]

ProteaseKi (nM)Selectivity (vs. FAP)
FAP23 ± 3-
DPP-4377 ± 1816.4-fold

Table 2: Effect of a FAP Inhibitor on CCl4-Induced Liver Fibrosis in Mice

ParameterVehicle ControlFAP InhibitorPercent Reduction
Liver Collagen Content (μg/mg tissue) 55.2 ± 4.838.6 ± 3.230.1%
α-SMA Positive Area (%) 12.5 ± 1.57.2 ± 0.942.4%
Gene Expression (fold change vs. normal)
Col1a115.3 ± 2.18.1 ± 1.247.1%
Acta2 (α-SMA)10.8 ± 1.75.5 ± 0.849.1%
Timp18.2 ± 1.14.3 ± 0.647.6%

Experimental Protocols

In Vitro Protocol: Inhibition of TGF-β1-Induced Fibroblast Activation

This protocol describes how to assess the effect of this compound on the activation of fibroblasts in response to TGF-β1 stimulation.

Materials:

  • Primary human lung fibroblasts (or other relevant fibroblast cell line)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • TGF-β1 (recombinant human)

  • This compound

  • Reagents for immunofluorescence staining (e.g., anti-α-SMA antibody, DAPI)

  • Reagents for Western blotting or qPCR analysis

Procedure:

  • Cell Seeding: Plate fibroblasts in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.

  • Stimulation: Add TGF-β1 to the wells at a final concentration of 5 ng/mL. Include a vehicle-treated control group and a TGF-β1 only group.

  • Incubation: Incubate the plates for 48-72 hours.

  • Endpoint Analysis:

    • Immunofluorescence: Fix the cells and stain for α-SMA to visualize myofibroblast differentiation. Counterstain with DAPI for nuclear visualization.

    • Western Blotting: Lyse the cells and perform Western blotting to quantify the expression of α-SMA and collagen type I.

    • qPCR: Extract RNA and perform quantitative PCR to measure the gene expression of ACTA2 (α-SMA) and COL1A1.

In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines the use of this compound in a mouse model of pulmonary fibrosis induced by bleomycin.[3]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • This compound

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Reagents for histology (e.g., Masson's trichrome stain) and hydroxyproline assay

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Fibrosis Induction: On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 mg/kg) in 50 µL of sterile saline. Control mice receive saline only.

  • Treatment: Administer this compound (e.g., 1-10 mg/kg) or vehicle control daily via intraperitoneal injection, starting from day 1 until the end of the study (e.g., day 14 or 21).

  • Monitoring: Monitor the body weight and clinical signs of the mice throughout the experiment.

  • Endpoint Analysis (Day 14 or 21):

    • Histology: Euthanize the mice, perfuse the lungs, and fix them in 4% paraformaldehyde. Embed the lung tissue in paraffin, section, and stain with Masson's trichrome to assess collagen deposition and fibrosis severity.

    • Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content to quantify total collagen levels.

    • Gene Expression: Extract RNA from lung tissue to analyze the expression of fibrotic markers such as Col1a1, Acta2, and Tgf-β1 by qPCR.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in fibrosis and the proposed mechanism of action for this compound.

TGF_beta_FAP_Pathway cluster_nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus FAP_gene FAP Gene Transcription Nucleus->FAP_gene activates FAP FAP FAP_gene->FAP Fibroblast_Activation Fibroblast Activation (Myofibroblast) FAP->Fibroblast_Activation Ac_Gly_BoroPro This compound Ac_Gly_BoroPro->FAP inhibits ECM_production ECM Production (Collagen) Fibroblast_Activation->ECM_production

Caption: TGF-β signaling induces FAP expression via the canonical Smad pathway.

FAP_FGF21_ERK_Pathway FAP FAP FGF21_active Active FGF21 FAP->FGF21_active cleaves Ac_Gly_BoroPro This compound Ac_Gly_BoroPro->FAP inhibits FGF21_inactive Inactive FGF21 FGFR FGF Receptor FGF21_active->FGFR ERK ERK FGFR->ERK activates p_ERK p-ERK Anti_fibrotic_effects Anti-fibrotic Effects p_ERK->Anti_fibrotic_effects

Caption: FAP inhibition by this compound preserves active FGF21, promoting anti-fibrotic signaling.

Experimental_Workflow_In_Vivo Start Start Induction Induce Fibrosis (e.g., Bleomycin) Start->Induction Treatment Treat with This compound Induction->Treatment Monitoring Monitor (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histology (Masson's Trichrome) Endpoint->Histology Biochemistry Biochemistry (Hydroxyproline) Endpoint->Biochemistry Gene_Expression Gene Expression (qPCR) Endpoint->Gene_Expression

Caption: In vivo experimental workflow for evaluating this compound in a fibrosis model.

References

Application Notes and Protocols for Measuring Fibroblast Activation Protein (FAP) Activity in Tissue Homogenates Using Ac-Gly-BoroPro as a Selective Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1] Its expression is highly upregulated in the stromal fibroblasts of various pathological conditions, including over 90% of epithelial carcinomas, wound healing sites, and fibrotic tissues, while being virtually absent in healthy adult tissues.[2][3] This restricted expression pattern makes FAP an attractive diagnostic marker and a therapeutic target for various diseases.[1] Accurate measurement of FAP activity in tissue samples is crucial for understanding its role in disease progression and for the development of FAP-targeted therapies.

Ac-Gly-BoroPro is a potent and selective inhibitor of FAP.[4] It functions as a transition-state analog that binds tightly to the active site of FAP, exhibiting a Ki of 23 nM. Its high selectivity allows for the differentiation of FAP activity from that of other related proteases, such as Dipeptidyl Peptidase-4 (DPP-4), for which it has a significantly lower affinity (Ki = 377 nM).

These application notes provide a detailed protocol for measuring FAP activity in tissue homogenates using a fluorogenic substrate assay. This compound is utilized as a highly selective inhibitor to confirm the specificity of the measured enzymatic activity, ensuring that the detected signal originates from FAP.

Principle of the Assay

The assay quantitatively measures FAP activity based on the enzymatic cleavage of a fluorogenic substrate. A common substrate used is Ala-Pro-AFC (7-amino-4-trifluoromethylcoumarin), where the AFC fluorophore is quenched. Upon cleavage of the Pro-AFC bond by FAP, the free AFC is released, resulting in a quantifiable increase in fluorescence. To ensure the measured activity is specific to FAP, a parallel reaction is run in the presence of this compound. The difference in activity between the untreated and the this compound-treated samples represents the specific FAP activity.

Data Presentation

Table 1: Selectivity of this compound

This table summarizes the inhibitory constants (Ki) of this compound against FAP and other related prolyl peptidases, highlighting its selectivity for FAP.

ProteaseKi (nM)Selectivity vs. FAP (fold)Reference
FAP 23 ± 3 1
Dipeptidyl Peptidase-4 (DPP-4)377 ± 18~16
Dipeptidyl Peptidase-7 (DPP-7)>200,000>8695
Dipeptidyl Peptidase-8 (DPP-8)210~9
Dipeptidyl Peptidase-9 (DPP-9)125,000~5435
Prolyl Oligopeptidase3,800~165
Acylpeptide Hydrolase>200,000>8695

Table 2: FAP-Specific Activity in Various Tissue Homogenates

This table provides examples of FAP activity levels measured in different tissues from various species, which can serve as a reference for expected values.

SpeciesTissueFAP Activity (pmol AMC/min/mg protein)
MouseUterusHigh
MousePancreasHigh
MouseSkinHigh
MouseBrainLow
BaboonSkinHigh
BaboonBladderHigh
BaboonColonHigh
HumanCirrhotic Liver14- to 18-fold higher than non-diseased
HumanNon-diseased LiverLow

Experimental Protocols

I. Preparation of Tissue Homogenates
  • Tissue Collection: Excise fresh or snap-frozen tissue samples. Place them in ice-cold phosphate-buffered saline (PBS).

  • Homogenization Buffer: Prepare a lysis buffer (e.g., RIPA buffer or a buffer containing 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail without serine protease inhibitors that could inhibit FAP). Keep the buffer on ice.

  • Homogenization:

    • Weigh the tissue sample and record the weight.

    • Add 5-10 volumes of ice-cold homogenization buffer per gram of tissue.

    • Homogenize the tissue on ice using a Dounce homogenizer, Potter-Elvehjem homogenizer, or a bead-based homogenizer until no visible tissue clumps remain.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble and membrane-bound proteins, including FAP. This is the tissue lysate.

  • Protein Quantification: Determine the total protein concentration of the tissue lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for normalizing the FAP activity.

  • Storage: Use the lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

II. FAP Activity Assay Protocol

This protocol is designed for a 96-well plate format.

Materials and Reagents:

  • Tissue lysate (prepared as described above)

  • FAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic FAP substrate: Ala-Pro-AFC (e.g., from Enzo Life Sciences or similar suppliers). Prepare a stock solution in DMSO.

  • FAP inhibitor: this compound (e.g., from MedChemExpress or similar suppliers). Prepare a stock solution in DMSO.

  • 96-well black, flat-bottom microplate

  • Fluorometric plate reader with excitation/emission wavelengths of ~400 nm and ~505 nm, respectively, for AFC.

Assay Procedure:

  • Plate Setup:

    • Sample Wells (Total Activity): Add tissue lysate to the wells.

    • Inhibitor Control Wells (Non-FAP Activity): Add the same amount of tissue lysate to separate wells.

    • Blank Wells (Substrate Autohydrolysis): Add assay buffer instead of tissue lysate.

  • Inhibitor Pre-incubation:

    • To the "Inhibitor Control Wells," add this compound to a final concentration of 1 µM. This concentration is sufficient to inhibit FAP activity selectively.

    • To the "Sample Wells" and "Blank Wells," add an equivalent volume of the vehicle (e.g., DMSO diluted in assay buffer) used for the inhibitor stock.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to FAP.

  • Reaction Initiation:

    • Prepare the substrate working solution by diluting the Ala-Pro-AFC stock in the FAP Assay Buffer to the desired final concentration (e.g., 100-500 µM).

    • Add the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity (Ex/Em = 400/505 nm) every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve (RFU/min).

    • Subtract the rate of the blank wells from the rates of the sample and inhibitor control wells to correct for substrate autohydrolysis.

    • Calculate the Total Activity (from "Sample Wells").

    • Calculate the Non-FAP Activity (from "Inhibitor Control Wells").

    • Calculate the FAP-Specific Activity using the following formula: FAP-Specific Activity = Total Activity - Non-FAP Activity

    • Normalize the FAP-specific activity to the amount of protein in the lysate (e.g., pmol AFC/min/mg protein). This requires creating a standard curve with free AFC to convert RFU to pmol.

Mandatory Visualizations

FAP_Activity_Assay_Workflow start Start: Tissue Sample homogenization 1. Tissue Homogenization (Lysis Buffer) start->homogenization end_node End: FAP-Specific Activity centrifugation 2. Centrifugation (14,000 x g, 4°C) homogenization->centrifugation lysate_collection 3. Collect Supernatant (Tissue Lysate) centrifugation->lysate_collection protein_quant 4. Protein Quantification (BCA/Bradford) lysate_collection->protein_quant assay_setup 5. Assay Plate Setup (Sample vs. Inhibitor Control) protein_quant->assay_setup pre_incubation 6. Pre-incubation (+/- this compound) assay_setup->pre_incubation reaction_start 7. Add Fluorogenic Substrate (Ala-Pro-AFC) pre_incubation->reaction_start measurement 8. Kinetic Fluorescence Reading (Ex/Em = 400/505 nm) reaction_start->measurement analysis 9. Data Analysis measurement->analysis analysis->end_node

Caption: Experimental workflow for measuring FAP activity in tissue homogenates.

FAP_Enzymatic_Reaction cluster_inhibition Inhibition Pathway FAP FAP Enzyme Products Ala-Pro + Free AFC (Fluorescent) FAP->Products Cleaves Inactive_Complex FAP-Inhibitor Complex (No Activity) Substrate Ala-Pro-AFC (Non-fluorescent) Substrate->FAP Binds to active site Inhibitor This compound Inhibitor->FAP Binds selectively to active site

Caption: FAP enzymatic reaction and inhibition by this compound.

FAP Signaling and Biological Role

FAP plays a significant role in modulating the tumor microenvironment and promoting tumor progression. Its enzymatic activity contributes to the degradation of the extracellular matrix (ECM), including type I collagen, which facilitates cancer cell invasion and metastasis. Furthermore, FAP is implicated in various signaling pathways that influence cell proliferation, migration, and angiogenesis. For instance, FAP expression has been shown to activate PI3K/Akt and Ras-ERK signaling pathways, promoting tumor growth.

FAP_Signaling_Pathways fap FAP (on Cancer-Associated Fibroblasts) ecm Extracellular Matrix (e.g., Collagen) fap->ecm Degrades growth_factors Growth Factors fap->growth_factors Activates tgf TGF-β Signaling fap->tgf Upregulates invasion Invasion & Metastasis ecm->invasion Remodeling facilitates pi3k PI3K/Akt Pathway growth_factors->pi3k ras_erk Ras-ERK Pathway growth_factors->ras_erk proliferation Tumor Cell Proliferation pi3k->proliferation ras_erk->proliferation tgf->invasion immunosuppression Immunosuppression tgf->immunosuppression

Caption: Simplified overview of FAP's role in cancer-related signaling pathways.

References

Application Notes and Protocols for Ac-Gly-BoroPro Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and implementation of Ac-Gly-BoroPro treatment in cancer xenograft models. This compound is a highly selective and potent inhibitor of Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous cancer types. FAP activity is implicated in tumor growth, invasion, and metastasis, making it an attractive therapeutic target.

Mechanism of Action

This compound functions as a competitive, slow-binding inhibitor of FAP.[1][2] Its boronic acid moiety forms a stable covalent bond with the active site serine residue of the FAP enzyme, effectively blocking its proteolytic activity.[3] this compound exhibits high selectivity for FAP over other prolyl peptidases, including dipeptidyl peptidase-4 (DPP-4), with a reported inhibition constant (Ki) of 23 nM for FAP.[2][3] This selectivity is crucial for minimizing off-target effects.

Signaling Pathways and Therapeutic Rationale

FAP's enzymatic activity contributes to the degradation of the extracellular matrix (ECM), promoting cancer cell invasion and metastasis. Additionally, FAP can modulate the tumor microenvironment by processing various signaling molecules. By inhibiting FAP, this compound is hypothesized to disrupt these pro-tumorigenic processes.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment Cancer-Associated Fibroblast (CAF) Cancer-Associated Fibroblast (CAF) FAP FAP Cancer-Associated Fibroblast (CAF)->FAP Expresses Tumor Cell Tumor Cell Extracellular Matrix (ECM) Extracellular Matrix (ECM) Extracellular Matrix (ECM)->Tumor Cell Supports Invasion & Metastasis This compound This compound This compound->FAP Inhibits FAP->Extracellular Matrix (ECM) Degrades Growth Factors & Chemokines Growth Factors & Chemokines FAP->Growth Factors & Chemokines Activates Growth Factors & Chemokines->Tumor Cell Promotes Proliferation & Angiogenesis

Figure 1: Simplified signaling pathway of FAP in the tumor microenvironment and the inhibitory action of this compound.

Quantitative Data Summary

While specific in vivo efficacy data for this compound in cancer xenograft models is not extensively published, data from studies on other FAP inhibitors, such as Talabostat (Val-boroPro), provide a basis for expected outcomes. Talabostat, a less selective FAP inhibitor, has demonstrated tumor growth inhibition in various preclinical models.

InhibitorCancer ModelAdministrationDosing RegimenTumor Growth InhibitionReference
Talabostat (PT-100)WEHI 164 fibrosarcoma (syngeneic)Oral5-40 µ g/mouse , dailySignificant inhibition
Talabostat (PT-100)EL4 lymphoma (syngeneic)Oral5-40 µ g/mouse , dailySignificant inhibition
Talabostat (PT-100)B16-F10 melanoma (syngeneic)Oral5-40 µ g/mouse , dailySignificant inhibition

Note: The above data is for Talabostat and should be considered as a proxy. Dose-response studies are essential to determine the optimal therapeutic window for this compound.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-tumor efficacy of this compound in xenograft models. These are general guidelines and should be adapted based on the specific cancer model and experimental objectives.

Protocol 1: Xenograft Tumor Model Development

This protocol outlines the establishment of subcutaneous xenograft tumors in immunocompromised mice.

Materials:

  • Cancer cell line of interest (e.g., human pancreatic, colon, or breast cancer cell lines with known FAP expression in the stroma)

  • Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice), 6-8 weeks old

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, to enhance tumor take rate)

  • Trypsin-EDTA

  • Cell culture medium

  • Hemocytometer or automated cell counter

  • Syringes and needles (27-30 gauge)

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Harvest cells using trypsin-EDTA and wash with sterile PBS.

  • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Tumors should be palpable within 1-3 weeks.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Xenograft_Workflow Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Cell Suspension Preparation Cell Suspension Preparation Cell Harvest->Cell Suspension Preparation Subcutaneous Injection Subcutaneous Injection Cell Suspension Preparation->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle)

Figure 2: Experimental workflow for establishing and treating xenograft tumor models.

Protocol 2: this compound Formulation and Administration

This protocol describes the preparation and administration of this compound for in vivo studies.

Materials:

  • This compound powder

  • Sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile vials and syringes

  • Vortex mixer and sonicator

Procedure:

  • Formulation:

    • On the day of administration, prepare a fresh solution of this compound.

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in the vehicle solution. Gentle warming or sonication may be required to achieve complete dissolution.

    • The final concentration should be calculated based on the desired dose and the average weight of the mice.

  • Administration:

    • The route of administration (e.g., intraperitoneal, intravenous, or oral) should be determined based on the experimental design.

    • For intraperitoneal (IP) injection, gently restrain the mouse and inject the solution into the lower abdominal quadrant.

    • For intravenous (IV) injection, use a tail vein catheter.

    • For oral gavage, use a proper gavage needle.

    • Administer the treatment according to the predetermined schedule (e.g., daily, twice daily).

Protocol 3: Efficacy Assessment

This protocol details the methods for evaluating the anti-tumor effects of this compound.

Materials:

  • Calipers

  • Animal scale

  • IACUC-approved euthanasia method

  • Formalin or other fixatives for tissue preservation

  • Equipment for immunohistochemistry (IHC) and Western blotting

Procedure:

  • Tumor Growth Measurement:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Plot the average tumor volume for each group over time to generate tumor growth curves.

  • Body Weight Monitoring:

    • Monitor the body weight of the mice regularly as an indicator of systemic toxicity.

  • Endpoint Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and weigh them.

    • Fix a portion of the tumor in formalin for histological and IHC analysis.

    • Snap-freeze a portion of the tumor in liquid nitrogen for Western blot or other molecular analyses.

  • Immunohistochemistry:

    • Perform IHC on tumor sections to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

    • Analyze FAP expression in the tumor stroma.

  • Statistical Analysis:

    • Compare tumor growth rates, final tumor weights, and biomarker expression between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Concluding Remarks

The provided application notes and protocols offer a foundational guide for investigating the therapeutic potential of this compound in preclinical cancer xenograft models. Due to the limited availability of specific in vivo efficacy data for this compound, it is imperative that researchers conduct thorough dose-finding and toxicity studies to establish an optimal and safe therapeutic regimen. Careful experimental design and adherence to best practices in animal research will be critical for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Ac-Gly-BoroPro solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ac-Gly-BoroPro in aqueous solutions. Find troubleshooting tips and frequently asked questions to ensure the successful application of this selective Fibroblast Activation Protein (FAP) inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of ≥ 50 mg/mL (233.61 mM) being achievable.[1] For optimal results, it is advisable to use a fresh, unopened bottle of DMSO, as hygroscopic DMSO can negatively impact solubility.

Q2: How should I prepare aqueous solutions of this compound for in vitro experiments?

A2: Due to the inherent instability of this compound in aqueous solutions, it is strongly recommended to prepare working solutions fresh immediately before use.[1] To prepare an aqueous working solution, first create a high-concentration stock solution in DMSO. Then, dilute the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture media) to the final desired concentration. Ensure thorough mixing.

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound. The compound is unstable in aqueous environments, and storage can lead to degradation and a loss of inhibitory activity. Always prepare fresh solutions for each experiment to ensure reproducibility and accuracy of your results.

Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution can occur if the final concentration in the aqueous buffer exceeds the solubility limit or if the DMSO percentage is too low to maintain solubility. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Q5: What are the known stability issues with this compound?

A5: The primary stability concern with this compound is its susceptibility to hydrolysis in aqueous solutions. While specific degradation kinetics in buffers like PBS are not extensively published, the consistent recommendation from suppliers is to use freshly prepared solutions. The boronic acid moiety can be prone to degradation, which would inactivate the compound's inhibitory function.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer 1. Final concentration exceeds aqueous solubility.2. Insufficient mixing.3. Temperature of the aqueous buffer is too low.1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).3. Vortex or sonicate the solution to aid dissolution. Gentle warming can also be attempted, but monitor for any signs of degradation.
Inconsistent or lower-than-expected experimental results 1. Degradation of this compound in solution.2. Inaccurate concentration of the stock solution.1. Prepare fresh aqueous solutions of this compound immediately before each experiment.2. Ensure the DMSO stock solution has been stored properly at -20°C and protected from light. If the stock is old, consider preparing a fresh one.3. Verify the initial weighing and calculation of the stock solution concentration.
Difficulty dissolving the solid compound 1. Poor quality solvent.2. Insufficient agitation.1. Use high-purity, anhydrous DMSO.2. Vortex or sonicate the solution to ensure complete dissolution of the solid.

Data Presentation: Solubility

The following table summarizes the solubility of this compound in various solvent systems.

Solvent System Solubility Notes
In Vitro
DMSO≥ 50 mg/mL (233.61 mM)Recommended for stock solutions. Use of fresh, non-hygroscopic DMSO is advised.
PBS≥ 100 mg/mL (467.22 mM)While highly soluble, the solution is unstable. Fresh preparation is critical.[1]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.68 mM)A clear solution can be obtained. Solvents should be added sequentially.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.68 mM)A clear solution can be obtained. Solvents should be added sequentially.[1]

Experimental Protocols

Protocol for Kinase Assay to Determine Ki of this compound

This protocol is adapted from methods used to characterize the inhibitory activity of this compound against Fibroblast Activation Protein (FAP).

Materials:

  • This compound

  • Recombinant human FAP

  • FAP substrate (e.g., Ala-Pro-AFC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the various concentrations of this compound.

  • Add a solution of recombinant FAP to each well. The final concentration of FAP should be significantly lower than the lowest inhibitor concentration to ensure tight-binding kinetics are not significantly affected by enzyme depletion.

  • Initiate the reaction by adding the FAP substrate to each well.

  • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time, which corresponds to substrate cleavage.

  • The rate of the reaction (v) is determined from the linear phase of the progress curve.

  • The inhibition constant (Ki) can be calculated by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models for tight-binding inhibitors.

Visualizations

Experimental Workflow: Preparation of this compound Working Solution

G Workflow for Preparing this compound Aqueous Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Use Immediately) A Weigh this compound solid B Dissolve in fresh, anhydrous DMSO A->B C Vortex/Sonicate until fully dissolved B->C D Store at -20°C, protected from light C->D E Dilute DMSO stock into aqueous buffer (e.g., PBS, media) D->E For each experiment F Vortex to mix thoroughly E->F G Use immediately in experiment F->G

Caption: A flowchart outlining the steps for preparing this compound solutions.

Signaling Pathway: FAP-Mediated Activation of PI3K/AKT and Ras-ERK Pathways

G FAP-Mediated Signaling in Cancer Progression FAP FAP PI3K PI3K FAP->PI3K activates Ras Ras FAP->Ras activates AcGlyBoroPro This compound AcGlyBoroPro->FAP inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration Invasion Cell Invasion AKT->Invasion ERK ERK Ras->ERK ERK->Proliferation ERK->Migration ERK->Invasion

Caption: Inhibition of FAP by this compound blocks downstream pro-tumorigenic signaling.

Logical Relationship: Troubleshooting Precipitation Issues

G Troubleshooting this compound Precipitation Start Precipitation Observed CheckConc Is the final concentration too high? Start->CheckConc CheckDMSO Is the DMSO percentage sufficient? CheckConc->CheckDMSO No ActionLowerConc Lower the final concentration CheckConc->ActionLowerConc Yes ActionIncreaseDMSO Increase DMSO percentage (if compatible) CheckDMSO->ActionIncreaseDMSO No ActionSonicate Try vortexing or sonication CheckDMSO->ActionSonicate Yes End Clear Solution ActionLowerConc->End ActionIncreaseDMSO->End ActionSonicate->End

References

How to prepare fresh Ac-Gly-BoroPro working solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation and handling of fresh Ac-Gly-BoroPro working solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 50 mg/mL (233.61 mM).[1][2] For optimal results, it is advisable to use a fresh, unopened container of DMSO, as it is hygroscopic and absorbed water can affect solubility.[2]

Q2: How should I prepare working solutions for in vitro experiments?

A2: For in vitro experiments, you can dilute your DMSO stock solution with the appropriate aqueous buffer, such as Phosphate Buffered Saline (PBS). This compound is soluble in PBS at ≥ 100 mg/mL (467.22 mM).[1][2]

Q3: Are there specific protocols for preparing working solutions for in vivo experiments?

A3: Yes, for in vivo studies, specific solvent systems are recommended to ensure solubility and biocompatibility. Two common protocols are:

  • Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Protocol 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in saline). Both of these preparations result in a clear solution with a solubility of ≥ 2.5 mg/mL (11.68 mM).

Q4: How stable is this compound in solution, and how should I store it?

A4: this compound is unstable in solution, and it is strongly recommended to prepare working solutions fresh for immediate use. If a stock solution in DMSO is prepared, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The solid compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation or phase separation during preparation. The compound may not be fully dissolved in the solvent system.Gentle heating and/or sonication can be used to aid dissolution. Ensure all components of the solvent system are added sequentially and mixed thoroughly at each step.
Inconsistent experimental results. Degradation of this compound in solution.Always prepare working solutions fresh before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Difficulty dissolving the compound in DMSO. The DMSO may have absorbed moisture from the air, reducing its solvating power.Use a new, unopened bottle of anhydrous DMSO for preparing stock solutions.

Quantitative Data Summary

Solubility Data

Solvent/Solvent SystemConcentrationMolarity
DMSO≥ 50 mg/mL233.61 mM
PBS≥ 100 mg/mL467.22 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL11.68 mM
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL11.68 mM

Inhibitory Potency (Ki)

TargetKi Value
Fibroblast Activation Protein (FAP)23 nM
Dipeptidyl Peptidase-4 (DPP-4)377 ± 18 nM

Experimental Protocols

Protocol: Preparation of this compound Working Solution for In Vivo Studies (1 mL)

This protocol is an example for preparing a 1 mL working solution using a multi-component solvent system.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound in DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.

Visualizations

G Workflow for Preparing this compound In Vivo Working Solution cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Working Solution (1 mL example) A Weigh this compound B Dissolve in fresh DMSO (e.g., to 25 mg/mL) A->B C Add 400 µL PEG300 B->C Use Immediately or Store Appropriately D Add 100 µL of Stock Solution and mix C->D E Add 50 µL Tween-80 and mix D->E F Add 450 µL Saline and mix E->F G Final Working Solution (≥ 2.5 mg/mL) F->G

Caption: Workflow for preparing an in vivo working solution of this compound.

G Simplified FAP Inhibition by this compound FAP Fibroblast Activation Protein (FAP) Product Cleaved Product FAP->Product Cleaves Substrate Substrate (e.g., Ala-Pro-AFC) Substrate->FAP Binds to Inhibitor This compound Inhibitor->FAP Inhibits

Caption: this compound selectively inhibits Fibroblast Activation Protein (FAP).

References

Troubleshooting off-target effects of Ac-Gly-BoroPro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Ac-Gly-BoroPro (also known as Talabostat or PT-100). The focus is on identifying and mitigating potential off-target effects to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a dipeptide boronic acid that acts as a potent, transition-state inhibitor of certain serine proteases. Its primary target is Fibroblast Activation Protein (FAP), a cell surface protease involved in extracellular matrix remodeling in environments like tumors and fibrotic tissues.[1][2][3] It inhibits FAP with a high affinity, exhibiting a Ki (inhibition constant) of approximately 23 nM.[1][4] The inhibitor was designed based on FAP's substrate preference for an N-acyl-Gly-Pro motif.

Q2: What are the known off-targets of this compound?

While designed for FAP, this compound also inhibits other prolyl peptidases, most notably members of the Dipeptidyl Peptidase (DPP) family. Key off-targets include DPP4, DPP7, DPP8, and DPP9. This cross-reactivity is important, as the compound is sometimes referred to by its other name, Talabostat, and described as a non-selective DPP inhibitor. Inhibition of DPP8 and DPP9, in particular, has been linked to immune stimulation and pyroptotic cell death in monocytes and macrophages.

Q3: What is the selectivity profile of this compound?

The selectivity of this compound depends on the concentration used. It shows a clear preference for FAP over other proteases, but this selectivity diminishes at higher concentrations. The table below summarizes the inhibitory constants (Ki) and IC50 values against its primary target and major off-targets.

Table 1: Inhibitory Activity of this compound Against Various Proteases
Target ProteinInhibition Constant (Ki)IC50Selectivity vs. FAP (by Ki)
FAP 23 ± 3 nM 310 nM, 560 nM1x (Primary Target)
DPP4377 ± 18 nM< 4 nM~16x
DPP8-4 nM-
DPP9-11 nM-
PREP (POP)-390 nM-

Note: IC50 and Ki values can vary based on experimental conditions. The significant difference in reported IC50 values for DPP4 may stem from different assay formats or the use of different compound names (this compound vs. Talabostat).

Visualizing Target Context and Selectivity

The following diagrams illustrate the relationship between this compound and its enzymatic targets.

This compound Target Profile cluster_on_target Primary Target cluster_off_target Key Off-Targets Inhibitor This compound (Talabostat) FAP FAP (Fibroblast Activation Protein) Ki ≈ 23 nM Inhibitor->FAP High Potency DPP4 DPP4 Ki ≈ 377 nM Inhibitor->DPP4 ~16x Lower Potency DPP8 DPP8 IC₅₀ ≈ 4 nM Inhibitor->DPP8 High Potency DPP9 DPP9 IC₅₀ ≈ 11 nM Inhibitor->DPP9 High Potency

Caption: this compound inhibits its primary target FAP and key off-target DPPs.

Concentration-Dependent Effects conc_low Low Concentration (e.g., 20-100 nM) effect_on On-Target Effect: Selective FAP Inhibition conc_low->effect_on Leads to conc_high High Concentration (e.g., >400 nM) conc_high->effect_on effect_off Off-Target Effects: DPP Family Inhibition conc_high->effect_off Additionally leads to effect_tox Potential Cytotoxicity (e.g., Pyroptosis) effect_off->effect_tox May cause

Caption: Relationship between inhibitor concentration and on/off-target effects.

Troubleshooting Guide

Problem: I'm observing high levels of cell death, even at concentrations intended to be selective for FAP.

Q: What could be the cause of this unexpected cytotoxicity?

A: This is a critical observation that may be an off-target effect. While this compound (Talabostat) was explored for anti-cancer activity, some of its effects are due to potent inhibition of Dipeptidyl Peptidases 8 and 9 (DPP8/9). Inhibition of DPP8/9 can trigger pro-caspase-1-dependent pyroptosis, a highly inflammatory form of programmed cell death, particularly in monocytes and macrophages. If your experimental system includes these or related cell types, the observed toxicity could be a direct result of DPP8/9 inhibition rather than FAP inhibition.

Recommended Actions:

  • Confirm Concentration: Double-check that your working concentration is appropriate for selective FAP inhibition (ideally <100 nM) and not approaching the potent IC50 values for DPP8/9 (4-11 nM).

  • Run a Dose-Response Curve: Perform a cell viability assay (e.g., MTT or LDH release) across a wide range of this compound concentrations to determine the precise cytotoxic concentration (CC50) in your specific cell line.

  • Use Control Cell Lines: If possible, compare results between FAP-positive/DPP-negative cells and FAP-negative/DPP-positive cells to decouple the effects.

  • Review Compound Stability: this compound can be unstable in solution. Always use freshly prepared solutions for your experiments to ensure accurate concentration and activity.

Workflow: Investigating Unexpected Cytotoxicity cluster_conclusions Potential Conclusions start Observation: Unexpected Cell Death check_conc Step 1: Verify Working Concentration start->check_conc run_assay Step 2: Perform Dose-Response Viability Assay (MTT/LDH) check_conc->run_assay analyze Step 3: Analyze Data run_assay->analyze conclusion1 Toxicity aligns with DPP8/9 IC₅₀ values: Likely Off-Target Effect analyze->conclusion1 If CC₅₀ is low (e.g., < 50 nM) conclusion2 Toxicity occurs at high concentrations only: On-Target or General Toxicity analyze->conclusion2 If CC₅₀ is high (e.g., > 1 µM)

Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity.

Problem: My results suggest inhibition of other proteases besides FAP.

Q: How can I confirm if this is a true off-target effect in my system?

A: Given the activity of this compound against DPP4 and other peptidases, observing effects not mediated by FAP is possible, especially at concentrations above 100-200 nM. To dissect these effects, you need to determine the inhibitor's potency against your intended target and potential off-targets within your specific experimental context.

Recommended Actions:

  • Perform a Selectivity Assay: Conduct an in vitro enzymatic assay using purified FAP and your suspected off-target protease (e.g., DPP4). Determine the IC50 value for each enzyme under identical buffer and substrate conditions. This will provide a direct measure of selectivity in your hands.

  • Use Orthogonal Tools: If available, use a structurally different but highly selective FAP inhibitor as a control. If the alternative inhibitor recapitulates the FAP-specific effects but not the confounding results, it strengthens the case for an off-target mechanism for this compound.

  • Consult the Selectivity Table: Compare your working concentration to the known Ki and IC50 values in Table 1. If your concentration is high enough to engage both FAP and other DPPs, off-target effects are highly probable.

Experimental Protocols

Protocol 1: In Vitro Protease Inhibition Assay (IC50 Determination)

This protocol is a general guideline for determining the IC50 of this compound against a protease of interest (e.g., FAP, DPP4) using a fluorogenic substrate.

Materials:

  • Purified recombinant human FAP or other target protease.

  • This compound stock solution (e.g., 10 mM in fresh DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Fluorogenic Substrate (e.g., Ala-Pro-AFC for FAP/DPP4).

  • 96-well black microplate.

  • Plate reader capable of fluorescence measurement.

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 1 nM to 10 µM). Include a "no inhibitor" control (buffer only).

  • Enzyme Preparation: Dilute the purified enzyme to a final working concentration in Assay Buffer (e.g., 1.0 nM for FAP).

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution or control.

    • Add 25 µL of the diluted enzyme solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow inhibitor-enzyme binding.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate (prepared at 4x the final desired concentration) to each well to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 400/505 nm for AFC) over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the velocities to the "no inhibitor" control (V₀) to get the percent inhibition.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assessment via MTT Assay

This protocol measures cell metabolic activity as an indicator of viability after treatment with this compound.

Materials:

  • Cells of interest plated in a 96-well clear plate.

  • This compound.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percent viability. Plot percent viability against the log of the inhibitor concentration to determine the CC50/IC50 value.

References

Optimizing Ac-Gly-BoroPro concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-Gly-BoroPro. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[1][2] It functions through a boronic acid moiety that reacts with the active site serine of FAP.[3] The N-acyl-Gly-Pro motif of this compound is specifically recognized by FAP, leading to its potent and selective inhibition.[4][5]

Q2: How selective is this compound for FAP over other proteases?

This compound is highly selective for FAP. Its inhibitory constant (Ki) for FAP is approximately 23 nM. In contrast, it shows significantly lower activity against other related prolyl peptidases, such as dipeptidyl peptidase-4 (DPP-4), with a Ki value of 377 nM, representing a 16-fold selectivity for FAP. Its selectivity over other peptidases like DPP-7, DPP-8, DPP-9, and prolyl oligopeptidase is even more pronounced, with Ki values ranging from 9- to 5400-fold higher than that for FAP.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound for in vitro experiments is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 50 mg/mL (233.61 mM).

Q4: How should I store this compound stock solutions?

For long-term storage, powdered this compound should be kept at -20°C, protected from light, and under a nitrogen atmosphere. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month. It is important to note that the compound is unstable in solution, and it is highly recommended to prepare fresh solutions for optimal results.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound on my cells. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit FAP in your specific cell line.Perform a dose-response experiment to determine the optimal concentration. Start with a range from 0.1 µM to 20 µM. An IC50 of 0.663 µM has been reported for FAP inhibition in U-87MG cells. Concentrations of 10 µM have been used to inhibit proliferation and migration of human periodontal ligament stem cells (hPDLSCs), and 20 µM to inhibit osteoclast differentiation.
Low FAP Expression: The cell line you are using may not express sufficient levels of FAP.Verify FAP expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry.
Inhibitor Inactivity: this compound is unstable in solution. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Always prepare fresh working solutions from a properly stored stock solution for each experiment. Minimize the number of freeze-thaw cycles for the stock solution by preparing small aliquots.
Inconsistent results between experiments. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration in the media can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. Be aware that components in serum can sometimes interfere with the activity of compounds.
Inhibitor Degradation: The working solution of this compound may be degrading during the course of the experiment.Prepare fresh working solutions immediately before use and minimize the time the compound is in culture media before analysis.
Unexpected cytotoxicity or a decrease in cell viability. High Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or general toxicity.Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range for your cells. Test a range of concentrations to find a window where FAP is inhibited without causing significant cell death.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.Ensure the final concentration of DMSO in your culture medium is typically below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be toxic to many cell lines. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.
Precipitation of the compound in the culture medium. Low Solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium.If precipitation is observed upon dilution of the stock solution, try vortexing or gentle warming to aid dissolution. However, for cell-based assays, it is crucial to ensure the compound is fully dissolved at the final working concentration. Consider using a lower concentration or a different solvent system if compatible with your experimental setup.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetKi (Inhibitory Constant)IC50 (Half-maximal Inhibitory Concentration)Cell Line
FAP 23 nM0.663 µMU-87MG
DPP-4 377 nM--
Other Prolyl Peptidases (DPP-7, -8, -9, etc.) 9- to 5400-fold higher than FAP--

Table 2: Exemplary Concentrations for Cell Culture Experiments

Cell TypeConcentrationDurationObserved EffectReference
Human Periodontal Ligament Stem Cells (hPDLSCs)10 µM24h or 48hInhibition of proliferation and migration
Osteoclasts20 µM7 daysInhibition of differentiation
U-87MG (Glioblastoma)0.663 µM-IC50 for FAP inhibition

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability and determining the optimal non-toxic working concentration.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cells in culture

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested range of final concentrations is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity. The optimal working concentration for your experiments should be well below the cytotoxic range.

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol provides a method to assess the effect of this compound on cell migration.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Target cells

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet staining solution

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells by replacing the complete medium with serum-free medium.

  • Assay Setup: Place transwell inserts into the wells of a 24-well plate. In the lower chamber of the wells, add 600 µL of complete medium (containing serum) as a chemoattractant.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. To the desired wells, add this compound to the cell suspension at the predetermined optimal concentration. Add 100 µL of the cell suspension (with or without the inhibitor) to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours, this may need to be optimized for your cell line).

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. After fixation, stain the cells with Crystal Violet solution for 15-20 minutes.

  • Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope. The effect of this compound on migration can be quantified by comparing the number of migrated cells in the treated group to the control group.

Visualizations

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FAP FAP PI3K PI3K FAP->PI3K Activates RAS RAS FAP->RAS Activates FAK FAK FAP->FAK Activates ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling AcGlyBoroPro This compound AcGlyBoroPro->FAP Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK RAS->ERK Activates ERK->Proliferation Migration Cell Migration & Invasion FAK->Migration

Caption: Signaling pathways downstream of FAP and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Determine Optimal Concentration (e.g., MTT Assay) A->C B Culture Target Cells B->C D Treat Cells with this compound (and Vehicle Control) C->D E Perform Functional Assay (e.g., Migration, Invasion, Proliferation) D->E F Data Collection (e.g., Absorbance, Cell Count) E->F G Statistical Analysis F->G H Interpret Results G->H

Caption: General experimental workflow for using this compound in cell culture.

References

Ac-Gly-BoroPro instability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Ac-Gly-BoroPro. Due to its inherent chemical properties, this compound is susceptible to degradation in aqueous solutions. This guide offers troubleshooting advice and frequently asked questions to ensure the successful application of this selective Fibroblast Activation Protein (FAP) inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost activity. What could be the cause?

A1: Loss of activity is a primary indicator of this compound degradation. The compound is known to be unstable in aqueous solutions, and it is strongly recommended to prepare solutions fresh before each experiment.[1][2] Storage of stock solutions, even for short periods, can lead to a significant decrease in inhibitory potency.

Q2: What are the optimal storage conditions for this compound?

A2: Proper storage is critical to maintaining the integrity of this compound. The recommended storage conditions are summarized in the table below.

Q3: How should I prepare my this compound solutions?

A3: Due to its instability in solution, it is crucial to prepare this compound solutions immediately before use. For in vitro experiments, dissolving the compound in high-quality, anhydrous DMSO is recommended to create a stock solution.[1] This stock can then be diluted into your aqueous experimental buffer immediately prior to the assay. For in vivo studies, specific solvent compositions are suggested, but these should also be prepared fresh.

Q4: What is the expected shelf-life of this compound in solution?

A4: There is limited quantitative data on the precise shelf-life of this compound in various solutions. However, the consistent recommendation from suppliers is that the compound is unstable in solution and should be used immediately after preparation.[1][3] Storing solutions, even at -20°C or -80°C, is not advised for optimal performance.

Q5: Are there any specific buffer conditions or pH ranges I should avoid?

A5: The stability of boronic acids, including this compound, is known to be pH-dependent. At physiological pH, boronic acids exist in an equilibrium between a neutral trigonal form and an anionic tetrahedral form. Extreme pH values (both acidic and basic) can accelerate the degradation of peptide boronic acids. It is advisable to maintain the pH of your experimental buffer within a neutral range (pH 6.8-7.6) to minimize degradation.

Q6: What are the likely degradation pathways for this compound?

A6: While specific degradation products of this compound are not well-documented in publicly available literature, a potential major degradation pathway for peptide boronic acids is through oxidative processes. This can lead to the cleavage of the C-B bond, resulting in the loss of the boronic acid moiety, which is essential for its inhibitory activity. Another consideration for dipeptide boronic acids is cyclization; however, the N-terminal acetyl group on this compound helps to block this particular degradation route by making the N-terminus less nucleophilic.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected inhibitory activity Degradation of this compound in solution.Always prepare fresh solutions of this compound immediately before each experiment. Avoid using previously prepared and stored solutions.
Suboptimal solvent for initial stock solution.Use high-quality, anhydrous DMSO for preparing the initial stock solution to minimize hydrolysis.
Precipitation of the compound in aqueous buffer Poor solubility of this compound in the final buffer.Ensure the final concentration of DMSO (or other organic solvent) is compatible with your experimental system and sufficient to maintain solubility. Gentle warming or sonication may aid dissolution, but prolonged exposure to heat should be avoided.
Gradual loss of activity during a long-term experiment Ongoing degradation of this compound in the experimental medium.For long-term experiments, consider the stability limitations. It may be necessary to replenish the this compound at specific time points.
Variability between experimental replicates Inconsistent age of the this compound solution used for each replicate.Prepare a single fresh stock solution and dilute it for all concurrent replicates to ensure consistency.

Quantitative Data Summary

Table 1: Storage and Solubility of this compound

Form Storage Temperature Duration Solubility Notes
Powder -20°C3 yearsN/AProtect from light and store under nitrogen.
4°C2 yearsN/AFor shorter-term storage.
In Solvent (DMSO) -80°C6 months≥ 40 mg/mLUse anhydrous DMSO. Prepare fresh for best results.
-20°C1 month≥ 40 mg/mLLess ideal than -80°C. Significant activity loss is possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • This stock solution should be used immediately for dilution into the aqueous assay buffer.

Protocol 2: General Procedure for Assessing the Stability of this compound in an Experimental Buffer

  • Prepare a fresh stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to the final working concentration in your experimental buffer.

  • Immediately measure the initial activity of the solution using a suitable FAP activity assay. This will serve as your time-zero reference.

  • Aliquot the remaining solution and store it under your desired test conditions (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), retrieve an aliquot and measure its FAP inhibitory activity.

  • Compare the activity at each time point to the time-zero measurement to determine the rate of degradation.

  • (Optional) Analyze the samples at each time point by HPLC or LC-MS to identify and quantify the appearance of degradation products.

Visualizations

Ac_Gly_BoroPro_Equilibrium Ac_Gly_BoroPro_Trigonal This compound (Trigonal) Neutral Ac_Gly_BoroPro_Tetrahedral This compound (Tetrahedral) Anionic Ac_Gly_BoroPro_Trigonal->Ac_Gly_BoroPro_Tetrahedral + OH- caption pH-Dependent Equilibrium of this compound

Caption: pH-Dependent Equilibrium of this compound.

degradation_pathway cluster_main Potential Degradation of this compound Ac_Gly_BoroPro This compound (Active Inhibitor) Oxidative_Cleavage Oxidative Cleavage (e.g., via reactive oxygen species) Ac_Gly_BoroPro->Oxidative_Cleavage Hydrolysis Hydrolysis Ac_Gly_BoroPro->Hydrolysis Degradation_Product_1 Inactive Product (Loss of Boronic Acid) Oxidative_Cleavage->Degradation_Product_1 Degradation_Product_2 Other Inactive Products Hydrolysis->Degradation_Product_2 caption Potential Degradation Pathways for this compound.

Caption: Potential Degradation Pathways for this compound.

experimental_workflow cluster_workflow Workflow for Assessing this compound Stability start Prepare Fresh Stock in Anhydrous DMSO dilute Dilute to Working Concentration in Experimental Buffer start->dilute time_zero Measure Initial Activity (Time = 0) dilute->time_zero aliquot Aliquot and Store at Test Conditions dilute->aliquot compare Compare Activity to Time 0 time_zero->compare time_points Measure Activity at Various Time Points aliquot->time_points time_points->compare end Determine Stability Profile compare->end caption Experimental Workflow for Stability Assessment.

Caption: Experimental Workflow for Stability Assessment.

References

Technical Support Center: Ac-Gly-BoroPro Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with Ac-Gly-BoroPro in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase.[1][2][3] Its mechanism of action involves the boronic acid moiety forming a covalent adduct with the catalytic serine residue in the active site of FAP, leading to potent and selective inhibition.[4] The N-acyl group on this compound enhances its selectivity for FAP over other related proteases and reduces the likelihood of cyclization.[5]

Q2: What are the known and potential toxicities of this compound in animal studies?

Direct and comprehensive public data on the in vivo toxicity profile of this compound is limited. However, potential toxicities can be inferred from related compounds and the general class of boronic acid inhibitors:

  • Immunotoxicity: A key concern stems from the potential for off-target inhibition of Dipeptidyl Peptidase 8 and 9 (DPP8/9). Inhibition of DPP8/9 by the structurally related, but less selective, compound Val-boroPro (talabostat) has been shown to induce pyroptosis, a pro-inflammatory form of cell death, in monocytes and macrophages. This could manifest as systemic inflammation or immune-related adverse events.

  • General Boronic Acid-Related Toxicity: While boronic acids are generally considered to have low toxicity, some compounds in this class have shown specific toxicities. For example, the proteasome inhibitor bortezomib is associated with peripheral neuropathy. Researchers should be vigilant for any unexpected neurological or other organ-specific toxicities.

  • Local Irritation: Depending on the formulation and route of administration, local tissue irritation at the injection site could occur.

Q3: How can I minimize the potential for immunotoxicity related to DPP8/9 inhibition?

Minimizing off-target effects on DPP8/9 is crucial. Here are some strategies:

  • Dose Optimization: Conduct a thorough dose-finding study to determine the minimum effective dose that achieves the desired level of FAP inhibition without causing significant off-target effects. Start with low doses and escalate gradually while monitoring for signs of toxicity.

  • Selective Compound: this compound is designed for greater selectivity for FAP over other dipeptidyl peptidases, which should inherently reduce the risk of DPP8/9-mediated toxicity compared to less selective compounds like Val-boroPro.

  • Monitoring Inflammatory Markers: Proactively monitor animals for clinical signs of inflammation (e.g., swelling, redness, lethargy) and consider measuring serum levels of pro-inflammatory cytokines.

Q4: What are the recommended starting doses and administration routes for this compound in mice?

Published preclinical studies using this compound in mouse models can provide a starting point for dose selection. However, the optimal dose will depend on the specific animal model and experimental endpoint.

Indication/ModelDoseRoute of AdministrationDurationReference
Osteoporosis (ovariectomized mice)500 µg/kgIntraperitoneal35 days
Osteoarthritis (DMM model)40 µg/kgIntra-articular4 weeks

Important Note: These are examples from specific studies and should not be considered universal recommendations. A thorough dose-ranging study is essential for each new experimental model.

Troubleshooting Guides

Issue 1: Observed signs of systemic inflammation (e.g., weight loss, ruffled fur, lethargy) after this compound administration.

  • Potential Cause: This could be due to off-target inhibition of DPP8/9 leading to pyroptosis and a systemic inflammatory response. The dose administered may be too high.

  • Troubleshooting Steps:

    • Reduce the Dose: Lower the dose of this compound in subsequent cohorts to find the maximum tolerated dose (MTD).

    • Change the Dosing Schedule: Consider less frequent administration to allow for physiological recovery between doses.

    • Monitor Inflammatory Cytokines: Collect blood samples to measure levels of key inflammatory markers (e.g., IL-1β, IL-6, TNF-α) to confirm an inflammatory response.

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify signs of inflammation or tissue damage.

Issue 2: Local irritation or necrosis at the injection site.

  • Potential Cause: The formulation of this compound may not be optimal for the chosen route of administration, leading to poor solubility, precipitation, or direct tissue irritation.

  • Troubleshooting Steps:

    • Optimize Formulation: Ensure this compound is fully dissolved. Refer to recommended formulation protocols. A common vehicle for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.

    • Filter the Formulation: Filter the final solution through a sterile 0.22 µm filter before injection to remove any particulates.

    • Vary Injection Site: Rotate the injection site if multiple administrations are required.

    • Consider a Different Route: If subcutaneous or intraperitoneal injection is causing issues, explore if another route (e.g., intravenous) is feasible and appropriate for the experimental goals, though this will require formulation adjustments.

Issue 3: Lack of efficacy at doses that are well-tolerated.

  • Potential Cause: The dose may be too low to achieve sufficient FAP inhibition, or the biodistribution of the compound may not be optimal to reach the target tissue.

  • Troubleshooting Steps:

    • Increase the Dose Cautiously: Gradually increase the dose while carefully monitoring for any signs of toxicity.

    • Pharmacokinetic/Biodistribution Studies: Conduct studies to determine the concentration of this compound in the plasma and target tissues over time. This will help to understand if the compound is reaching its intended site of action at sufficient concentrations.

    • Confirm FAP Expression: Verify the expression of FAP in your animal model and target tissue to ensure it is a valid target.

Experimental Protocols

Protocol 1: In Vivo Formulation of this compound

This protocol is based on a commonly used vehicle for administering hydrophobic compounds in animal studies.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare the final working solution, add the components in the following order, ensuring complete mixing after each addition:

      • 10% DMSO (from the stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • For example, to prepare 1 mL of working solution:

      • Add 100 µL of the 25 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix thoroughly.

      • Add 50 µL of Tween-80 and mix.

      • Add 450 µL of saline to bring the final volume to 1 mL.

    • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

    • It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: Maximum Tolerated Dose (MTD) Study Design

An MTD study is crucial to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Animal Model: Use the same species and strain of animal that will be used in the main efficacy studies.

  • Study Design:

    • Dose Escalation: Start with a low dose (e.g., based on in vitro efficacy data or published in vivo studies) and escalate the dose in subsequent cohorts of animals.

    • Group Size: A small group size (e.g., 3-5 animals per sex per dose group) is typically sufficient.

    • Administration: Administer this compound via the intended route of administration for the main study.

    • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

    • Endpoint: The MTD is reached when dose-limiting toxicities are observed.

    • Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs to identify any target organ toxicity.

Visualizations

experimental_workflow cluster_preclinical Preclinical Toxicity Assessment formulation Formulation Optimization mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study Optimized Vehicle pk_bd_study Pharmacokinetic & Biodistribution Study mtd_study->pk_bd_study Tolerated Dose Range efficacy_study Efficacy Study with Toxicity Monitoring pk_bd_study->efficacy_study Exposure Data

Caption: Workflow for preclinical assessment of this compound.

signaling_pathway cluster_inhibition Mechanism of Action & Potential Off-Target Effects AcGlyBoroPro This compound FAP FAP Inhibition (On-Target) AcGlyBoroPro->FAP High Selectivity DPP8_9 DPP8/9 Inhibition (Potential Off-Target) AcGlyBoroPro->DPP8_9 Low Affinity Therapeutic_Effect Desired Therapeutic Effect FAP->Therapeutic_Effect Pyroptosis Pyroptosis (Pro-inflammatory Cell Death) DPP8_9->Pyroptosis Inflammation Systemic Inflammation Pyroptosis->Inflammation

Caption: this compound mechanism and potential toxicity pathway.

References

Technical Support Center: Ac-Gly-BoroPro Selectivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on how to assess the selectivity of Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), in a new assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (N-acetyl-glycyl-boronic acid-proline) is a synthetic dipeptide analogue that acts as a potent and selective inhibitor of Fibroblast Activation Protein (FAP).[1][2][3] FAP is a type II transmembrane serine peptidase.[3][4] The inhibitor was designed based on FAP's substrate preference for the N-acyl-Gly-Pro motif.

Q2: Why is assessing the selectivity of this compound important?

A2: Assessing selectivity is critical to ensure that the observed biological effects in your assay are due to the inhibition of FAP and not off-target interactions with other proteases. This compound is known to be highly selective for FAP over other prolyl peptidases, but this profile must be confirmed in the specific context of any new experimental system. Key potential off-targets belong to the same prolyl peptidase family, including Dipeptidyl Peptidase-4 (DPP-4), DPP-7, DPP-8, DPP-9, and prolyl oligopeptidase (PREP/POP).

Q3: What makes this compound selective for FAP over other proteases like DPP-4?

A3: The selectivity of this compound is largely attributed to its N-terminal acetyl group. While FAP readily cleaves substrates with an N-acyl-Gly-Pro motif, DPP-4 shows very little reactivity with such N-terminally blocked substrates. This structural feature allows this compound to potently inhibit FAP while having significantly lower affinity for DPP-4 and other related enzymes.

Q4: What is the known selectivity profile of this compound?

A4: this compound exhibits high selectivity for FAP. Its inhibition constant (Kᵢ) for FAP is approximately 23 nM. In contrast, its Kᵢ for DPP-4 is significantly higher at around 377 nM. The selectivity over other prolyl peptidases ranges from 9-fold to over 5400-fold.

Quantitative Selectivity Data

The following table summarizes the known inhibitory constants (Kᵢ) of this compound against FAP and other related prolyl peptidases. This data is crucial for designing control experiments and interpreting your results.

Enzyme TargetKᵢ (nM)Selectivity vs. FAP (Fold)Reference(s)
Fibroblast Activation Protein (FAP) 23 ± 3 1x
Dipeptidyl Peptidase-4 (DPP-4)377 ± 18~16x
Dipeptidyl Peptidase-7 (DPP-7)Varies9x to 5400x
Dipeptidyl Peptidase-8 (DPP-8)Varies9x to 5400x
Dipeptidyl Peptidase-9 (DPP-9)Varies9x to 5400x
Prolyl Oligopeptidase (POP/PREP)Varies9x to 5400x
Acylpeptide HydrolaseVaries9x to 5400x

Experimental Design & Protocols

When assessing selectivity in a new assay, a systematic approach is required. This involves setting up the right controls and running parallel experiments.

Workflow for Assessing Selectivity

The following diagram illustrates a general workflow for establishing the selectivity of this compound in a novel assay system.

G Workflow for this compound Selectivity Assessment cluster_prep Phase 1: Preparation & Setup cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Define Assay Parameters (Substrate, Buffer, Temp) B Source Recombinant Enzymes (FAP, DPP-4, PREP, etc.) A->B C Prepare Fresh this compound (Note: Unstable in solution) B->C D Run Primary Assay with FAP (Determine IC50/Ki) C->D E Run Counter-Screen Assays (e.g., against DPP-4, PREP) D->E F Test in Cell-Based Model (If applicable) E->F G Calculate IC50/Ki Values for all enzymes E->G H Determine Selectivity Ratios (IC50_off-target / IC50_FAP) G->H I Compare with Literature Values H->I

Caption: General workflow for selectivity profiling of this compound.

Protocol: Enzymatic Assay for FAP and Off-Target Proteases

This protocol describes a typical fluorometric assay to determine the IC₅₀ or Kᵢ of this compound. It should be run in parallel for FAP and each potential off-target enzyme.

Materials:

  • Recombinant human FAP, DPP-4, PREP, etc.

  • This compound (prepare fresh stock solution in DMSO or appropriate buffer).

  • Fluorogenic Substrate: e.g., Ala-Pro-AFC (7-amino-4-trifluoromethylcoumarin). Note: Substrate concentration may need optimization for each enzyme.

  • Assay Buffer (e.g., Tris or HEPES-based buffer, pH 7.4-8.0).

  • Black, low-binding 96- or 384-well microplates.

  • Fluorescence plate reader (Excitation: ~380-400 nm, Emission: ~460-500 nm for AFC).

Methodology:

  • Enzyme Preparation: Dilute the stock enzyme to the desired final concentration (e.g., 1.0 nM for FAP, 0.1 nM for DPP-4) in pre-warmed assay buffer.

  • Inhibitor Preparation: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Reaction Setup:

    • Add assay buffer to each well.

    • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

    • Add the diluted enzyme to initiate a pre-incubation period (typically 10-15 minutes at assay temperature). This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. The final substrate concentration should ideally be at or below its Kₘ for the respective enzyme to accurately determine competitive inhibition constants.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration by determining the linear slope of the fluorescence-versus-time plot.

    • Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • If determining Kᵢ, use the Cheng-Prusoff equation (for competitive inhibitors) or progress curve analysis for tight-binding inhibitors.

Troubleshooting Guide

Q5: My IC₅₀ value for FAP is much higher than the reported Kᵢ of 23 nM. What could be wrong?

A5: Several factors could lead to this discrepancy:

  • Inhibitor Instability: this compound is noted to be unstable in aqueous solutions. Always use freshly prepared solutions for your experiments.

  • Assay Conditions: High substrate concentrations can lead to an artificially high apparent IC₅₀ for competitive inhibitors. Ensure your substrate concentration is not significantly above the Kₘ. Also, check the pH and ionic strength of your buffer.

  • Enzyme Activity: Verify the activity of your recombinant FAP using a control run without any inhibitor. Low enzyme activity can affect the results.

  • Assay Components: Some buffer components or additives (e.g., detergents) might interfere with the inhibitor-enzyme interaction.

Q6: I am seeing significant inhibition of an unexpected off-target protease. How do I confirm this finding?

A6: It is crucial to validate any unexpected off-target activity.

  • Confirm with a Different Assay: Use an orthogonal assay format (e.g., a different substrate or detection method) to confirm the inhibition.

  • Check Enzyme Purity: Ensure the recombinant off-target enzyme preparation is pure and not contaminated with other proteases.

  • Perform Full Kinetic Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive). This can provide insights into the nature of the interaction.

  • Test Related Inhibitors: If available, test other known selective FAP inhibitors to see if they produce the same off-target effect.

Q7: There is a high background signal in my fluorescence-based assay. How can I reduce it?

A7: High background can stem from several sources:

  • Substrate Instability: The fluorogenic substrate may be hydrolyzing spontaneously in your assay buffer. Prepare the substrate fresh and run a "substrate only" control well to measure its rate of spontaneous breakdown.

  • Compound Interference: this compound or other compounds in your assay might be intrinsically fluorescent at the wavelengths used. Run a control with the compound but without the enzyme to check for this.

  • Contamination: Ensure your buffer and reagents are free from contaminating proteases.

Troubleshooting Flowchart

This diagram provides a logical path for troubleshooting common issues encountered during selectivity profiling.

G Troubleshooting Flowchart for Selectivity Assays Start Start: Unexpected Result Q1 Is FAP IC50 >> 23 nM? Start->Q1 A1_1 Check Inhibitor Stability (Use fresh prep) Q1->A1_1 Yes Q2 Unexpected Off-Target Inhibition? Q1->Q2 No A1_2 Verify Assay Conditions (Substrate Conc. ≤ Km) A1_1->A1_2 A1_3 Confirm Enzyme Activity A1_2->A1_3 End Problem Resolved A1_3->End A2_1 Run Orthogonal Assay Q2->A2_1 Yes Q3 High Background Signal? Q2->Q3 No A2_2 Check Enzyme Purity (SDS-PAGE) A2_1->A2_2 A2_3 Perform Full Kinetic Analysis A2_2->A2_3 A2_3->End A3_1 Check Substrate Autohydrolysis Q3->A3_1 Yes Q3->End No A3_2 Test for Compound Autofluorescence A3_1->A3_2 A3_2->End

Caption: A decision tree for troubleshooting selectivity assay results.

References

Technical Support Center: Overcoming Resistance to Ac-Gly-BoroPro in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ac-Gly-BoroPro. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound, a selective inhibitor of Fibroblast Activation Protein (FAP), in cancer research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, small-molecule inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[1][2] FAP has been implicated in tumor growth, invasion, and metastasis through its enzymatic activity, which includes dipeptidyl peptidase and collagenase functions.[3] this compound is a boronic acid-based compound that acts as a competitive inhibitor, binding to the active site of FAP and blocking its enzymatic activity.[4] It exhibits high selectivity for FAP over other related proteases like dipeptidyl peptidase-4 (DPP-4).[5]

Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

While specific studies on acquired resistance to this compound are limited, based on known mechanisms of resistance to other targeted therapies and protease inhibitors, several possibilities can be considered:

  • Target Alteration: Mutations in the FAP gene could alter the structure of the FAP protein, reducing the binding affinity of this compound.

  • Target Overexpression: Increased expression of the FAP protein could titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of FAP, thereby promoting survival and proliferation. FAP is known to influence pathways such as PI3K/Akt and Ras-ERK.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cell, reducing its intracellular concentration.

  • Metabolic Reprogramming: Cancer cells might alter their metabolic pathways to become less dependent on the processes influenced by FAP activity.

Q3: How can I determine if my cancer cell line has become resistant to this compound?

Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. You can determine this by performing a cell viability assay (e.g., MTT assay) with a range of this compound concentrations on your parental (sensitive) and suspected resistant cell lines. A fold-increase in the IC50 value in the resistant line compared to the parental line indicates the development of resistance.

Q4: What strategies can I explore to overcome resistance to this compound?

Overcoming resistance often involves a multi-pronged approach:

  • Combination Therapy: Combining this compound with other anticancer agents can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance. Potential combination partners could include:

    • Chemotherapeutic agents: FAP inhibitors are being explored in combination with traditional chemotherapy.

    • Immunotherapies: Since FAP is implicated in creating an immunosuppressive tumor microenvironment, combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) may enhance the anti-tumor immune response.

    • Inhibitors of bypass pathways: If a specific bypass pathway is identified (e.g., PI3K/Akt), co-treatment with an inhibitor of that pathway could restore sensitivity.

  • Development of Second-Generation Inhibitors: If resistance is due to a specific mutation in FAP, novel inhibitors designed to bind to the mutated protein could be effective.

Troubleshooting Guides

This section provides guidance for common issues encountered during in vitro experiments with this compound.

Guide 1: Unexpectedly High Cell Viability After Treatment

Symptom: Cancer cells treated with this compound show little to no decrease in viability compared to untreated controls, even at concentrations expected to be effective.

Possible Cause Troubleshooting Steps
Development of Resistance 1. Confirm Resistance: Perform a dose-response experiment to determine the IC50 value and compare it to the parental cell line. A significant shift to the right indicates resistance. 2. Investigate Mechanism: Analyze FAP expression levels (Western Blot), sequence the FAP gene for mutations, and assess the activation of potential bypass signaling pathways (e.g., phospho-Akt, phospho-ERK).
Incorrect Drug Concentration 1. Verify Stock Solution: Ensure the stock solution of this compound was prepared and stored correctly. The compound can be unstable in solution. 2. Recalculate Dilutions: Double-check all calculations for preparing working concentrations.
Low FAP Expression 1. Assess FAP Levels: Determine the expression of FAP in your cell line by Western Blot or flow cytometry. Cell lines with low or no FAP expression are not expected to be sensitive to this compound.
Assay-related Issues 1. MTT Assay Interference: Some compounds can interfere with the MTT reagent. Run a cell-free control with this compound and MTT to check for direct reduction of the dye. If interference is observed, consider an alternative viability assay (e.g., CellTiter-Glo®). 2. Review Assay Protocol: Refer to the detailed MTT Assay Troubleshooting Guide below.
Guide 2: Inconsistent Results in Apoptosis Assays

Symptom: High variability in the percentage of apoptotic cells between replicate experiments using Annexin V/PI staining after this compound treatment.

Possible Cause Troubleshooting Steps
Cell Handling 1. Gentle Handling: Avoid harsh pipetting or vortexing, which can mechanically damage cells and lead to false-positive PI staining. 2. Harvesting Adherent Cells: Use a gentle, non-EDTA-based dissociation reagent, as EDTA can interfere with the calcium-dependent binding of Annexin V.
Staining Protocol 1. Reagent Titration: Optimize the concentrations of Annexin V and PI for your specific cell line. 2. Incubation Time: Adhere to the recommended incubation times. Over-incubation can lead to an increase in necrotic cells. 3. Compensation Controls: Use single-stained controls to properly set up compensation on the flow cytometer to avoid spectral overlap.
Timing of Analysis 1. Analyze Promptly: Analyze stained cells within one hour, as delayed analysis can lead to changes in the staining pattern.
Drug Treatment 1. Time-Course Experiment: The peak of apoptosis can be transient. Perform a time-course experiment to identify the optimal time point for analysis after this compound treatment.
Guide 3: Difficulty in Detecting FAP by Western Blot

Symptom: No or very weak FAP band is detected in your cell lysate.

Possible Cause Troubleshooting Steps
Low Protein Expression 1. Positive Control: Use a cell line known to express high levels of FAP or a FAP-overexpressing lysate as a positive control. 2. Increase Protein Load: Increase the amount of total protein loaded per lane (e.g., up to 50 µg).
Antibody Issues 1. Antibody Validation: Ensure the primary antibody has been validated for Western Blotting and recognizes the FAP protein from the species of your cell line. 2. Antibody Concentration: Optimize the primary antibody concentration. 3. Fresh Antibody: Avoid repeated freeze-thaw cycles of the antibody.
Sample Preparation 1. Lysis Buffer: Use a lysis buffer containing protease inhibitors to prevent FAP degradation. 2. Protein Extraction: FAP is a membrane protein; ensure your lysis buffer is appropriate for extracting membrane proteins (e.g., containing detergents like Triton X-100 or NP-40).
Transfer Issues 1. Transfer Efficiency: Verify successful protein transfer from the gel to the membrane using Ponceau S staining.

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound. Data on resistance-conferring IC50 shifts is currently limited in the public domain. Researchers are encouraged to establish baseline IC50 values for their parental cell lines.

Parameter Value Target Cell Line Assay Reference
Ki23 nMFAP-Enzymatic Assay
IC500.663 µMFAPU-87 MG (Glioblastoma)Cell-based fluorescence assay
Ki377 nMDPP-4-Enzymatic Assay

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • DMSO (for dissolving this compound)

  • 96-well plates, culture flasks

  • MTT reagent or other viability assay kit

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) on the parental cell line with a range of this compound concentrations to determine the initial IC50 value.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).

  • Repeat Cycles: Repeat steps 3 and 4 for several months. The cells should gradually adapt to higher concentrations of the drug.

  • Characterize Resistant Cells: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 confirms resistance.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of the selection process.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining cell viability after treatment with this compound.

Materials:

  • Cancer cell lines (parental and resistant)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are completely dissolved.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This protocol describes the detection of apoptosis by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle, non-EDTA-based dissociation reagent.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry immediately.

  • Gating: Use unstained and single-stained controls to set up the flow cytometer and compensation. Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot for FAP Expression

This protocol details the detection of FAP protein levels in cell lysates.

Materials:

  • Cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FAP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-FAP antibody overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensity, normalizing to a loading control like GAPDH or β-actin.

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound Resistance cluster_setup Initial Setup cluster_resistance Resistance Development cluster_characterization Characterization of Resistance cluster_mechanisms Mechanism Investigation cluster_overcoming Overcoming Resistance parental_cells Parental Cancer Cell Line ic50_determination Determine Initial IC50 (MTT Assay) parental_cells->ic50_determination resistance_induction Induce Resistance (Continuous this compound Exposure) ic50_determination->resistance_induction resistant_cells Resistant Cancer Cell Line resistance_induction->resistant_cells confirm_resistance Confirm Resistance (Compare IC50s) resistant_cells->confirm_resistance combination_therapy Test Combination Therapies resistant_cells->combination_therapy mechanism_investigation Investigate Mechanisms confirm_resistance->mechanism_investigation western_blot Western Blot (FAP Expression) mechanism_investigation->western_blot gene_sequencing Gene Sequencing (FAP Mutations) mechanism_investigation->gene_sequencing pathway_analysis Pathway Analysis (e.g., p-Akt, p-ERK) mechanism_investigation->pathway_analysis viability_apoptosis_assays Viability & Apoptosis Assays combination_therapy->viability_apoptosis_assays

Caption: Workflow for investigating and overcoming resistance to this compound.

signaling_pathway Potential FAP-Mediated Signaling and Resistance Bypass cluster_fap FAP Activity cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cluster_bypass Resistance Bypass Mechanisms fap FAP pi3k_akt PI3K/Akt Pathway fap->pi3k_akt activates ras_erk Ras/ERK Pathway fap->ras_erk activates ac_gly_boropro This compound ac_gly_boropro->fap inhibits proliferation Proliferation pi3k_akt->proliferation survival Survival pi3k_akt->survival ras_erk->proliferation invasion Invasion ras_erk->invasion bypass_pathway Upregulation of Alternative Receptor Tyrosine Kinase bypass_pathway->pi3k_akt bypass_pathway->ras_erk

Caption: FAP signaling and a potential bypass mechanism leading to resistance.

troubleshooting_logic Troubleshooting Logic for High Cell Viability start High Cell Viability Observed check_resistance Is it a known resistant line? start->check_resistance check_drug Verify Drug Concentration & Stability check_resistance->check_drug No investigate_resistance Investigate Resistance Mechanisms check_resistance->investigate_resistance Yes check_fap Check FAP Expression check_drug->check_fap No Issue reprepare_drug Prepare Fresh Drug and Repeat check_drug->reprepare_drug Issue Found check_assay Troubleshoot Viability Assay check_fap->check_assay Expression OK use_sensitive_line Use a FAP-positive Sensitive Cell Line check_fap->use_sensitive_line Low/No Expression run_assay_controls Run Assay Controls (e.g., cell-free) check_assay->run_assay_controls Potential Issue

References

Validation & Comparative

A Comparative Guide to FAP Inhibitors: Ac-Gly-BoroPro and UAMC-1110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Fibroblast Activation Protein (FAP) inhibitors: Ac-Gly-BoroPro and UAMC-1110. FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs), is a compelling target for cancer therapy and diagnostics. Understanding the nuances of FAP inhibitors is crucial for advancing research and developing effective treatments.

Performance Comparison: this compound vs. UAMC-1110

Both this compound and UAMC-1110 are potent inhibitors of FAP, but they exhibit distinct profiles in terms of potency, selectivity, and available in vivo data.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and UAMC-1110 based on available experimental evidence.

Inhibitor Target Inhibitory Constant (Ki) IC50 Reference
This compoundFAP23 nM[1][2][3]-[1][2]
DPP-4377 nM-
Other Prolyl Peptidases (DPP-7, DPP-8, DPP-9, PREP, acylpeptide hydrolase)9- to 5400-fold higher than FAP-
UAMC-1110FAP-3.2 nM
PREP-1.8 µM

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.

In Vitro and In Vivo Efficacy

This compound has demonstrated selective inhibition of FAP over other related proteases. In cell-based assays, it has been shown to inhibit the proliferation and migration of human periodontal ligament stem cells. In vivo studies have shown that this compound can alleviate ovariectomy-induced osteoporosis and improve cartilage erosion in a mouse model of osteoarthritis.

UAMC-1110 is a highly potent and selective FAP inhibitor. It has been extensively studied as a targeting agent for FAP-positive tumors in the form of radiolabeled derivatives (e.g., FAPI-04, FAPI-46). Pharmacokinetic studies in mice have demonstrated its high oral bioavailability and plasma half-life, indicating its potential for in vivo applications. PET imaging studies using radiolabeled UAMC-1110 derivatives have shown high and specific uptake in various human tumors, highlighting its utility in cancer diagnostics.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Enzyme Inhibition Assay (for Ki and IC50 Determination)

This protocol is a generalized procedure based on the methodologies used for both inhibitors.

Objective: To determine the inhibitory potency of this compound and UAMC-1110 against FAP and other proteases.

Materials:

  • Recombinant human FAP, DPP-4, PREP, and other dipeptidyl peptidases.

  • Fluorogenic substrate (e.g., Ala-Pro-AFC for FAP and DPP-4).

  • Inhibitors: this compound and UAMC-1110.

  • Assay buffer (e.g., Tris-HCl buffer with physiological pH).

  • 96-well microplates.

  • Fluorometric plate reader.

Procedure:

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • In a 96-well plate, add the recombinant enzyme to each well.

  • Add the different concentrations of the inhibitors to the wells.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • For Ki determination with tight-binding inhibitors like this compound, progress curves of the enzymatic reaction are analyzed.

  • For IC50 determination, plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Cell Migration Assay (Transwell Assay)

This protocol describes a common method to assess the effect of FAP inhibitors on cell migration.

Objective: To evaluate the impact of this compound and UAMC-1110 on the migratory capacity of FAP-expressing cells.

Materials:

  • FAP-expressing cells (e.g., cancer cell lines or fibroblasts).

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size).

  • 24-well plates.

  • Cell culture medium with and without serum (chemoattractant).

  • Inhibitors: this compound and UAMC-1110.

  • Staining solution (e.g., Crystal Violet).

  • Microscope.

Procedure:

  • Seed the FAP-expressing cells in the upper chamber of the Transwell inserts in a serum-free medium.

  • Add the FAP inhibitor at various concentrations to the upper chamber.

  • Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubate the plate for a period sufficient for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields.

  • Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the effect of the inhibitor on cell migration.

Visualizations

FAP Signaling Pathways

Fibroblast Activation Protein is implicated in several signaling pathways that promote tumor growth and invasion. The diagram below illustrates the key pathways influenced by FAP activity.

FAP_Signaling_Pathway TGFb TGF-β FAP FAP TGFb->FAP induces expression PI3K PI3K FAP->PI3K Ras Ras FAP->Ras STAT3 STAT3 FAP->STAT3 activates ECM_remodeling ECM Remodeling FAP->ECM_remodeling promotes AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration ERK ERK Ras->ERK ERK->Proliferation ERK->Migration STAT3->Proliferation ECM_remodeling->Migration Inhibitor This compound UAMC-1110 Inhibitor->FAP Experimental_Workflow start Start: Inhibitor Selection (this compound vs. UAMC-1110) in_vitro In Vitro Characterization start->in_vitro enzyme_assay Enzyme Inhibition Assay (FAP, DPPs, PREP) in_vitro->enzyme_assay cell_based Cell-Based Assays in_vitro->cell_based in_vivo In Vivo Evaluation in_vitro->in_vivo data_analysis Data Analysis & Comparison enzyme_assay->data_analysis proliferation Proliferation Assay cell_based->proliferation migration Migration/Invasion Assay cell_based->migration proliferation->data_analysis migration->data_analysis pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Tumor Xenograft Model Efficacy Studies in_vivo->efficacy imaging PET/SPECT Imaging (with radiolabeled inhibitors) in_vivo->imaging pk_pd->data_analysis efficacy->data_analysis imaging->data_analysis conclusion Conclusion: Comparative Efficacy & Selectivity data_analysis->conclusion

References

A Comparative Guide to FAP Inhibitors for In Vivo Imaging: Ac-Gly-BoroPro vs. FAPI-46

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of Fibroblast Activation Protein (FAP) has emerged as a promising strategy in oncology and beyond. This guide provides a detailed comparison of two key FAP inhibitors, Ac-Gly-BoroPro and FAPI-46, with a focus on their application in in vivo imaging, supported by experimental data and protocols.

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and therapeutic interventions.[1][3] this compound and FAPI-46 are both potent inhibitors of FAP, yet they have been predominantly utilized in different research and clinical contexts. This guide will objectively compare their performance and characteristics.

Mechanism of Action

Both this compound and FAPI-46 function by selectively binding to and inhibiting the enzymatic activity of FAP. FAP's activity contributes to the remodeling of the extracellular matrix, which facilitates tumor growth, invasion, and metastasis.[4] By inhibiting FAP, these molecules can be used to visualize FAP-expressing tissues.

This compound is a selective inhibitor designed based on dipeptide substrate specificity. It contains a boronic acid moiety that reacts with the active site serine of the FAP protease. Its design, featuring an N-acyl-Gly-Pro motif, confers high selectivity for FAP over other similar proteases like dipeptidyl peptidase-4 (DPP-4).

FAPI-46 is a quinoline-based FAP inhibitor that has been extensively developed for in vivo imaging, typically chelated with a radionuclide such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET). FAPI-46 exhibits high binding affinity for FAP and is rapidly internalized into FAP-expressing cells, leading to excellent tumor-to-background ratios in imaging studies.

Mechanism of FAP Inhibition cluster_0 FAP-Expressing Cell (e.g., CAF) cluster_1 Inhibitors FAP Fibroblast Activation Protein (FAP) (Serine Protease) ExtracellularMatrix Extracellular Matrix Remodeling FAP->ExtracellularMatrix Promotes AcGlyBoroPro This compound AcGlyBoroPro->FAP Inhibition of Protease Activity TumorProgression Tumor Growth & Metastasis FAPI46 FAPI-46 (Radiolabeled) FAPI46->FAP Binding and Internalization (for Imaging) ExtracellularMatrix->TumorProgression Contributes to

Figure 1: Simplified signaling pathway of FAP inhibition.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and FAPI-46 based on available experimental data.

ParameterThis compoundFAPI-46 (⁶⁸Ga-labeled)References
Binding Affinity (Ki) 23 ± 3 nM for FAPLow nanomolar affinity
Selectivity ~16-fold higher for FAP than DPP-4 (Ki = 377 ± 18 nM)High specificity for FAP
Tumor Uptake (in vivo) Data not widely available for imagingHigh and rapid tumor accumulation
Clearance Not a primary focus of cited studiesRapid blood clearance, primarily renal
Tumor-to-Background Ratio Not applicable for imaging studiesHigh, leading to excellent image contrast

In Vivo Imaging Performance

While direct comparative in vivo imaging studies between this compound and FAPI-46 are scarce due to their differing primary applications, the performance of radiolabeled FAPI-46 is well-documented.

FAPI-46 , particularly when labeled with ⁶⁸Ga, has demonstrated significant advantages in clinical and preclinical imaging. Studies have shown its superiority over the standard radiotracer ¹⁸F-FDG in detecting various cancers, especially those with low glycolytic activity. Key features of ⁶⁸Ga-FAPI-46 PET imaging include:

  • Rapid and High Tumor Uptake : Significant accumulation in tumors is observed as early as 10 minutes post-injection.

  • Low Background Signal : The tracer shows minimal uptake in most healthy organs, leading to high-contrast images.

  • Favorable Dosimetry : Studies on ⁶⁸Ga-FAPI-46 have reported a favorable radiation dosimetry profile for patients.

This compound has been primarily utilized as a research tool to investigate the biological functions of FAP due to its high selectivity. While its structure could potentially be adapted for imaging applications, the existing literature predominantly focuses on its inhibitory and selective properties in biochemical assays.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

In Vitro FAP Inhibition Assay (for this compound)

This protocol is based on the methodology described for determining the inhibition constant (Ki) of this compound.

  • Reagents : Recombinant human FAP, Dipeptidyl Peptidase-4 (DPP-4), fluorogenic substrate (e.g., Ala-Pro-AFC), this compound, assay buffer.

  • Procedure :

    • Varying concentrations of this compound are pre-incubated with a fixed concentration of FAP (e.g., 1.0 nM) or DPP-4 (e.g., 0.1 nM) in an assay buffer.

    • The reaction is initiated by adding the fluorogenic substrate (e.g., 500 μM for FAP; 100 μM for DPP-4).

    • The time-dependent increase in fluorescence, resulting from substrate cleavage, is monitored using a fluorescence plate reader.

    • The initial reaction velocities (v₀ in the absence of inhibitor and vᵢ in the presence of inhibitor) are determined from the progress curves.

    • The apparent inhibition constant (Kiapp) is calculated by plotting v₀/vᵢ - 1 against the inhibitor concentration.

    • The inhibition constant (Ki) is then determined from the Kiapp value.

In Vivo PET/CT Imaging with ⁶⁸Ga-FAPI-46

This protocol is a generalized procedure based on clinical and preclinical studies.

  • Radiolabeling : FAPI-46 is radiolabeled with Gallium-68 using a certified generator and a synthesis module.

  • Animal Model : Tumor-bearing mice (e.g., with xenografts of FAP-expressing cancer cells) are used.

  • Administration : A defined activity of ⁶⁸Ga-FAPI-46 (e.g., 15-25 MBq) is injected intravenously into the animals.

  • Imaging :

    • Dynamic or static PET scans are acquired at specified time points post-injection (e.g., 10 minutes, 1 hour, 3 hours).

    • A CT scan is performed for anatomical co-registration and attenuation correction.

  • Data Analysis :

    • Regions of interest (ROIs) are drawn on the PET images over the tumor and various organs.

    • The tracer uptake is quantified, often expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

    • Tumor-to-background ratios are calculated by dividing the tumor uptake by the uptake in a reference tissue (e.g., muscle).

General Workflow for In Vivo FAP Imaging cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Radiolabeling Radiolabeling of FAPI-46 with ⁶⁸Ga Injection Intravenous Injection of ⁶⁸Ga-FAPI-46 Radiolabeling->Injection AnimalModel Tumor-Bearing Animal Model AnimalModel->Injection PETCT PET/CT Imaging at Multiple Time Points Injection->PETCT Quantification Image Quantification (SUV, %ID/g) PETCT->Quantification Analysis Tumor-to-Background Ratio Calculation Quantification->Analysis

Figure 2: Experimental workflow for ⁶⁸Ga-FAPI-46 in vivo imaging.

Summary and Conclusion

This compound and FAPI-46 are both highly effective inhibitors of Fibroblast Activation Protein, but their applications in research and clinical settings are distinct.

This compound stands out for its exceptional selectivity, making it an invaluable tool for basic research to dissect the specific roles of FAP in various physiological and pathological processes. Its development was a key step in distinguishing FAP's activity from that of other closely related proteases.

FAPI-46 , on the other hand, has been optimized for in vivo applications, particularly for PET imaging when labeled with radionuclides like ⁶⁸Ga. Its favorable pharmacokinetic properties, including rapid tumor uptake and high tumor-to-background ratios, have established it as a leading radiotracer for FAP-targeted imaging in oncology. Furthermore, its potential for theranostic applications, where it can be labeled with therapeutic isotopes, positions FAPI-46 at the forefront of personalized medicine.

References

A Comparative Guide to the Selectivity Profile of Ac-Gly-BoroPro and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of Ac-Gly-BoroPro with other commonly used serine protease inhibitors, namely PMSF, AEBSF, and Aprotinin. The following sections present quantitative data in a clear, tabular format, detail the experimental methodologies for inhibitor characterization, and visualize the classification of these inhibitors.

Data Presentation: Inhibitor Selectivity Profiles

The selectivity of a protease inhibitor is a critical factor in its utility for research and therapeutic applications. The following table summarizes the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) of this compound, AEBSF, and Aprotinin against a range of serine proteases. This compound demonstrates remarkable selectivity for Fibroblast Activation Protein (FAP), a member of the prolyl peptidase family. In contrast, PMSF is a broad-spectrum inhibitor, while AEBSF and Aprotinin exhibit varied inhibition profiles against different serine proteases.

InhibitorProteaseKi (nM)IC50 (µM)
This compound Fibroblast Activation Protein (FAP)23[1][2]
Dipeptidyl Peptidase-4 (DPP-4)377[3]
Dipeptidyl Peptidase-7 (DPP-7)>200,000[1]
Dipeptidyl Peptidase-8 (DPP-8)2,700[1]
Dipeptidyl Peptidase-9 (DPP-9)1,800
Prolyl Oligopeptidase (PREP)125,000
Acylpeptide Hydrolase>250,000
AEBSF Trypsin< 15
Chymotrypsin36
Plasmin130
Thrombin60
Kallikrein140
Aprotinin Trypsin (bovine, β)0.00006
Chymotrypsin9
Plasmin1
Kallikrein (plasma)30
Elastase (human leukocyte)3500
Urokinase8000
PMSF Various Serine ProteasesNot specifiedEffective concentration 100-1000

Note: Ki and IC50 values can vary depending on the experimental conditions. Data presented here is for comparative purposes.

Experimental Protocols

Accurate determination of inhibitor selectivity is paramount. Below are detailed methodologies for key experiments cited in this guide.

Determination of Ki for this compound against FAP and DPP-4

This protocol is based on the method of progress curves for the analysis of tight-binding competitive inhibitors.

Materials:

  • Recombinant human FAP and DPP-4

  • This compound

  • Fluorogenic substrate: Ala-Pro-AFC (7-amino-4-trifluoromethylcoumarin)

  • Assay buffer: Tris-HCl, pH 7.8, containing CaCl2 and BSA

Procedure:

  • Varying concentrations of this compound are pre-incubated with the enzyme (FAP or DPP-4) in the assay buffer at 25°C.

  • The reaction is initiated by the addition of the fluorogenic substrate, Ala-Pro-AFC.

  • The rate of substrate hydrolysis is monitored continuously by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.

  • The steady-state velocities (vi) in the presence of the inhibitor and the initial velocity (vo) in the absence of the inhibitor are determined from the progress curves.

  • The apparent inhibition constant (Kiapp) is calculated by plotting vo/vi against the inhibitor concentration.

  • The inhibition constant (Ki) is then calculated from the Kiapp value using the Michaelis-Menten constant (Km) for the substrate and the substrate concentration [S] according to the equation for competitive inhibition: Kiapp = Ki (1 + [S]/Km).

Determination of IC50 for AEBSF against Trypsin

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of AEBSF against trypsin.

Materials:

  • Bovine Trypsin

  • AEBSF

  • Fluorogenic substrate for trypsin (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5.

Procedure:

  • A series of dilutions of AEBSF are prepared in the assay buffer.

  • Trypsin is pre-incubated with the different concentrations of AEBSF for a fixed period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • The reaction velocity is measured by monitoring the fluorescence increase over time.

  • The percentage of inhibition for each AEBSF concentration is calculated relative to the uninhibited control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the AEBSF concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for Aprotinin Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of aprotinin against a target serine protease.

Materials:

  • Target serine protease (e.g., trypsin, chymotrypsin)

  • Aprotinin

  • Chromogenic or fluorogenic substrate specific for the target protease

  • Assay buffer appropriate for the target protease

Procedure:

  • The target protease is incubated with varying concentrations of aprotinin in the assay buffer for a specified time to allow for inhibitor binding.

  • The enzymatic reaction is started by adding the substrate.

  • The rate of product formation is measured spectrophotometrically or fluorometrically.

  • The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using methods like the Dixon plot or by fitting the data to the appropriate inhibition model in the Michaelis-Menten equation.

Mandatory Visualization

The following diagram illustrates the classification of the discussed serine protease inhibitors based on their chemical nature and primary mechanism of action.

G Classification of Serine Protease Inhibitors cluster_0 Inhibitor Type cluster_1 Chemical Class cluster_2 Mechanism of Action This compound This compound Peptide Boronic Acid Peptide Boronic Acid This compound->Peptide Boronic Acid PMSF PMSF Sulfonyl Fluoride Sulfonyl Fluoride PMSF->Sulfonyl Fluoride AEBSF AEBSF AEBSF_class Sulfonyl Fluoride AEBSF->AEBSF_class Aprotinin Aprotinin Polypeptide Polypeptide Aprotinin->Polypeptide Reversible Covalent Reversible Covalent Peptide Boronic Acid->Reversible Covalent Irreversible Covalent Irreversible Covalent Sulfonyl Fluoride->Irreversible Covalent AEBSF_mech Irreversible Covalent AEBSF_class->AEBSF_mech Reversible Competitive Reversible Competitive Polypeptide->Reversible Competitive

References

A Head-to-Head Comparison of FAP Inhibitors: Ac-Gly-BoroPro and ARI-3099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on the surface of cancer-associated fibroblasts (CAFs), has emerged as a compelling target for cancer therapy and diagnostic imaging. Its restricted expression in normal tissues and high prevalence in the tumor microenvironment make it an attractive candidate for targeted interventions. This guide provides a detailed, data-driven comparison of two prominent FAP inhibitors: Ac-Gly-BoroPro and ARI-3099.

At a Glance: Key Performance Indicators

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and ARI-3099 based on available literature. It is important to note that these values were determined in separate studies and may not be directly comparable due to potential variations in experimental conditions.

Table 1: In Vitro Inhibitory Activity against FAP

CompoundTargetAssay TypeInhibitory ConcentrationReference
This compoundFAPEnzyme Inhibition AssayKi = 23 ± 3 nM[3][4]
ARI-3099FAPEnzyme Inhibition AssayKi = 9 nM[1]
ARI-3099FAPCell-based Assay (mFAP transfected HEK293 cells)IC50 = 36 ± 4.8 nM

Table 2: Selectivity Profile

CompoundProteaseInhibitory Concentration (Ki or IC50)Selectivity (Fold vs. FAP)Reference
This compound FAPKi = 23 nM-
DPP-4Ki = 377 nM~16-fold
Other Prolyl Peptidases (DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, acylpeptide hydrolase)-9 to 5400-fold
ARI-3099 FAPIC50 = 36 nM-
PREP->350-fold
DPPs-Negligible Potency

Mechanism of Action and Signaling Pathway

Both this compound and ARI-3099 are boronic acid-based inhibitors that target the active site serine of FAP, a type II transmembrane serine protease. FAP plays a crucial role in remodeling the extracellular matrix (ECM) within the tumor microenvironment, thereby promoting tumor growth, invasion, and metastasis. FAP is known to be involved in several signaling pathways, including the PI3K/AKT and Sonic Hedgehog (SHH) pathways, which are critical for cancer cell proliferation and survival.

FAP_Signaling_Pathway FAP Signaling Pathway in Cancer cluster_cell_surface Cell Surface cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Ac_Gly_BoroPro This compound FAP FAP Ac_Gly_BoroPro->FAP inhibit ARI_3099 ARI-3099 ARI_3099->FAP inhibit PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT SHH SHH Pathway FAP->SHH ECM_Degradation ECM Degradation FAP->ECM_Degradation Proliferation Proliferation PI3K_AKT->Proliferation SHH->Proliferation Invasion Invasion ECM_Degradation->Invasion Metastasis Metastasis Invasion->Metastasis

Caption: FAP signaling pathway and points of inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the provided data.

Determination of this compound Ki values

The inhibition constant (Ki) for this compound was determined using the method of progress curves for the analysis of tight-binding competitive inhibitors.

Experimental Workflow:

Ac_Gly_BoroPro_Ki_Determination Workflow for this compound Ki Determination cluster_reagents Reagents cluster_procedure Procedure FAP_enzyme FAP (1.0 nM) or DPP-4 (0.1 nM) Reaction React enzyme, inhibitor, and substrate FAP_enzyme->Reaction Inhibitor This compound (various concentrations) Inhibitor->Reaction Substrate Ala-Pro-AFC (500 µM for FAP; 100 µM for DPP-4) Substrate->Reaction Monitoring Monitor time-dependent inhibition (fluorescence) Reaction->Monitoring Analysis Analyze progress curves to determine Ki Monitoring->Analysis

Caption: Experimental workflow for Ki determination.

Key Steps:

  • Varying concentrations of this compound were reacted with either FAP (1.0 nM) or DPP-4 (0.1 nM).

  • The reaction was initiated by adding the substrate, Ala-Pro-AFC (500 µM for FAP; 100 µM for DPP-4).

  • The time-dependent inhibition of each protease was monitored by measuring the fluorescence of the cleaved AFC product.

  • The inhibitor concentration was kept at least 20-fold greater than the protease concentration to ensure that the formation of the protease-inhibitor complex did not significantly deplete the free inhibitor concentration.

  • Ki values were calculated from the progress curves.

Determination of ARI-3099 IC50 values

The half-maximal inhibitory concentration (IC50) for ARI-3099 was determined against murine FAP (mFAP) transfected into human embryonic kidney (HEK) 293 cells.

Key Steps:

  • Enzyme Source: Recombinant human FAP was used.

  • Substrate: A fluorogenic substrate was used to measure FAP activity.

  • Inhibitor: A dilution series of ARI-3099 was prepared.

  • Assay: The enzyme, substrate, and inhibitor were incubated together, and the rate of substrate cleavage was measured using a fluorescence plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Performance

While direct comparative in vivo studies between this compound and ARI-3099 are not available, the development of FAP inhibitors has shown promise in preclinical cancer models. FAP inhibitors have been demonstrated to slow tumor growth in animal models. For instance, some studies have shown that FAP inhibition can lead to hypoxic necrosis of both tumor and stromal cells by eliciting an immune response. Further in vivo studies are necessary to directly compare the efficacy of this compound and ARI-3099 in relevant cancer models.

Conclusion and Future Directions

For drug development professionals, the choice between these or other FAP inhibitors would likely depend on a more comprehensive evaluation including pharmacokinetic profiles, in vivo efficacy in relevant disease models, and safety profiles. Future research should focus on direct, side-by-side comparisons of these and other FAP inhibitors in standardized assays and in vivo models to provide a clearer picture of their therapeutic potential. The continued exploration of FAP as a therapeutic target holds significant promise for the development of novel cancer therapies.

References

Ac-Gly-BoroPro: A Comparative Analysis of its Cross-Reactivity with Dipeptidyl Peptidases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the inhibitory activity of Ac-Gly-BoroPro against various dipeptidyl peptidases (DPPs), supported by experimental data and protocols.

This compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase with implications in cancer and other diseases.[1][2][3] Its selectivity is a critical attribute, as off-target inhibition of other peptidases can lead to unintended biological effects. This guide examines the cross-reactivity of this compound with a panel of related dipeptidyl peptidases.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against various dipeptidyl peptidases has been determined, with the results summarized in the table below. The data clearly demonstrates the high selectivity of this compound for FAP over other tested peptidases.

EnzymeInhibition Constant (Ki) (nM)Selectivity vs. FAP (Fold-Difference)
Fibroblast Activation Protein (FAP)23 ± 31
Dipeptidyl Peptidase-4 (DPP-4)377 ± 18~16
Dipeptidyl Peptidase-7 (DPP-7)207 - 124,200 (estimated)9 - 5400
Dipeptidyl Peptidase-8 (DPP-8)207 - 124,200 (estimated)9 - 5400
Dipeptidyl Peptidase-9 (DPP-9)207 - 124,200 (estimated)9 - 5400
Prolyl Oligopeptidase (PREP)207 - 124,200 (estimated)9 - 5400
Acylpeptide Hydrolase207 - 124,200 (estimated)9 - 5400

Data sourced from multiple studies.[1][2] The Ki values for DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase are estimated based on the reported 9- to 5400-fold lower potency compared to FAP.

Experimental Protocols

The determination of the inhibition constants (Ki) for this compound against FAP and DPP-4 was conducted using a time-dependent inhibition assay.

Materials:

  • This compound

  • Recombinant human FAP and DPP-4 enzymes

  • Fluorogenic substrate: Ala-Pro-AFC (7-amino-4-trifluoromethylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Microplate reader capable of fluorescence detection

Workflow for Determining Inhibition Constants:

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare serial dilutions of this compound R1 Incubate enzyme with varying concentrations of this compound P1->R1 P2 Prepare enzyme solutions (FAP or DPP-4) P2->R1 P3 Prepare substrate solution (Ala-Pro-AFC) R2 Initiate reaction by adding substrate P3->R2 R1->R2 M1 Monitor fluorescence intensity over time R2->M1 M2 Calculate initial reaction velocities (v₀ and vᵢ) M1->M2 M3 Plot v₀/vᵢ vs. [Inhibitor] M2->M3 M4 Determine Ki from the slope of the line M3->M4 G FAP FAP ECM Extracellular Matrix Remodeling FAP->ECM PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt SHH_Gli1 SHH/Gli1 Pathway FAP->SHH_Gli1 Invasion Cell Invasion & Motility ECM->Invasion Proliferation Cell Proliferation PI3K_Akt->Proliferation PI3K_Akt->Invasion SHH_Gli1->Proliferation G DPP4 DPP-4 Inactive_Peptides Inactive Peptides DPP4->Inactive_Peptides GLP1_GIP GLP-1 & GIP (Active) GLP1_GIP->DPP4 Inactivation Insulin Insulin Secretion GLP1_GIP->Insulin Glucose Glucose Homeostasis Insulin->Glucose

References

A Comparative Guide to Small Molecule Inhibitors: Alternatives to Ac-Gly-BoroPro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ac-Gly-BoroPro is a well-characterized and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in various pathologies including cancer and fibrosis. This guide provides a comprehensive comparison of this compound with alternative small molecule inhibitors targeting FAP and related prolyl peptidases such as Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Endopeptidase (PREP). The following sections present quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the selection of the most appropriate inhibitor for your research needs.

Quantitative Comparison of Inhibitor Potency and Selectivity

The inhibitory activities of this compound and its alternatives are summarized in the tables below. Data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are key measures of an inhibitor's potency.

Table 1: FAP Inhibitors - Potency and Selectivity

CompoundTarget EnzymeIC50 (nM)Ki (nM)Selectivity Notes
This compound FAP-23[1][2][3][4]Selective for FAP over other prolyl peptidases like DPP-4 (Ki = 377 nM)[1].
UAMC-1110 FAP3.2-Highly selective for FAP over PREP (IC50 = 1.8 µM).
Talabostat (Val-boroPro) FAP560-Non-selective, also inhibits DPP-IV (IC50 < 4 nM), DPP8 (IC50 = 4 nM), DPP9 (IC50 = 11 nM), and PEP (IC50 = 390 nM).
ARI-3099 FAP369Highly selective for FAP over PREP (>350-fold) and DPPs.
FAPI-46 FAP1.43 - 13.5-Developed for radiolabeling and imaging, shows high affinity for FAP.
Linagliptin FAP370-Primarily a DPP-4 inhibitor, but shows activity against FAP.

Table 2: DPP-4 and PREP Inhibitors - A Comparative Overview

CompoundPrimary TargetIC50 (nM)Ki (nM)Cross-reactivity with FAP
Linagliptin DPP-4--Yes, IC50 = 370 nM.
Sitagliptin DPP-4--Data on direct FAP inhibition is limited, but generally considered highly selective for DPP-4.
Z-Pro-prolinal PREP-1Generally considered selective for PREP, but some cross-reactivity with other peptidases may exist.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Fibroblast Activation Protein (FAP) Inhibition Assay

This protocol is a generalized procedure for determining the IC50 or Ki of an inhibitor against FAP using a fluorogenic substrate.

Materials:

  • Recombinant human FAP enzyme

  • FAP fluorogenic substrate (e.g., Ala-Pro-AMC)

  • Assay Buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)

  • Test inhibitor (e.g., this compound, UAMC-1110)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FAP enzyme in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1 nM).

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). The final concentration will depend on the Km of the substrate for FAP but is often in the micromolar range (e.g., 25 µM).

    • Prepare a serial dilution of the test inhibitor in assay buffer.

  • Assay Setup:

    • To each well of the microplate, add the FAP enzyme solution.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with buffer only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).

    • Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

    • The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Km of the substrate is known.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor (e.g., Linagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the test inhibitor.

  • Assay Setup:

    • Add the DPP-4 enzyme solution to each well of the microplate.

    • Add the diluted inhibitor solutions to the wells. Include a control well with buffer only.

    • Pre-incubate the enzyme and inhibitor (e.g., 10 minutes at 37°C).

  • Reaction Initiation and Measurement:

    • Add the fluorogenic substrate to all wells to start the reaction.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) over time.

  • Data Analysis:

    • Calculate the reaction rates and percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.

Prolyl Endopeptidase (PREP) Activity Assay

This protocol describes a general method for measuring PREP activity and its inhibition.

Materials:

  • Purified PREP enzyme

  • PREP fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • Assay Buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)

  • Test inhibitor (e.g., Z-Pro-prolinal)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the PREP enzyme.

    • Prepare a stock solution of the fluorogenic substrate.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Setup:

    • Add the PREP enzyme solution to each well.

    • Add the inhibitor dilutions to the respective wells, including a no-inhibitor control.

    • Pre-incubate the plate (e.g., 15 minutes at 37°C).

  • Reaction Initiation and Measurement:

    • Start the reaction by adding the substrate to all wells.

    • Monitor the fluorescence at the appropriate wavelengths (e.g., Ex: 370 nm, Em: 440 nm for AMC).

  • Data Analysis:

    • Determine the initial reaction velocities from the fluorescence data.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate important pathways and workflows related to the inhibitors discussed.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment Cancer-Associated\nFibroblast (CAF) Cancer-Associated Fibroblast (CAF) FAP FAP Cancer-Associated\nFibroblast (CAF)->FAP expresses Extracellular Matrix (ECM) Extracellular Matrix (ECM) Tumor Cells Tumor Cells ECM Degradation ECM Degradation FAP->ECM Degradation Growth Factor\nActivation Growth Factor Activation FAP->Growth Factor\nActivation Tumor Invasion\n& Metastasis Tumor Invasion & Metastasis ECM Degradation->Tumor Invasion\n& Metastasis Growth Factor\nActivation->Tumor Cells stimulates

FAP's role in the tumor microenvironment.

Inhibitor_Selectivity cluster_Targets Target Enzymes Inhibitors This compound UAMC-1110 Talabostat Linagliptin Z-Pro-prolinal FAP FAP Inhibitors->FAP High affinity DPP-4 DPP-4 Inhibitors->DPP-4 Variable affinity PREP PREP Inhibitors->PREP Lower affinity

Conceptual overview of inhibitor selectivity.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in Microplate (Enzyme + Inhibitor Pre-incubation) reagent_prep->assay_setup reaction Initiate Reaction (Add Substrate) assay_setup->reaction measurement Fluorescence Measurement (Kinetic Read) reaction->measurement analysis Data Analysis (Calculate IC50/Ki) measurement->analysis end End analysis->end

General workflow for enzyme inhibition assays.

References

A Comparative Benchmark: Ac-Gly-BoroPro Versus Historical Fibroblast Activation Protein (FAP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison with Supporting Experimental Data.

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a compelling target for cancer diagnosis and therapy. The development of potent and selective FAP inhibitors is crucial for advancing FAP-targeted strategies. This guide provides a comparative benchmark of Ac-Gly-BoroPro against a selection of historical FAP inhibitors, presenting key performance data and detailed experimental methodologies to inform research and development efforts.

Biochemical Potency and Selectivity

This compound is a selective inhibitor of FAP with a reported inhibition constant (Ki) of 23 nM.[1][2] Its selectivity is a key attribute, demonstrating significantly lower affinity for other prolyl peptidases such as Dipeptidyl Peptidase-4 (DPP-4), with a Ki of 377 nM.[1][3] This N-terminally acetylated dipeptide boronic acid has been shown to be a potent inhibitor, a characteristic attributed to the boronic acid warhead which forms a covalent bond with the active site serine of FAP.

The following table summarizes the biochemical potency and selectivity of this compound in comparison to other notable FAP inhibitors.

InhibitorTypeTargetIC50 (nM)Ki (nM)Selectivity Profile
This compound Boronic AcidFAP-23[1]~16-fold selective for FAP over DPP-4 (Ki = 377 nM). Inhibits DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase with 9- to 5400-fold higher Ki values.
Talabostat (Val-boroPro) Boronic AcidFAP, DPPs--Non-selective, inhibits multiple dipeptidyl peptidases. Withdrawn from further development due to safety concerns potentially related to lack of selectivity.
N-acetyl-D-Ala-boroPro Boronic AcidFAP2900 ± 600350Modest potency and 7.7-fold selectivity for FAP over PREP.
ARI-3099 (N-(pyridine-4-carbonyl)-d-Ala-boroPro) Boronic AcidFAP36 ± 4.8-Over 350-fold selective for FAP over PREP with negligible potency against DPPs.
MIP-1232 Boronic AcidFAP0.6-32-fold more potent in inhibiting FAP than PREP.
FAPI-04 Quinoline-basedFAP6.55-High affinity for FAP.
FAPI-46 Quinoline-basedFAP13.5-Slightly lower affinity for FAP than FAPI-04 but with improved tumor uptake and biodistribution.
FAP-2286 Peptide-basedFAP2.7-High affinity for FAP with favorable selectivity over DPP4 (>10,000 nM) and PREP (>1,000 nM).

Cellular Activity

The inhibitory activity of these compounds has also been assessed in cellular contexts, providing insights into their performance in a more biologically relevant system. This compound has demonstrated an IC50 of 0.663 µM in human U-87MG glioblastoma cells.

InhibitorCell LineAssay TypeIC50 (µM)
This compound U-87MGFluorescence-based using Suc-Gly-Pro-AMC substrate0.663
MIP-1232 HEK-293 (FAP-transfected)-- (Kd = 30 nM)

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor potency. Below are detailed methodologies for commonly employed FAP inhibition assays.

FAP Enzyme Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified FAP using a fluorogenic substrate.

StepProcedureDetails
1. Reagent Preparation Prepare Assay Buffer, FAP enzyme solution, fluorogenic substrate solution, and test inhibitor solutions.Assay Buffer: e.g., DPP Assay Buffer. FAP Enzyme: Dilute recombinant human FAP to a working concentration (e.g., 25 ng/µl). Substrate: Dilute a stock solution of a fluorogenic substrate (e.g., Ala-Pro-AFC or Suc-Gly-Pro-AMC) to the desired final concentration (e.g., 100-500 µM). Inhibitors: Prepare serial dilutions of the test compounds. The final DMSO concentration should not exceed 1%.
2. Assay Plate Setup Add assay components to a 96-well black microplate.Include wells for "Blank" (buffer and substrate), "Positive Control" (buffer, enzyme, substrate), and "Test Inhibitor" (buffer, enzyme, substrate, inhibitor).
3. Incubation Incubate the plate at a controlled temperature.Typically, incubate at 22°C or 37°C for a specified time (e.g., 10-30 minutes).
4. Fluorescence Reading Measure the fluorescence intensity.Use a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation = 350-380 nm; emission = 440-460 nm for AMC-based substrates).
5. Data Analysis Calculate the percent inhibition and determine the IC50 value.Subtract the "Blank" reading from all wells. Calculate percent inhibition relative to the "Positive Control". Fit the data to a dose-response curve to determine the IC50.
Cell-Based FAP Inhibition Assay

This assay evaluates the inhibitor's activity on FAP expressed on the surface of cells.

StepProcedureDetails
1. Cell Culture Culture FAP-expressing cells (e.g., HT-1080-hFAP, HEK-293-hFAP, or U-87MG) to an appropriate confluence.Maintain cells in a suitable culture medium and conditions.
2. Cell Plating Seed the cells into a 96-well plate.Seed a consistent number of cells per well and allow them to adhere.
3. Inhibitor Treatment Add serial dilutions of the test inhibitors to the cells.Incubate the cells with the inhibitors for a defined period.
4. Substrate Addition Add a fluorogenic FAP substrate to the wells.The substrate is cleaved by FAP on the cell surface, releasing a fluorescent signal.
5. Fluorescence Measurement Measure the fluorescence over time.Use a fluorescence plate reader at 37°C.
6. Data Analysis Determine the rate of substrate cleavage and calculate the IC50 value.The rate of fluorescence increase is proportional to FAP activity. Calculate percent inhibition and determine the IC50 from a dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of FAP inhibition by boronic acids and a typical experimental workflow.

FAP_Inhibition_Mechanism cluster_Inhibitor Boronic Acid Inhibitor Serine Serine (Ser) Histidine Histidine (His) Serine->Histidine Aspartate Aspartate (Asp) Histidine->Aspartate BoroPro This compound BoroPro->Serine Covalent Bond Formation FAP_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Reagents: - FAP Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitors B Dispense Reagents into 96-well Plate A->B C Incubate at Controlled Temperature B->C D Measure Fluorescence C->D E Calculate % Inhibition D->E F Generate Dose-Response Curve E->F G Determine IC50/Ki Value F->G

References

A Comparative Analysis of Fibroblast Activation Protein (FAP) Inhibitors: Specificity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the current landscape of FAP inhibitors, focusing on their comparative efficacy and selectivity. This report includes a comprehensive data summary, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs), has emerged as a promising therapeutic target in oncology and other fibrotic diseases. The development of potent and specific FAP inhibitors is a critical area of research, aimed at disrupting the tumor microenvironment and enhancing anti-cancer therapies. This guide provides a comparative review of prominent FAP inhibitors, presenting key data on their potency and specificity to aid researchers in selecting appropriate tools for their studies and to inform the development of next-generation FAP-targeted drugs.

Comparative Potency and Specificity of FAP Inhibitors

The central challenge in developing FAP-targeted therapies lies in achieving high specificity for FAP over other closely related proteases, such as Dipeptidyl Peptidase-4 (DPP4) and Prolyl Endopeptidase (PREP). Off-target inhibition can lead to undesirable side effects and confound experimental results. The following table summarizes the inhibitory potency (IC50 or Ki) of several well-characterized FAP inhibitors against FAP, DPP4, and PREP.

InhibitorClassFAP IC50/KiDPP4 IC50/KiPREP IC50/KiSelectivity (FAP vs. DPP4)Selectivity (FAP vs. PREP)
Talabostat (Val-boroPro) Boronic Acid560 nM (IC50)[1][2]<4 nM (IC50)[1]390 nM (IC50)[1]~0.007-fold~0.7-fold
ARI-3099 Boronic Acid9 nM (Ki)[3], 36 nM (IC50)>10,000 nM>10,000 nM>1111-fold>277-fold
UAMC1110 Quinoline-based3.2 nM (IC50)>10,000 nM1800 nM (IC50)>3125-fold~562-fold
Linagliptin Xanthine-based89 nM (IC50)1 nM (IC50)-~0.011-fold-
MIP-1232 Boronic Acid0.6 nM (IC50)-19.2 nM (IC50)-32-fold
FAPI-04 Quinoline-basedHigh AffinityLower affinity than FAP---

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes. A higher selectivity fold-change indicates greater specificity for FAP.

Key Insights from the Data:

  • Boronic Acid Derivatives: While the initial boronic acid-based inhibitor, Talabostat (Val-boroPro), showed potent inhibition of FAP, it lacked specificity, exhibiting significant activity against DPP4. However, subsequent developments in this class, such as ARI-3099 and MIP-1232, have demonstrated remarkable improvements in selectivity. ARI-3099, in particular, displays excellent selectivity over both DPP4 and PREP.

  • Quinoline-based Inhibitors: The quinoline-based scaffold has yielded highly potent and selective FAP inhibitors like UAMC1110. This class of inhibitors has been extensively developed for diagnostic and theranostic applications, with derivatives like FAPI-04 showing high tumor uptake in preclinical and clinical imaging studies.

  • Xanthine-based Inhibitors: Linagliptin, a DPP4 inhibitor, also exhibits inhibitory activity against FAP, albeit with much lower potency compared to its primary target. This highlights the structural similarities between the active sites of FAP and DPP4 and the challenge of achieving selectivity.

Experimental Methodologies

The determination of inhibitor potency and specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for commonly used assays in FAP inhibitor characterization.

Fluorogenic FAP Enzyme Activity Assay

This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound against FAP.

Principle: The assay utilizes a fluorogenic peptide substrate, such as Ala-Pro-AMC, which is cleaved by FAP to release a fluorescent molecule (7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to FAP activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

Protocol:

  • Reagents and Materials:

    • Recombinant human FAP enzyme.

    • Fluorogenic FAP substrate (e.g., Ala-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Test inhibitor compounds at various concentrations.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Add a fixed concentration of recombinant FAP enzyme to each well of the microplate.

    • Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.

    • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm over time.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DNA-linked Inhibitor Antibody Assay (DIANA)

DIANA is a highly sensitive and selective method for quantifying enzyme levels and screening for inhibitors, particularly in complex biological samples.

Principle: The target enzyme (FAP) is captured by an antibody immobilized on a solid support. A DNA-linked inhibitor, which binds to the active site of FAP, is then added. The amount of bound DNA-inhibitor conjugate is quantified using quantitative polymerase chain reaction (qPCR), providing a highly sensitive readout of enzyme presence or inhibitor competition.

Protocol:

  • Reagents and Materials:

    • Anti-FAP antibody.

    • FAP-containing sample (e.g., cell lysate, serum).

    • DNA-linked FAP inhibitor (a known FAP inhibitor covalently attached to a unique DNA oligonucleotide).

    • qPCR reagents (primers, polymerase, dNTPs).

    • 96-well PCR plate.

    • qPCR instrument.

    • Test inhibitor compounds.

  • Procedure for Inhibitor Screening:

    • Immobilize the anti-FAP antibody onto the surface of the wells.

    • Add the FAP-containing sample to the wells and incubate to allow for enzyme capture.

    • Wash the wells to remove unbound material.

    • Add a mixture of the DNA-linked FAP inhibitor (at a fixed concentration) and the test inhibitor (at various concentrations) to the wells.

    • Incubate to allow for competitive binding to the captured FAP.

    • Wash the wells to remove unbound inhibitors.

    • Perform qPCR on the bound DNA-linked inhibitor to quantify the amount of probe that was not displaced by the test inhibitor.

    • A more potent test inhibitor will result in a lower amount of bound DNA-linked inhibitor and thus a higher Ct value in the qPCR.

    • The inhibition constant (Ki) can be calculated from the displacement data.

Visualizing Key Pathways and Workflows

To further aid in the understanding of FAP's role and the process of inhibitor evaluation, the following diagrams have been generated using Graphviz.

FAP-Mediated Signaling in Cancer-Associated Fibroblasts

FAP_Signaling_Pathway FAP FAP uPAR uPAR FAP->uPAR associates with FAK FAK uPAR->FAK activates Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 CCL2 CCL2 (Expression) pSTAT3->CCL2 upregulates MDSC_recruitment MDSC Recruitment CCL2->MDSC_recruitment promotes Immunosuppression Immunosuppression MDSC_recruitment->Immunosuppression Tumor_Growth Tumor Growth Immunosuppression->Tumor_Growth

Caption: FAP-mediated signaling cascade in CAFs.

Experimental Workflow for FAP Inhibitor Screening

FAP_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput FAP Activity Assay start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active Compounds end End: Preclinical Candidate hit_identification->end Inactive Compounds selectivity_assay Selectivity Profiling (DPP4, PREP, etc.) dose_response->selectivity_assay lead_selection Lead Candidate Selection selectivity_assay->lead_selection lead_selection->dose_response Requires Optimization in_vivo_studies In Vivo Efficacy & PK/PD Studies lead_selection->in_vivo_studies Potent & Selective Leads in_vivo_studies->end

Caption: A typical workflow for the screening and selection of FAP inhibitors.

Conclusion

The field of FAP inhibitor development has made significant strides, moving from non-selective initial compounds to highly potent and specific molecules. The availability of diverse chemical scaffolds, including boronic acids and quinoline-based structures, provides a rich toolkit for researchers studying the biology of FAP and for the development of novel cancer therapeutics. The continued focus on improving selectivity profiles and understanding the downstream effects of FAP inhibition will be crucial for the successful clinical translation of these promising agents. This guide serves as a foundational resource for navigating the current landscape of FAP inhibitors and their evaluation.

References

Safety Operating Guide

Proper Disposal of Ac-Gly-BoroPro: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Ac-Gly-BoroPro, a selective inhibitor of Fibroblast Activation Protein (FAP). Adherence to these protocols is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is imperative to be familiar with the chemical properties and potential hazards associated with this compound. This ensures that all handling and disposal activities are conducted in a manner that minimizes risk.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior and for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₈H₁₅BN₂O₄
Molecular Weight 214.03 g/mol [1][2]
CAS Number 886992-99-0[1][2]
Solubility Soluble in DMSO (≥ 40 mg/mL)[2]
Appearance Solid powder
Storage Temperature Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the proper disposal of this compound. This procedure is designed to comply with standard laboratory safety practices and environmental regulations.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following standard laboratory PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Waste Classification and Segregation
  • Solid Waste: Unused or expired this compound powder should be treated as chemical waste. It should not be disposed of in regular trash.

  • Liquid Waste: Solutions containing this compound, including experimental residues and contaminated solvents (e.g., DMSO), must be collected as hazardous chemical waste. Do not pour these solutions down the drain.

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, weighing paper, and contaminated vials, must be disposed of as solid chemical waste.

Waste Collection and Storage
  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

  • Containment: Use designated, leak-proof containers for both solid and liquid waste. Ensure containers are compatible with the chemical properties of the waste.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal.

Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. Adhere to all local, state, and federal regulations governing chemical waste disposal.

  • Institutional Guidelines: Follow your institution's specific protocols for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed instructions.

Experimental Protocols Cited

While this document focuses on disposal, the initial information gathering included references to experimental uses of this compound. The primary experimental protocol mentioned in the context of its activity is the determination of its inhibitory constant (Ki) against FAP.

Determination of Ki for FAP Inhibition

Objective: To measure the inhibitory potency of this compound against the enzyme Fibroblast Activation Protein (FAP).

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing FAP enzyme (e.g., 1.0 nM) and a fluorogenic substrate, such as Alanine-Proline-7-Amino-4-Methylcoumarin (Ala-Pro-AFC).

  • Inhibitor Addition: Introduce varying concentrations of this compound to the reaction mixtures.

  • Monitoring: Continuously monitor the enzymatic reaction by measuring the increase in fluorescence over time as the substrate is cleaved.

  • Data Analysis: Determine the Ki value using the method of progress curves for the analysis of tight-binding competitive inhibitors. This involves fitting the kinetic data to appropriate equations to calculate the inhibition constant.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure, the following workflow diagram has been created.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment start->ppe classify Step 2: Classify and Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->classify collect Step 3: Collect in Labeled, Leak-Proof Containers classify->collect storage Step 4: Store in Designated Secure Area collect->storage disposal Step 5: Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Compliant Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ac-Gly-BoroPro

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ac-Gly-BoroPro

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in its lyophilized powder form, adherence to proper safety measures is critical to prevent exposure. The following personal protective equipment and engineering controls are mandatory.

Control TypeEquipment/ProcedurePurpose
Engineering Controls Chemical Fume HoodTo minimize inhalation exposure to the lyophilized powder and any potential aerosols from solutions.
Personal Protective Equipment (PPE) Safety Goggles with Side-ShieldsTo protect eyes from splashes or airborne particles.
Chemical-Resistant GlovesTo prevent skin contact.
Laboratory CoatTo protect skin and clothing from contamination.
Dust RespiratorRecommended when handling larger quantities of lyophilized peptide to avoid inhalation.[1]
Hazard Information for Boronic Acid Compounds
Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312

This data is a composite from SDSs for various boronic acids and should be considered representative.[2]

Procedural Guidance: From Receipt to Disposal

The following sections provide step-by-step instructions for the safe handling, storage, and disposal of this compound.

Receiving and Storage Protocol

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Receiving : Upon receipt, inspect the container for any damage. Peptides are typically shipped as a lyophilized powder at ambient temperature.[3]

  • Equilibration : Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can decrease long-term stability.[4]

  • Storage of Lyophilized Powder :

    • Short-Term (1-2 weeks) : Store at -20°C.

    • Long-Term : For extended storage, maintain at -80°C.

    • Always keep the vial tightly capped and protected from bright light.

  • Storage of Solutions :

    • The shelf-life of peptides in solution is limited.

    • If necessary, prepare solutions using sterile buffers (pH 5-6), aliquot into single-use volumes, and store at -20°C or colder.

    • Avoid repeated freeze-thaw cycles as this can degrade the peptide.

Handling and Experimental Workflow

The following diagram outlines the standard procedure for handling this compound from vial to experiment.

G cluster_prep Preparation cluster_handling Handling & Weighing cluster_solubilization Solubilization & Use A Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Goggles) B Work within a Chemical Fume Hood A->B C Allow this compound vial to reach room temperature in a desiccator B->C D Quickly weigh the desired amount of lyophilized powder C->D E Tightly reseal the vial immediately D->E After weighing G Reconstitute in appropriate solvent (e.g., DMSO) to create a stock solution D->G For use F Store remaining lyophilized powder at -20°C or -80°C E->F H Prepare working solutions by diluting the stock solution with assay buffer G->H I Proceed with experiment H->I

Caption: Workflow for Safe Handling of this compound.

Mechanism of Action: FAP Inhibition

This compound is a selective inhibitor of Fibroblast Activation Protein (FAP), a prolyl peptidase. It functions as a tight-binding competitive inhibitor.

G cluster_normal Normal Enzymatic Activity cluster_inhibition Inhibition by this compound FAP FAP (Fibroblast Activation Protein) Product Cleaved Product FAP->Product cleaves No_Product No Product Formation FAP->No_Product No Cleavage Substrate Dipeptide Substrate Substrate->FAP binds to Inhibitor This compound Inhibitor->FAP binds to active site Substrate_blocked Substrate Substrate_blocked->FAP Binding blocked

Caption: Inhibition of FAP by this compound.

Disposal Plan

Proper disposal of boronic acid compounds is essential to ensure environmental safety and regulatory compliance.

  • Waste Identification : Treat all this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.

  • Waste Segregation : Collect waste containing this compound separately from other chemical waste streams. Never mix boronic acid waste with other chemicals like bleach or strong acids, as this can cause dangerous reactions.

  • Containerization :

    • Solid Waste : Collect in a clearly labeled, sealable container designated for solid organoboron waste.

    • Liquid Waste : Collect in a labeled, sealed, and appropriate glass or plastic container.

  • Labeling : Affix a hazardous waste label to the container, clearly identifying the contents as "this compound Waste" and listing any solvents or other components.

  • Final Disposal :

    • Small Quantities : For very small amounts, consult your institution's Environmental Health & Safety (EHS) department. Some local regulations may permit flushing with large volumes of water after neutralization with a mild base like sodium bicarbonate, but this must be verified.

    • Large Quantities : For larger volumes or industrial-grade material, disposal must be handled by a certified hazardous waste facility. Always follow your institution's EHS guidelines and local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.